Rebamipide 3-Chloro Impurity
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(3-chlorobenzoyl)amino]-3-(2-oxo-1H-quinolin-4-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O4/c20-13-5-3-4-11(8-13)18(24)22-16(19(25)26)9-12-10-17(23)21-15-7-2-1-6-14(12)15/h1-8,10,16H,9H2,(H,21,23)(H,22,24)(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWGQNMAAZVUQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)CC(C(=O)O)NC(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Chemical Identity and Analytical Control of Rebamipide 3-Chloro Impurity
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of Rebamipide 3-Chloro Impurity, a critical process-related impurity in the synthesis of the anti-ulcer agent Rebamipide. We will delve into its chemical structure, physicochemical properties, and its genesis during the manufacturing process. The core of this document is a detailed exploration of the analytical methodologies required for its detection, quantification, and control, grounded in established chromatographic principles. This guide is intended for researchers, analytical scientists, and drug development professionals who require a deep technical understanding of this specific impurity to ensure drug substance purity and regulatory compliance.
Introduction: The Significance of Impurity Profiling in Rebamipide
Rebamipide is a quinolinone derivative that acts as a mucosal protective agent, widely used in the treatment of gastritis and gastroduodenal ulcers.[1][2][] Its mechanism involves enhancing mucosal defense, scavenging free radicals, and activating genes encoding cyclooxygenase-2.[2][] The efficacy and safety of any active pharmaceutical ingredient (API) are intrinsically linked to its purity. Process-related impurities, which arise during synthesis, are of particular concern as they can possess undesirable toxicological properties or impact the stability of the final drug product.
The this compound is a positional isomer of the parent molecule and represents a significant challenge in the manufacturing process. Its structural similarity to Rebamipide necessitates robust analytical methods to ensure its effective separation and quantification. This guide provides the foundational knowledge and practical protocols to address this analytical challenge.
Structural Elucidation and Physicochemical Profile
The fundamental difference between Rebamipide and its 3-Chloro Impurity lies in the substitution pattern on the benzoyl moiety. In the active molecule, Rebamipide, the chlorine atom is at the para- (4-position) of the benzene ring. In the impurity, it is located at the meta- (3-position).[4][5][]
IUPAC Name: 2-[(3-chlorobenzoyl)amino]-3-(2-oxo-1H-quinolin-4-yl)propanoic acid[][7][8] Synonyms: Rebamipide m-chloro Isomer, 2-(3-Chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid[4][][9]
Below is a comparative visualization of the two structures.
Caption: Chemical structures of Rebamipide and its 3-Chloro Impurity.
A summary of the key physicochemical properties is presented in the table below for easy comparison.
| Property | This compound | Rebamipide (API) |
| CAS Number | 90098-05-8[1][4][5][10] | 90098-04-7[4] |
| Molecular Formula | C₁₉H₁₅ClN₂O₄[1][8][10] | C₁₉H₁₅ClN₂O₄[11] |
| Molecular Weight | 370.79 g/mol [1][10] | 370.79 g/mol [11] |
| Appearance | White to Off-White Solid[] | White Solid Powder[11] |
Genesis of the Impurity: A Mechanistic Perspective
Understanding the origin of an impurity is fundamental to controlling its presence in the final API. The 3-Chloro Impurity is a classic example of a process-related impurity originating from a contaminated starting material. The final step in many reported syntheses of Rebamipide involves the acylation of the amine precursor, 2-amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid, with 4-chlorobenzoyl chloride.[12]
The commercial-grade 4-chlorobenzoyl chloride may contain its positional isomer, 3-chlorobenzoyl chloride, as a contaminant. Since both isomers possess similar reactivity, the 3-chlorobenzoyl chloride will compete with the 4-chlorobenzoyl chloride in the acylation reaction, leading to the formation of the this compound alongside the desired API.
The diagram below illustrates this proposed synthetic pathway.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 4. This compound | 90098-05-8 | SynZeal [synzeal.com]
- 5. alentris.org [alentris.org]
- 7. This compound (>80%) | LGC Standards [lgcstandards.com]
- 8. This compound | C19H15ClN2O4 | CID 13342114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemwhat.com [chemwhat.com]
- 10. This compound - CAS - 90098-05-8 | Axios Research [axios-research.com]
- 11. ijrpr.com [ijrpr.com]
- 12. Preparation method of rebamipide bulk drug - Eureka | Patsnap [eureka.patsnap.com]
An In-Depth Technical Guide to Rebamipide 3-Chloro Impurity: Physicochemical Properties and Analytical Characterization
Introduction
Rebamipide is a gastro-protective agent widely utilized for its ability to enhance mucosal defense and aid in the healing of ulcers and gastritis.[1][] The molecule functions by increasing the synthesis of prostaglandin E2, scavenging free radicals, and activating genes associated with cyclooxygenase-2 (COX-2).[3][4] As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of drug development and manufacturing, mandated by regulatory bodies worldwide to ensure the safety and efficacy of the final drug product.
This technical guide provides a comprehensive overview of a specific process-related impurity, Rebamipide 3-Chloro Impurity. This impurity is an isomer of Rebamipide where the chlorine atom is located on the meta- (3-position) of the benzoyl moiety instead of the para- (4-position). We will delve into its core physicochemical properties, provide a detailed, field-proven analytical methodology for its detection and quantification, and discuss the scientific rationale behind the experimental design. This document is intended for researchers, analytical scientists, and drug development professionals involved in the quality control and characterization of Rebamipide.
Identity and Structure
The primary structural difference between Rebamipide and its 3-Chloro impurity lies in the substitution pattern of the chlorobenzoyl group. This seemingly minor isomeric shift can influence the molecule's physical properties and its chromatographic behavior, making distinct characterization essential.
Rebamipide
-
IUPAC Name: 2-[(4-chlorobenzoyl)amino]-3-(2-oxo-1H-quinolin-4-yl)propanoic acid[3][5]
-
CAS Number: 90098-04-7[1]
-
Molecular Formula: C₁₉H₁₅ClN₂O₄[1]
-
Molecular Weight: 370.79 g/mol [1]
This compound
-
IUPAC Name: 2-[(3-chlorobenzoyl)amino]-3-(2-oxo-1H-quinolin-4-yl)propanoic acid[6]
-
Synonym: Rebamipide m-chloro Isomer[7]
Diagram: Chemical Structures Below is a visual comparison of the molecular structures of Rebamipide and its 3-Chloro Impurity.
Caption: Molecular structures of Rebamipide and its 3-Chloro Impurity.
Physicochemical Properties
The physical and chemical properties of an impurity are foundational to developing appropriate analytical methods for its control. These properties dictate solubility, chromatographic retention, and spectroscopic response.
| Property | Rebamipide | This compound | Rationale for Significance |
| Molecular Formula | C₁₉H₁₅ClN₂O₄[1] | C₁₉H₁₅ClN₂O₄[1][6] | Confirms that the impurity is an isomer of the API. |
| Molecular Weight | 370.79 g/mol [1] | 370.8 g/mol [6][7] | Essential for mass spectrometry-based identification and for preparing solutions of known concentration. |
| Appearance | White crystalline powder[4] | Solid[8] | Basic physical state observation. |
| Melting Point | 288-290°C (decomposition)[4] | Not available | A key physical constant for identity and purity assessment. A mixture would show a depressed and broadened melting range. |
| Solubility | Soluble in DMSO and DMF; slightly soluble in water, methanol, and ethanol[4] | Not specifically documented, but predicted to be similar to Rebamipide | Critical for selecting appropriate diluents for sample preparation in analytical testing, ensuring complete dissolution. |
| XLogP3 | 2.4[3] | 2.4[6] | A measure of lipophilicity. Isomeric changes can slightly alter retention time in reversed-phase chromatography. |
Analytical Characterization: A Stability-Indicating RP-HPLC Method
The cornerstone of impurity profiling in pharmaceutical analysis is High-Performance Liquid Chromatography (HPLC), particularly in a reversed-phase (RP-HPLC) mode. A robust, stability-indicating method must be able to separate the API from its process-related impurities and any potential degradation products.
Expertise in Method Design: The "Why" Behind the Parameters
The development of the following method is based on established principles for analyzing Rebamipide and its related substances.[9][10][11][12][13] The choices made are not arbitrary but are grounded in chemical and chromatographic theory to ensure a self-validating and reliable system.
Diagram: Impurity Analysis Workflow
This diagram outlines the logical flow for the identification and quantification of the this compound.
Caption: Standard workflow for HPLC-based impurity analysis.
Protocol: RP-HPLC Method for Rebamipide and 3-Chloro Impurity
This protocol is designed to be a self-validating system by incorporating system suitability tests (SST) to ensure the chromatographic system is performing adequately before sample analysis.
1. Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm (e.g., HiQ sil C-18HS)[9][13] | The C18 stationary phase provides excellent hydrophobic retention for separating Rebamipide and its structurally similar impurities. The column dimensions offer a good balance between resolution and analysis time. |
| Mobile Phase A | 0.02 M Potassium Phosphate Buffer, pH adjusted to 6.8 with phosphoric acid[9][13] | The buffer controls the ionization state of the acidic Rebamipide molecule, ensuring consistent retention and sharp peak shapes. A pH of 6.8 is chosen to be well within the working range of silica-based columns and provides good resolution.[13] |
| Mobile Phase B | Methanol[9][13] | A common, effective organic modifier for reversed-phase chromatography that elutes the analytes from the C18 column. |
| Gradient | Isocratic: Mobile Phase A : Mobile Phase B (40:60 v/v)[9][13] | An isocratic method is simpler and more robust than a gradient method. The 60% methanol concentration is a good starting point, providing reasonable retention times for both the API and its impurity.[13] |
| Flow Rate | 1.0 mL/min[14] | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency without generating excessive backpressure. |
| Column Temp. | 40°C[10] | Elevated temperature reduces mobile phase viscosity (lowering backpressure) and can improve peak shape and separation efficiency. |
| Detection | UV at 230 nm[9] | This wavelength provides good sensitivity for Rebamipide and its impurities, which share a similar chromophore.[15] |
| Injection Vol. | 10 µL | A typical injection volume that balances sensitivity with the risk of column overload. |
| Diluent | Mobile Phase (40:60 Buffer:Methanol) | Using the mobile phase as the diluent is crucial to prevent peak distortion and ensure sample compatibility with the chromatographic system. |
2. Preparation of Solutions
-
System Suitability Solution (SSS): Prepare a solution containing approximately 0.5 mg/mL of Rebamipide and 0.005 mg/mL of this compound reference standard in the diluent.
-
Purpose: This solution is used to verify the performance of the chromatographic system. The key is to demonstrate that the method can adequately resolve the impurity from the main API peak.
-
-
Test Solution: Accurately weigh and dissolve the Rebamipide sample (API or formulation) in the diluent to obtain a final concentration of approximately 0.5 mg/mL.
3. Step-by-Step Experimental Workflow
-
System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability Test (SST):
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the System Suitability Solution (SSS) five times.
-
Trustworthiness Check: The system is deemed ready for analysis only if the following criteria are met:
-
Resolution: The resolution between the this compound peak and the Rebamipide peak must be greater than 2.0.
-
Tailing Factor: The tailing factor for the Rebamipide peak must be less than 1.5.
-
Repeatability: The relative standard deviation (%RSD) of the peak areas for the five replicate injections of Rebamipide must be less than 2.0%.
-
-
-
Sample Analysis:
-
Once the SST criteria are met, inject the Test Solution in duplicate.
-
-
Data Processing:
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the amount of this compound using the area percentage method:
% Impurity = (Area of Impurity Peak / Total Area of All Peaks) x 100
-
Safety and Toxicological Information
As of the current date, specific, comprehensive toxicological studies on this compound are not widely available in public literature. For any uncharacterized impurity, a conservative approach must be taken. General safety data sheets for related impurities suggest avoiding inhalation, skin, and eye contact and using appropriate personal protective equipment (PPE) when handling the substance in its pure form.[8] The toxicological profile is often inferred from the structure of the parent API unless specific data suggests otherwise.
Conclusion
The effective control of impurities like the Rebamipide 3-Chloro isomer is a non-negotiable aspect of pharmaceutical quality control. This guide has detailed the known physicochemical properties of this specific impurity and provided a robust, scientifically-grounded RP-HPLC method for its analysis. The causality behind each parameter and protocol step has been explained to empower researchers not just to follow a method, but to understand and troubleshoot it. By integrating such rigorous analytical oversight, drug development professionals can ensure the consistent quality, safety, and efficacy of Rebamipide drug products.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 3. Rebamipide | C19H15ClN2O4 | CID 5042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Rebamipide - LKT Labs [lktlabs.com]
- 5. (+-)-alpha-((4-Chlorobenzoyl)amino)-1,2-dihydro-2-oxo-4-quinolinepropanic acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. This compound | C19H15ClN2O4 | CID 13342114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 90098-05-8 | SynZeal [synzeal.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. ijrpr.com [ijrpr.com]
- 10. CN111595985B - Analytical method for measuring related substances of rebamipide by using HPLC (high performance liquid chromatography) - Google Patents [patents.google.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Stability-indicating determination of rebamipide in the presence of its acid degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimization of Forced Degradation Using Experimental Design and Development of a Stability-Indicating Liquid Chromatographic Assay Method for Rebamipide in Bulk and Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. researchgate.net [researchgate.net]
A Comprehensive Guide to the Identification and Characterization of Rebamipide Impurities
Abstract
This technical guide provides a comprehensive framework for the identification, characterization, and control of impurities in Rebamipide, an active pharmaceutical ingredient (API) utilized for its mucosal protective and anti-ulcer properties.[1][2] As mandated by global regulatory bodies, ensuring the purity of APIs is paramount to the safety and efficacy of the final drug product. This document delves into the classification of potential Rebamipide impurities, outlines systematic analytical strategies for their detection and quantification, and presents detailed protocols for their structural elucidation. By integrating established analytical techniques with regulatory insights, this guide serves as an essential resource for researchers, analytical scientists, and professionals in drug development and quality control.
Introduction: The Criticality of Impurity Profiling for Rebamipide
Rebamipide, chemically known as (±)-2-(4-chlorobenzoylamino)-3-(2(1H)-quinolinon-4-yl)propionic acid, is a quinolinone derivative that enhances mucosal defense and scavenges free radicals.[2][3] The manufacturing process of Rebamipide, as well as its subsequent storage, can lead to the formation of impurities.[4] These impurities can be broadly categorized as organic, inorganic, and residual solvents.[5][6]
The presence of impurities, even in minute quantities, can significantly impact the safety and efficacy of the final drug product. Therefore, stringent control and thorough characterization of these impurities are not merely a matter of quality control but a fundamental regulatory requirement.[5][6][7][8] The International Council for Harmonisation (ICH) guidelines, particularly Q3A(R2), provide a clear framework for the reporting, identification, and qualification of impurities in new drug substances.[5][7][8]
This guide will provide a detailed roadmap for navigating the complexities of Rebamipide impurity profiling, from initial detection to final structural confirmation.
Classification and Origins of Rebamipide Impurities
A foundational step in impurity management is understanding their potential sources. For Rebamipide, impurities can be classified based on their origin:
-
Process-Related Impurities: These are substances that arise during the synthesis of Rebamipide. They can include unreacted starting materials, intermediates, by-products from competing reactions, and reagents or catalysts.[5][6] For example, impurities such as Rebamipide 3-Chloro Impurity and Rebamipide Impurity 2 are known process-related impurities.[][10]
-
Degradation Products: These impurities form due to the degradation of Rebamipide over time or under the influence of external factors such as light, heat, humidity, acid, or base.[11] Forced degradation studies are crucial for identifying these potential degradants and establishing the stability-indicating nature of analytical methods.[11]
-
Residual Solvents: These are organic or inorganic liquids used during the manufacturing process that are not completely removed during purification.[5][6] Their control is governed by ICH Q3C guidelines.[7]
Table 1: Common Rebamipide Impurities and Their Classification
| Impurity Name | CAS Number | Molecular Formula | Classification |
| Rebamipide | 90098-04-7 | C19H15ClN2O4 | API |
| This compound | 90098-05-8 | C19H15ClN2O4 | Process-Related |
| Rebamipide Impurity 1 | 100342-53-8 | C18H15ClN2O2 | Process-Related/Degradation |
| Rebamipide Impurity 2 | 94670-39-0 | C8H6ClNO2 | Process-Related |
| Desbenzoyl Rebamipide (HCl salt) | 4876-14-6 | C12H12N2O3.HCl | Degradation |
(Data sourced from commercial suppliers of pharmaceutical reference standards)[10][12]
Analytical Strategy for Impurity Identification and Characterization
A multi-faceted analytical approach is essential for the comprehensive identification and characterization of Rebamipide impurities. The workflow typically involves separation, detection, quantification, and structural elucidation.
Caption: Workflow for Rebamipide impurity analysis.
Forced Degradation Studies: Unveiling Potential Degradants
Forced degradation studies are a cornerstone of impurity profiling, providing critical insights into the degradation pathways of a drug substance. These studies involve subjecting the API to stress conditions more severe than those encountered during routine storage and handling.
Protocol: Forced Degradation of Rebamipide
-
Preparation of Stock Solution: Prepare a stock solution of Rebamipide in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Reflux the solution for a specified period (e.g., 24 hours) and then neutralize with 0.1 M NaOH.[13]
-
Base Hydrolysis: To another aliquot, add an equal volume of 0.1 M NaOH. Reflux for a specified period (e.g., 24 hours) and then neutralize with 0.1 M HCl.[13] Microwave-assisted hydrolysis can also be employed to expedite degradation.[11]
-
Oxidative Degradation: Treat an aliquot of the stock solution with 3% hydrogen peroxide and keep it at room temperature for a specified duration.[13]
-
Thermal Degradation: Expose a solid sample of Rebamipide to dry heat (e.g., 80°C for 48 hours).[14]
-
Photolytic Degradation: Expose a solution of Rebamipide to UV light (e.g., 248 nm) for a defined period.[13]
-
Analysis: Analyze all stressed samples by a stability-indicating HPLC method to resolve the degradation products from the parent drug.
Chromatographic Separation: The Core of Impurity Detection
High-Performance Liquid Chromatography (HPLC) is the workhorse for separating and quantifying Rebamipide and its impurities. The development of a stability-indicating HPLC method is crucial to ensure that all degradation products are adequately separated from the API and from each other.[11]
Protocol: Stability-Indicating RP-HPLC Method for Rebamipide
-
Chromatographic Column: A reversed-phase C18 column (e.g., HiQ sil C-18HS, 250 x 4.6 mm, 5 µm) is commonly used.[11]
-
Mobile Phase: A mixture of a buffer and an organic solvent is typically employed. A common mobile phase consists of 0.02 M potassium phosphate buffer (pH adjusted to 6.8) and methanol in a ratio of 40:60 (v/v).[11]
-
Flow Rate: A flow rate of 1.0 mL/min is generally suitable.[13]
-
Detection Wavelength: UV detection at 230 nm is often used for Rebamipide and its impurities.[11]
-
Column Temperature: Maintaining a constant column temperature (e.g., 30°C) is important for reproducible results.[15]
-
Injection Volume: A typical injection volume is 10 µL.[15]
Rationale for Method Parameters:
-
The C18 stationary phase provides excellent hydrophobic retention for the moderately polar Rebamipide molecule.
-
The phosphate buffer helps to control the ionization state of the acidic Rebamipide, ensuring consistent retention times and peak shapes.
-
Methanol as the organic modifier allows for the elution of Rebamipide and its impurities within a reasonable timeframe.
-
The detection wavelength of 230 nm corresponds to a region of significant UV absorbance for the quinolinone chromophore present in Rebamipide.
Table 2: Representative HPLC Methods for Rebamipide Analysis
| Parameter | Method 1 | Method 2 |
| Column | HiQ sil C-18HS (250 x 4.6 mm, 5 µm)[11] | Symmetry ODS (C18) (250 mm x 4.6 mm, 5µm)[13] |
| Mobile Phase | 0.02 M Potassium Phosphate (pH 6.8): Methanol (40:60, v/v)[11] | 0.02M Phosphate Buffer (pH 2.8): Acetonitrile (48:52, v/v)[13] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min[13] |
| Detection | 230 nm[11] | 248 nm[13] |
Structural Elucidation: Unmasking the Impurities
Once an impurity is detected and separated, its chemical structure must be determined. This is typically achieved through a combination of spectroscopic techniques.
3.3.1. Mass Spectrometry (MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS are powerful tools for obtaining the molecular weight and fragmentation patterns of impurities.[15][16] This information is invaluable for proposing potential structures.
Protocol: LC-MS/MS Analysis of Rebamipide Impurities
-
Ionization Source: Electrospray ionization (ESI) is commonly used for polar molecules like Rebamipide.
-
MS Mode: Operate the mass spectrometer in both positive and negative ion modes to maximize the chances of detecting and characterizing all impurities.
-
Data Acquisition: Acquire full scan MS data to determine the molecular weights of the eluted compounds. Subsequently, perform tandem MS (MS/MS) experiments on the impurity peaks to obtain fragmentation patterns.
-
Data Interpretation: Analyze the fragmentation patterns to deduce the structure of the impurities. For example, the loss of specific functional groups can provide clues about the impurity's structure.
3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the gold standard for unambiguous structure elucidation.[17] One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information about the connectivity of atoms within a molecule.[17]
Workflow: NMR-Based Structure Elucidation
-
Impurity Isolation: If possible, isolate the impurity of interest using preparative HPLC.
-
Sample Preparation: Dissolve the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d₆).
-
NMR Data Acquisition: Acquire a suite of NMR spectra, including ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC.
-
Spectral Interpretation:
-
¹H NMR: Provides information on the number and types of protons and their neighboring environments.
-
¹³C NMR and DEPT: Identify the number and types of carbon atoms (CH₃, CH₂, CH, C).[17]
-
COSY: Establishes proton-proton correlations through covalent bonds.
-
HSQC: Correlates protons directly to the carbons they are attached to.[17]
-
HMBC: Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton.
-
Caption: NMR-based structural elucidation workflow.
Qualification and Control of Impurities
Once an impurity has been identified and characterized, its potential toxicological impact must be assessed. The ICH Q3A(R2) guideline provides thresholds for the qualification of impurities.[5][8] Qualification is the process of acquiring and evaluating data that establishes the biological safety of an individual impurity at the specified level.[5][6]
-
Reporting Threshold: The level at which an impurity must be reported.
-
Identification Threshold: The level above which an impurity must be structurally identified.
-
Qualification Threshold: The level above which an impurity's safety must be demonstrated.
These thresholds are dependent on the maximum daily dose of the drug.[8]
Control Strategy:
Based on the impurity profile, a control strategy must be developed and implemented. This involves setting acceptance criteria (specifications) for each identified and unidentified impurity in the drug substance.[6] These specifications should be based on data from batches used in clinical and safety studies.[5][6]
Conclusion
The identification and characterization of impurities in Rebamipide is a scientifically rigorous process that is essential for ensuring the quality, safety, and efficacy of the final drug product. A systematic approach, combining forced degradation studies, the development of stability-indicating analytical methods, and the application of advanced spectroscopic techniques, is required for comprehensive impurity profiling. Adherence to regulatory guidelines, such as those from the ICH, is mandatory throughout this process. By implementing the strategies and protocols outlined in this guide, pharmaceutical scientists and researchers can confidently navigate the challenges of Rebamipide impurity analysis and contribute to the development of safe and effective medicines.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. Rebamipide | C19H15ClN2O4 | CID 5042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN104230798A - Preparation method of high-purity rebamipide - Google Patents [patents.google.com]
- 5. database.ich.org [database.ich.org]
- 6. pharma.gally.ch [pharma.gally.ch]
- 7. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 10. tlcstandards.com [tlcstandards.com]
- 11. mdpi.com [mdpi.com]
- 12. Rebamipide Impurity 1 | 100342-53-8 | SynZeal [synzeal.com]
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- 15. pjps.pk [pjps.pk]
- 16. Development of a simple LC-MS/MS method for determination of rebamipide in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
The Analytical Scientist's Guide to Rebamipide 3-Chloro Impurity: From Identification to Control
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Purity in Rebamipide Development
Rebamipide, 2-((4-chlorobenzoyl)amino)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid, is a vital gastroprotective agent used in the treatment of gastritis and gastroduodenal ulcers.[1][2] Its therapeutic efficacy is intrinsically linked to its purity. In the landscape of pharmaceutical development, the control of impurities is not merely a regulatory hurdle but a fundamental aspect of patient safety and drug efficacy.[3] Impurities, which are any components of the drug substance that are not the chemical entity defined as the drug substance, can arise from starting materials, by-products of the synthesis, or degradation.[4]
Among the potential process-related impurities in Rebamipide synthesis is the Rebamipide 3-Chloro Impurity , also known as the m-chloro isomer.[5] This impurity is structurally very similar to the active pharmaceutical ingredient (API), differing only in the position of the chlorine atom on the benzoyl ring. Its presence can be indicative of the use of impure starting materials, specifically the presence of 3-chlorobenzoyl chloride in the 4-chlorobenzoyl chloride reagent used in the final acylation step of the synthesis.[6] Given its structural similarity, its pharmacological and toxicological profiles may differ from Rebamipide, making its detection and quantification critical.
This guide provides a comprehensive technical overview of the this compound, its significance, the availability of its reference standard, and a detailed, field-proven analytical protocol for its accurate quantification.
The Significance of the 3-Chloro Impurity: A Regulatory and Scientific Perspective
The International Council for Harmonisation (ICH) provides a clear framework for the control of impurities in new drug substances under its Q3A(R2) guideline.[7] This guideline establishes thresholds for reporting, identification, and qualification of impurities. The presence of the 3-Chloro isomer, a non-pharmacopeial impurity in some regions but a specified impurity in others like the Japanese Pharmacopoeia (JP), necessitates a robust control strategy.[3][8]
The rationale for controlling this specific impurity is rooted in several key principles:
-
Potential for Altered Biological Activity: Even minor structural changes can significantly impact a molecule's interaction with biological targets. The 3-chloro isomer may have a different efficacy, receptor binding profile, or metabolic pathway compared to Rebamipide.
-
Toxicological Concerns: The impurity may possess its own unique toxicological profile, which must be assessed to ensure patient safety. Without a reference standard, distinguishing the impurity from the API and evaluating its safety is impossible.
-
Process Control and Consistency: The level of the 3-Chloro impurity serves as a critical quality attribute (CQA) that reflects the control over the manufacturing process, particularly the quality of starting materials.[6]
The Japanese Pharmacopoeia (JP) includes a specific test for related substances in Rebamipide, which underscores the regulatory importance of controlling this and other isomers.[8] While the exact limit for the 3-chloro isomer is specified within the current edition of the JP, it is imperative for any laboratory to have access to a certified reference standard to comply with these regulations.
Sourcing and Characterization of the this compound Reference Standard
A reliable reference standard is the cornerstone of any quantitative impurity analysis. It is used for peak identification (by retention time comparison) and for the accurate determination of the impurity content. Fortunately, the this compound reference standard is commercially available from several specialized suppliers.
Key Identification and Chemical Data
| Parameter | Value | Source(s) |
| Chemical Name | 2-((3-chlorobenzoyl)amino)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid | [5] |
| Common Synonym | Rebamipide m-chloro Isomer | [5] |
| CAS Number | 90098-05-8 | [1][5][9] |
| Molecular Formula | C₁₉H₁₅ClN₂O₄ | [1][5][9] |
| Molecular Weight | 370.79 g/mol | [1][9] |
Commercial Availability
A survey of leading reference standard suppliers indicates that this compound is readily available. When sourcing this standard, it is crucial to obtain a comprehensive Certificate of Analysis (CoA).
| Supplier | Product Code/CAT No. | Purity | Available Pack Sizes |
| LGC Standards | TRC-R139004 | >95% (HPLC) | 50 mg, 100 mg, 250 mg |
| BOC Sciences | B1370-289430 | 98% | 250 mg, 1 g |
| SynZeal Research | SZ-R060003 | Not specified | Inquire |
| Simson Pharma | R370001 | Not specified | Inquire |
| Pharmaffiliates | PA 18 61520 | Not specified | Inquire |
Note: Purity and availability are subject to change. Always request the latest Certificate of Analysis from the supplier.
A thorough CoA should include:
-
Identity confirmation by ¹H NMR and Mass Spectrometry.
-
Purity assessment by a validated chromatographic method (e.g., HPLC), reported as an area percentage.
-
Information on residual solvents and water content, if applicable.
The Synthetic Pathway: Understanding Impurity Formation
The likely origin of the 3-Chloro impurity is the presence of 3-chlorobenzoyl chloride as a contaminant in the 4-chlorobenzoyl chloride starting material. The final step in many reported syntheses of Rebamipide is the acylation of 2-amino-3-[2(1H)-quinolinon-4-yl]propionic acid.[6]
Caption: Synthetic origin of this compound.
This highlights the critical need for stringent quality control of starting materials to minimize the formation of this process-related impurity.
Analytical Protocol: A Validated HPLC Method for Quantification
The following High-Performance Liquid Chromatography (HPLC) method is based on the principles outlined in the Japanese Pharmacopoeia for related substances testing and has been optimized for robustness and specificity.[8] This method is suitable for the quantification of the this compound in both drug substance and drug product.
Experimental Workflow
Caption: HPLC workflow for impurity analysis.
Instrumentation and Chromatographic Conditions
| Parameter | Recommended Specification | Rationale |
| HPLC System | Quaternary or Binary Gradient Pump, Autosampler, Column Oven, UV/PDA Detector | Standard equipment providing reliable and reproducible results. A PDA detector is preferred for peak purity analysis. |
| Column | Shim-pack GIST C18 (or equivalent L1 packing), 250 mm x 4.6 mm, 5 µm | This column chemistry and dimension provide excellent resolution between Rebamipide and its isomers as demonstrated in pharmacopeial methods.[8][10] |
| Mobile Phase A | 0.05 M Phosphate Buffer, pH 6.0 | Buffering capacity ensures consistent retention times and peak shapes. |
| Mobile Phase B | Methanol | A common, effective organic modifier for reversed-phase chromatography. |
| Gradient | Isocratic | An isocratic method is often simpler and more robust for known impurity profiling. A starting point is 40:60 (A:B). Optimization may be required based on system and column. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure. |
| Column Temp. | 40 °C | Elevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure and more efficient separations.[8] |
| Detection | UV at 232 nm | A sensitive wavelength for detecting both Rebamipide and its related substances.[8] |
| Injection Vol. | 10 µL | A typical injection volume; can be adjusted based on sample concentration and detector sensitivity. |
| Run Time | ~30 minutes | Sufficient to ensure elution of all related substances and late-eluting peaks. |
Preparation of Solutions
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 40:60 ratio is a suitable starting point.
-
Standard Solution: Accurately weigh about 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent to obtain a solution of approximately 0.1 mg/mL. Further dilute as needed to achieve a final concentration at the specification limit (e.g., 0.1% of the sample concentration).
-
Sample Solution: Accurately weigh about 40 mg of Rebamipide drug substance into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent to obtain a solution of approximately 0.4 mg/mL.[8]
-
System Suitability Solution (SSS): Prepare a solution containing Rebamipide (at the sample concentration) and the 3-Chloro Impurity (at the specification limit concentration). This solution is critical for verifying the resolution between the API and the impurity.
System Suitability Testing (SST)
Before any sample analysis, the performance of the chromatographic system must be verified. This is a self-validating step that ensures the system is fit for its intended purpose on the day of analysis.[3][11]
| SST Parameter | Acceptance Criteria | Rationale & ICH Reference |
| Resolution (Rs) | ≥ 2.0 between Rebamipide and 3-Chloro Impurity peaks | Ensures baseline separation, which is critical for accurate integration and quantification. (ICH Q2(R2))[11] |
| Tailing Factor (T) | ≤ 2.0 for the Rebamipide peak | Confirms good peak symmetry, preventing co-elution issues and ensuring accurate peak area determination. (ICH Q2(R2))[11] |
| Repeatability (%RSD) | ≤ 5.0% for six replicate injections of the standard solution | Demonstrates the precision of the system. The limit is typically tighter for assays but wider for low-level impurities. (ICH Q2(R2))[11] |
| Signal-to-Noise (S/N) | ≥ 10 for the impurity peak in the standard solution at the LOQ | Confirms that the impurity can be reliably quantified at its lower limit. (ICH Q2(R2))[11] |
Analysis and Calculation
-
Inject the diluent (as a blank) to ensure no interfering peaks are present.
-
Perform six replicate injections of the Standard Solution to establish system precision (%RSD).
-
Inject the System Suitability Solution to verify resolution.
-
Inject the Sample Solution in duplicate.
-
Integrate the peak corresponding to the 3-Chloro Impurity in the sample chromatogram.
-
Calculate the percentage of the impurity using the following formula, assuming an external standard method:
% Impurity = (Area_Imp_Sample / Area_Imp_Std) * (Conc_Std / Conc_Sample) * 100
Where:
-
Area_Imp_Sample = Peak area of the 3-Chloro impurity in the sample solution
-
Area_Imp_Std = Average peak area of the 3-Chloro impurity in the standard solution
-
Conc_Std = Concentration of the 3-Chloro impurity in the standard solution (mg/mL)
-
Conc_Sample = Concentration of Rebamipide in the sample solution (mg/mL)
-
Conclusion: Ensuring Quality Through Vigilant Analysis
The this compound represents a critical parameter in the quality control of Rebamipide. Its structural similarity to the API necessitates the use of a well-characterized reference standard and a highly specific, validated analytical method for its control. By understanding its origin in the synthetic process, sourcing a high-quality reference standard, and implementing a robust, system-suitability-verified HPLC method, researchers and drug development professionals can ensure that their material meets the stringent purity requirements of regulatory bodies and, most importantly, guarantees the safety and efficacy of the final drug product. This guide provides the foundational knowledge and a practical framework to achieve that goal.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Rebamipide: overview of its mechanisms of action and efficacy in mucosal protection and ulcer healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pmda.go.jp [pmda.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. This compound | LGC Standards [lgcstandards.com]
- 6. Synthesis and antiulcer activity of optical isomers of 2-(4-chlorobenzoylamino)-3-[2(1H)-quinolinon-4-yl]propionic acid (rebamipide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. qbdgroup.com [qbdgroup.com]
- 8. shimadzu.com [shimadzu.com]
- 9. Rebamipide Impurity 1 | 100342-53-8 | SynZeal [synzeal.com]
- 10. HPLC Analysis for Rebamipide in Accordance with Japanese Pharmacopoeia : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. database.ich.org [database.ich.org]
A Technical Guide to Forced Degradation Studies of Rebamipide and Its Impurities
Abstract
This technical guide provides a comprehensive framework for conducting forced degradation studies on Rebamipide, an anti-ulcer agent. The document outlines the strategic approach required to identify degradation pathways and develop a stability-indicating analytical method in line with regulatory expectations. We delve into the causality behind experimental choices, offering detailed, field-proven protocols for stress testing under hydrolytic, oxidative, thermal, and photolytic conditions. Furthermore, this guide covers the development of a robust stability-indicating HPLC method, the characterization of known impurities, and the logical interpretation of degradation data. This document is intended for researchers, analytical scientists, and drug development professionals seeking to ensure the safety, efficacy, and stability of Rebamipide drug substances and products.
Introduction: The Imperative for Stress Testing Rebamipide
Rebamipide, chemically known as (±)-2-[(4-chlorobenzoyl)amino]-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid, is a gastroprotective agent used in the treatment of gastritis and peptic ulcers.[1][2] Its therapeutic action involves enhancing mucosal defense, scavenging free radicals, and stimulating endogenous prostaglandin synthesis.[3][4] The stability of a drug molecule like Rebamipide is a critical attribute that directly impacts its safety and efficacy. Forced degradation, or stress testing, is a fundamental component of the drug development process, mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[5]
The objective of these studies is to intentionally degrade the drug substance under conditions more severe than accelerated stability testing.[6] This process serves several key purposes:
-
Elucidation of Degradation Pathways: It helps identify the likely degradation products that could form under various environmental stressors.[7]
-
Development of Stability-Indicating Methods: The degradation samples are used to develop and validate analytical methods that can accurately separate and quantify the active pharmaceutical ingredient (API) from its impurities and degradants.[6]
-
Understanding Molecular Stability: It provides crucial insights into the intrinsic stability of the drug molecule, helping to inform formulation development, manufacturing processes, and the selection of appropriate packaging and storage conditions.[8]
This guide provides the scientific rationale and detailed protocols for executing a comprehensive forced degradation study on Rebamipide.
Physicochemical Profile of Rebamipide
A thorough understanding of Rebamipide's properties is foundational to designing meaningful stress studies.
| Property | Description | Source |
| Chemical Formula | C₁₉H₁₅ClN₂O₄ | [9] |
| Molecular Weight | 370.79 g/mol | [10] |
| Appearance | A fine white to off-white powder. | [1] |
| Solubility | Soluble in dimethylformamide (DMF); sparingly soluble in methanol and water; practically insoluble in n-hexane. | [1] |
| Chemical Structure | Contains a quinolinone nucleus, an amide linkage, and a carboxylic acid group, which are potential sites for degradation. | [9] |
| Melting Point | Approximately 288-290°C (as hemihydrate) and 305-306°C (anhydrous forms), with decomposition. | [10][11][12] |
The presence of an amide bond is a key structural feature, as this linkage is often susceptible to hydrolysis under acidic and, particularly, alkaline conditions.
Regulatory Framework: ICH Guideline Q1A(R2)
Forced degradation studies are governed by the ICH guideline Q1A(R2), "Stability Testing of New Drug Substances and Products".[7] This guideline stipulates that stress testing should be conducted to elucidate the intrinsic stability of the drug substance. The typical stress conditions include:
-
Hydrolysis: Across a wide pH range.
-
Oxidation: Using an appropriate oxidizing agent.
-
Photolysis: Exposure to a combination of UV and visible light.
-
Thermal Stress: At temperatures higher than those used for accelerated stability.[5]
The goal is to achieve a target degradation of 5-20%.[7][13] Degradation beyond this range can lead to the formation of secondary degradants that may not be relevant to real-world storage conditions.[13]
Experimental Workflow for Forced Degradation
A systematic approach is essential for a successful study. The following workflow outlines the key stages from planning to analysis.
Caption: High-level workflow for Rebamipide forced degradation studies.
Detailed Experimental Protocols
The following protocols are based on established methodologies and scientific rationale.[1][14][15] All studies should be performed with a control sample (unstressed) and a blank for comparison.
Acidic Hydrolysis
-
Rationale: To assess the stability of Rebamipide in an acidic environment, which can be encountered in physiological conditions or during manufacturing. The amide linkage is a primary target for acid-catalyzed hydrolysis.
-
Protocol:
-
Accurately weigh 10 mg of Rebamipide API and transfer to a 10 mL volumetric flask.
-
Add a minimal amount of methanol or DMF to dissolve the API.
-
Add 5 mL of 0.1 M Hydrochloric Acid (HCl).
-
Store the flask at room temperature or reflux at 60°C for a specified period (e.g., 24 hours).[14] Monitor the reaction periodically.
-
After the incubation period, cool the solution to room temperature.
-
Carefully neutralize the solution with an equivalent volume and concentration of Sodium Hydroxide (NaOH).
-
Make up the volume to 10 mL with the mobile phase diluent.
-
Further dilute to a suitable working concentration (e.g., 10-20 µg/mL) for HPLC analysis.
-
Alkaline (Basic) Hydrolysis
-
Rationale: Amide bonds are highly susceptible to base-catalyzed hydrolysis. This is often the most significant degradation pathway for molecules like Rebamipide.[1]
-
Protocol:
-
Accurately weigh 10 mg of Rebamipide API and transfer to a 10 mL volumetric flask.
-
Dissolve the API in a minimal amount of methanol or DMF.
-
Add 5 mL of 0.1 N to 0.5 N Sodium Hydroxide (NaOH). Studies have shown significant degradation with 0.5 N NaOH.[1]
-
Reflux the solution at 60-80°C or use a microwave oven for a shorter duration to expedite degradation.[1] Monitor for a target degradation of 8-10%.[1]
-
After the desired time, cool the solution to room temperature.
-
Neutralize the solution with an equivalent amount of HCl.
-
Make up the volume to 10 mL with the mobile phase diluent.
-
Dilute to the final working concentration for HPLC analysis.
-
Oxidative Degradation
-
Rationale: To evaluate the drug's sensitivity to oxidation, which can occur via atmospheric oxygen or residual peroxides in excipients.
-
Protocol:
-
Accurately weigh 10 mg of Rebamipide API and transfer to a 10 mL volumetric flask.
-
Dissolve in a minimal amount of methanol.
-
Add 5 mL of Hydrogen Peroxide (H₂O₂). The concentration can range from 3% to 30% depending on the desired degradation rate.
-
Keep the flask at room temperature for a set period (e.g., 24-48 hours), protected from light.
-
After incubation, make up the volume to 10 mL with the mobile phase diluent.
-
Dilute to the final working concentration for HPLC analysis. In some studies, Rebamipide has shown stability under oxidative conditions.[1]
-
Thermal Degradation
-
Rationale: To assess the impact of high temperature on the solid-state stability of the drug, which is relevant for manufacturing (e.g., drying) and storage in hot climates.
-
Protocol:
-
Place a thin layer of Rebamipide API powder in a petri dish.
-
Keep the sample in a thermostatically controlled oven at a high temperature (e.g., 80°C) for an extended period (e.g., 48 hours).[15]
-
A parallel sample should be stored with humidity control (e.g., 75% RH) if wet heat degradation is also being studied.[5]
-
After exposure, allow the sample to cool.
-
Accurately weigh a portion of the stressed powder, dissolve it in a suitable solvent (e.g., methanol), and dilute to the final working concentration for HPLC analysis.
-
Photolytic Degradation
-
Rationale: To determine if the drug is light-sensitive, which has implications for packaging and handling. This is guided by ICH Q1B.[5]
-
Protocol:
-
Place a thin layer of Rebamipide API powder in a transparent container (e.g., quartz petri dish).
-
Expose the sample to a light source that provides both UV and visible output, as specified by ICH Q1B. The overall illumination should be not less than 1.2 million lux hours, and the near-UV energy should be not less than 200 watt-hours per square meter.[5]
-
A control sample should be wrapped in aluminum foil and placed alongside the exposed sample to differentiate thermal effects from photolytic effects.
-
After exposure, prepare a solution of the stressed sample in a suitable solvent and dilute it to the final working concentration for HPLC analysis.
-
Development of a Stability-Indicating Analytical Method
The cornerstone of a forced degradation study is the analytical method used to resolve the parent drug from all formed degradants. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is most commonly employed for Rebamipide.[16][17]
Method Development & Validation
-
Column: A C18 column (e.g., HiQ sil C-18HS, 250 x 4.6 mm, 5 µm) is a common choice.[1]
-
Mobile Phase: A combination of an aqueous buffer and an organic modifier provides good separation. An optimized mobile phase consists of a 0.02 M potassium phosphate buffer (pH adjusted to 6.8) and methanol in a 40:60 (v/v) ratio.[1][16] Adjusting the pH is critical, as it has been found that a pH of 6.8 provides better resolution of degradation products compared to acidic pH levels.[1]
-
Detection Wavelength: A UV detector set at 230 nm is suitable for detecting Rebamipide and its degradation products.[1][16]
-
Specificity: The most critical validation parameter. The method's specificity is confirmed by injecting all stressed samples and demonstrating that the degradation product peaks are well-resolved from the main Rebamipide peak. Peak purity analysis using a photodiode array (PDA) detector is essential to confirm that the parent peak is spectrally pure in all stressed chromatograms.
Rebamipide Degradation Pathway and Impurities
Literature indicates that Rebamipide is relatively stable under acidic, oxidative, thermal, and photolytic conditions but is susceptible to alkaline hydrolysis.[1]
The primary degradation pathway involves the hydrolysis of the amide (C-N) bond.[1] This cleavage results in the formation of two main degradation products:
-
Degradant I: p-chlorobenzoic acid
-
Degradant II: 2-amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid[18]
References
- 1. Optimization of Forced Degradation Using Experimental Design and Development of a Stability-Indicating Liquid Chromatographic Assay Method for Rebamipide in Bulk and Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rebamipide in gastric mucosal protection and healing: An Asian perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rebamipide | 90098-04-7 [chemicalbook.com]
- 4. What is the mechanism of Rebamipide? [synapse.patsnap.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. ijcrt.org [ijcrt.org]
- 7. resolvemass.ca [resolvemass.ca]
- 8. biopharminternational.com [biopharminternational.com]
- 9. Rebamipide | C19H15ClN2O4 | CID 5042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Rebamipide [drugfuture.com]
- 11. The solid state of rebamipide: preparation, characterization, and dissolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. ijpar.com [ijpar.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. ijrpr.com [ijrpr.com]
- 18. pharmaffiliates.com [pharmaffiliates.com]
The Genesis of a Chloro-Isomer: An In-depth Technical Guide on the Origin and Formation of Rebamipide 3-Chloro Impurity
Abstract
This technical guide provides a comprehensive examination of the origin and formation of the Rebamipide 3-Chloro Impurity, a critical process-related impurity in the synthesis of the gastroprotective agent Rebamipide. Addressed to researchers, scientists, and drug development professionals, this document elucidates the mechanistic pathways leading to the formation of this impurity, underpinned by a thorough analysis of the Rebamipide manufacturing process. By synthesizing chemical principles with practical, field-proven insights, this guide aims to equip pharmaceutical scientists with the knowledge to control and mitigate the presence of this impurity, ensuring the quality and safety of the final active pharmaceutical ingredient (API).
Introduction to Rebamipide and the Significance of Impurity Profiling
Rebamipide, chemically known as 2-(4-chlorobenzoylamino)-3-(2(1H)-quinolinon-4-yl)propionic acid, is a multifaceted gastroprotective agent.[1][2] Its therapeutic efficacy lies in its ability to stimulate endogenous prostaglandin production, scavenge free radicals, and inhibit inflammatory processes within the gastric mucosa.[3][4][] As with any pharmaceutical compound, the purity of the Rebamipide API is paramount to its safety and efficacy. Regulatory bodies worldwide mandate stringent control over impurities, which can arise from starting materials, intermediates, or side reactions during synthesis.
The this compound, identified as 2-(3-chlorobenzoylamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid, is a process-related impurity that poses a significant challenge in the manufacturing of Rebamipide.[6][7][8] Its structural similarity to the parent molecule necessitates a deep understanding of the synthetic process to effectively control its formation.
The Synthetic Landscape of Rebamipide: A Foundation for Understanding Impurity Formation
The most common synthetic route to Rebamipide involves the acylation of a key intermediate, 2-amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid (let's term it 'carbostyril amino acid'), with 4-chlorobenzoyl chloride.[2][9][10] This reaction is typically carried out in the presence of a base.
A generalized synthetic scheme is presented below:
Figure 1: A simplified workflow for the synthesis of Rebamipide.
Genesis of the 3-Chloro Impurity: Unraveling the Causality
The formation of the this compound is intrinsically linked to the final acylation step. The presence of 3-chlorobenzoyl chloride, an isomer of the intended reagent, is the primary causative factor. This isomeric impurity can be introduced into the reaction mixture through two principal pathways:
3.1. Isomeric Impurities in the Starting Material: The "Carry-Over" Effect
The most direct route for the formation of the 3-Chloro impurity is the presence of 3-chlorobenzoyl chloride as an impurity in the 4-chlorobenzoyl chloride starting material. The industrial synthesis of chlorobenzoic acids, the precursors to chlorobenzoyl chlorides, can often yield a mixture of isomers. For instance, the chlorination of benzoic acid can produce ortho, meta, and para isomers. While purification processes are in place, trace amounts of the meta-isomer (3-chlorobenzoic acid) can persist and be subsequently converted to 3-chlorobenzoyl chloride along with the desired para-isomer.
During the acylation reaction, this contaminating 3-chlorobenzoyl chloride will compete with 4-chlorobenzoyl chloride to acylate the carbostyril amino acid intermediate, leading to the formation of the this compound.
Figure 2: Formation of the 3-Chloro impurity via a contaminated starting material.
3.2. In-Situ Isomerization: A Plausible but Less Probable Pathway
While less common under typical acylation conditions, the possibility of in-situ isomerization of 4-chlorobenzoyl chloride to 3-chlorobenzoyl chloride cannot be entirely dismissed, particularly under harsh reaction conditions (e.g., high temperatures, presence of certain catalysts). Such an isomerization would likely proceed through a complex mechanism involving electrophilic aromatic substitution, potentially catalyzed by trace impurities. However, this pathway is considered less significant compared to the carry-over of isomeric impurities from the starting material.
Experimental Protocols for Identification and Quantification
The detection and quantification of the this compound are crucial for quality control. High-Performance Liquid Chromatography (HPLC) is the most widely employed analytical technique for this purpose.
4.1. HPLC Method for Related Substance Analysis
A robust HPLC method can effectively separate Rebamipide from its 3-Chloro impurity and other related substances.
| Parameter | Condition |
| Chromatographic Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Buffer solution (e.g., phosphate buffer) |
| Mobile Phase B | Organic solvent (e.g., acetonitrile, methanol) |
| Elution | Gradient |
| Column Temperature | 30-40 °C[11] |
| Detection Wavelength | UV, typically around 230-280 nm |
| Flow Rate | 1.0 mL/min |
Protocol:
-
Standard Preparation: Prepare a standard solution of Rebamipide and a certified reference standard of the 3-Chloro impurity in a suitable diluent (e.g., a mixture of mobile phases).
-
Sample Preparation: Accurately weigh and dissolve the Rebamipide API sample in the diluent to a known concentration.
-
Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Identify and quantify the 3-Chloro impurity in the sample chromatogram by comparing its retention time and peak area with that of the certified reference standard.
The development of such methods is crucial for the effective separation of Rebamipide from its impurities.[11][12]
Mitigation and Control Strategies
Controlling the formation of the this compound hinges on a multi-pronged approach:
-
Stringent Raw Material Control: The most effective control measure is to ensure the purity of the 4-chlorobenzoyl chloride starting material. This involves sourcing from reputable suppliers with robust quality control systems and implementing rigorous in-house testing to quantify the level of the 3-chloro isomer before use.
-
Process Optimization: While the primary source is the starting material, optimizing reaction conditions (e.g., temperature, reaction time, choice of base) can help minimize any potential side reactions.
-
Purification of the Final API: Effective purification techniques, such as recrystallization, are essential to remove any formed 3-Chloro impurity from the final Rebamipide product. The choice of solvent system for recrystallization is critical to ensure selective precipitation of the desired API while leaving the impurity in the mother liquor.
Conclusion
The this compound is a process-related impurity whose origin is primarily attributed to the presence of 3-chlorobenzoyl chloride in the 4-chlorobenzoyl chloride raw material. A thorough understanding of the Rebamipide synthesis, coupled with stringent control of starting materials and optimized purification processes, is essential for mitigating the presence of this impurity. The implementation of robust analytical methods, such as HPLC, is critical for monitoring and ensuring the quality and safety of the final Rebamipide API. This guide provides a foundational understanding for scientists and researchers to address this specific challenge in pharmaceutical manufacturing.
References
- 1. Rebamipide | C19H15ClN2O4 | CID 5042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Rebamipide: A Novel Agent in the Treatment of Recurrent Aphthous Ulcer and Behcet's Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kmpharma.in [kmpharma.in]
- 7. This compound | C19H15ClN2O4 | CID 13342114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 90098-05-8 | SynZeal [synzeal.com]
- 9. Process for synthesizing rebamipide - Eureka | Patsnap [eureka.patsnap.com]
- 10. US20070249835A1 - Process for Preparing Rebamipide - Google Patents [patents.google.com]
- 11. CN103076421B - Analytic method for related substance examination of rebamipide - Google Patents [patents.google.com]
- 12. CN111595985B - Analytical method for measuring related substances of rebamipide by using HPLC (high performance liquid chromatography) - Google Patents [patents.google.com]
An In-depth Technical Guide to the Significance, Control, and Analysis of Rebamipide 3-Chloro Impurity in API Manufacturing
Executive Summary
The control of impurities in Active Pharmaceutical Ingredients (APIs) is a foundational pillar of drug safety, quality, and efficacy.[1] This technical guide provides a comprehensive analysis of a specific, critical process-related impurity in the manufacturing of Rebamipide: the 3-Chloro positional isomer. Rebamipide, a mucosal protective agent, can be contaminated with this isomer, which shares the same molecular formula and weight, presenting significant challenges for both synthesis and analysis. This document elucidates the origins of the 3-Chloro impurity, evaluates its potential risks from a toxicological and efficacy standpoint, and details robust analytical strategies for its control. We will explore the causality behind experimental choices, grounded in the principles of Quality by Design (QbD) and rigorous regulatory standards, such as those set by the International Council for Harmonisation (ICH).[1]
Section 1: The Mandate for Purity in Active Pharmaceutical Ingredients (APIs)
In pharmaceutical manufacturing, an impurity is any component present in the API that is not the desired chemical entity.[2] The presence of such impurities, even in minute quantities, can profoundly impact the final drug product's safety and effectiveness.[3] Uncontrolled impurities may introduce unforeseen toxicities, alter the drug's pharmacokinetic profile, or reduce its therapeutic potency.[4]
The global regulatory landscape, governed by bodies like the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and guidelines from the ICH, imposes stringent requirements for impurity management.[4] Specifically, the ICH Q3A(R2) and Q3B(R2) guidelines provide a framework for establishing acceptable impurity levels, mandating their reporting, identification, and toxicological qualification based on defined thresholds.[2][3] For new drug substances, any impurity found at a level greater than 0.10% must typically be identified, and its safety assured.[2] This regulatory scrutiny underscores the principle that a comprehensive impurity profile is not merely a quality control metric but a critical component of patient safety.[1]
Section 2: Rebamipide and its Isomeric Challenge: The 3-Chloro Impurity
Rebamipide is a gastroprotective agent used for the treatment of gastritis and gastroduodenal ulcers.[5] Its mechanism involves enhancing the gastric mucosal barrier, scavenging free radicals, and promoting prostaglandin synthesis.[][7] The molecule is an amino acid derivative of a 2-(1H)-quinolinone, characterized by a 4-chlorobenzoyl group attached to the amino acid moiety.[5]
A critical process-related impurity is the Rebamipide 3-Chloro Impurity , also known as the m-chloro isomer.[8] This compound is a positional isomer of the active molecule, where the chlorine atom is located at the 3-position of the benzoyl ring instead of the 4-position.
Key Identifiers:
-
Chemical Name: 2-[(3-chlorobenzoyl)amino]-3-(2-oxo-1H-quinolin-4-yl)propanoic acid[9]
-
CAS Number: 90098-05-8[9]
-
Molecular Formula: C₁₉H₁₅ClN₂O₄[9]
-
Molecular Weight: 370.8 g/mol [9]
The fact that this impurity is an isomer with an identical molecular formula and weight makes it particularly challenging to separate and control, necessitating highly specific analytical methods.
References
- 1. Control API Impurities to Achieve Therapeutic Safety and Efficacy for Patients [grace.com]
- 2. fbpharmtech.com [fbpharmtech.com]
- 3. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 4. contractpharma.com [contractpharma.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | 90098-05-8 | SynZeal [synzeal.com]
- 9. This compound | C19H15ClN2O4 | CID 13342114 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Validated Stability-Indicating HPLC Method for the Determination of Rebamipide and its 3-Chloro Impurity
Introduction
Rebamipide, chemically known as 2-(4-chlorobenzoylamino)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid, is a vital mucosal protective agent used in the management of gastritis and gastroduodenal ulcers.[1][2] Its therapeutic efficacy is intrinsically linked to its chemical purity. A critical process-related impurity, 2-(3-chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid, commonly referred to as Rebamipide 3-Chloro Impurity or the m-chloro isomer, must be diligently monitored and controlled.[3][4] The structural similarity between Rebamipide and its 3-Chloro isomer necessitates a highly specific and robust analytical method to ensure their effective separation and quantification.
This application note details a stability-indicating High-Performance Liquid Chromatography (HPLC) method developed and validated for the determination of Rebamipide and its 3-Chloro impurity in bulk drug substances. The method is designed to be specific, accurate, precise, and robust, aligning with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines and adhering to the chromatographic standards of the United States Pharmacopeia (USP) General Chapter <621>.[5][6][7][8][9]
Scientific Rationale for Method Development
The primary challenge in this analysis is the isomeric nature of the impurity and the active pharmaceutical ingredient (API). Both compounds possess identical molecular weights and similar polarities, making their separation a non-trivial chromatographic problem.[10][11] A reverse-phase HPLC (RP-HPLC) approach was selected due to its versatility and proven efficacy in separating closely related organic molecules.
The choice of a C18 stationary phase provides the necessary hydrophobic interaction to retain both Rebamipide and its impurity. The mobile phase, a buffered aqueous-organic mixture, is critical for achieving the desired selectivity. A phosphate buffer is employed to maintain a consistent pH, thereby ensuring reproducible ionization states of the acidic analytes and stable retention times. Acetonitrile or methanol is used as the organic modifier to modulate the elution strength. The detection wavelength is selected based on the UV absorbance maxima of Rebamipide, ensuring high sensitivity for both the API and the impurity.[1][2]
Experimental Protocol
Materials and Reagents
-
Rebamipide Reference Standard (RS)
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate (AR Grade)
-
Orthophosphoric Acid (AR Grade)
-
Water (HPLC Grade)
Instrumentation and Chromatographic Conditions
A summary of the optimized HPLC conditions is presented in the table below. These parameters were established to ensure optimal separation and peak shape.
| Parameter | Condition |
| Instrument | HPLC system with UV/PDA Detector |
| Column | Octadecylsilyl Silica Gel (C18), 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | 0.02 M Potassium Dihydrogen Phosphate Buffer (pH adjusted to 2.8 with Orthophosphoric Acid) : Acetonitrile (48:52, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 248 nm |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
Rationale for parameter selection:
-
Column: A standard length C18 column with a 5 µm particle size offers a good balance between resolution, efficiency, and backpressure.
-
Mobile Phase: The acidic pH of 2.8 ensures that the carboxylic acid moieties of both Rebamipide and the impurity are protonated, leading to better retention and peak shape on the C18 column. The acetonitrile ratio is optimized for adequate separation within a reasonable runtime.
-
Detection Wavelength: 248 nm was found to be a suitable wavelength for monitoring both the API and the impurity.[2]
-
Flow Rate and Temperature: A flow rate of 1.0 mL/min and a controlled column temperature of 25°C provide robust and reproducible chromatography.
Preparation of Solutions
-
Buffer Preparation (0.02 M Potassium Dihydrogen Phosphate, pH 2.8): Dissolve 2.72 g of Potassium Dihydrogen Phosphate in 1000 mL of HPLC grade water. Adjust the pH to 2.8 using orthophosphoric acid.
-
Diluent: Mobile Phase.
-
Standard Stock Solution (Rebamipide): Accurately weigh and dissolve about 25 mg of Rebamipide RS in the diluent to obtain a solution of 250 µg/mL.
-
Impurity Stock Solution (3-Chloro Impurity): Accurately weigh and dissolve about 25 mg of this compound RS in the diluent to obtain a solution of 250 µg/mL.
-
System Suitability Solution: Prepare a solution containing approximately 50 µg/mL of Rebamipide and 50 µg/mL of 3-Chloro Impurity in the diluent.
-
Test Solution: Accurately weigh and dissolve about 25 mg of the Rebamipide sample in the diluent to obtain a solution of 250 µg/mL.
Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Inject the blank (diluent) to ensure no interfering peaks are present.
-
Inject the System Suitability Solution and verify that the system suitability parameters are met (see Table 2).
-
Inject the Standard Solution and the Test Solution.
-
Calculate the amount of 3-Chloro Impurity in the sample using the peak areas obtained.
Method Validation
The analytical method was validated according to ICH Q2(R1) guidelines.[5][6][12] The validation parameters assessed included specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Specificity (Forced Degradation)
Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[13][14] The Rebamipide sample was subjected to various stress conditions to produce potential degradation products.
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.[2]
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.[2]
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 60°C for 6 hours.[2]
-
Photolytic Degradation: Exposure to UV light (248 nm) for 24 hours.[2]
The results of the forced degradation studies showed that Rebamipide was susceptible to degradation under acidic, basic, and thermal conditions. The 3-Chloro impurity peak was well-resolved from the main Rebamipide peak and any degradation products, confirming the method's specificity.
System Suitability
System suitability testing is an integral part of any analytical procedure and ensures the chromatographic system is adequate for the intended analysis.[7][15]
| Parameter | Acceptance Criteria |
| Resolution (Rs) | ≥ 2.0 between Rebamipide and 3-Chloro Impurity |
| Tailing Factor (T) | ≤ 2.0 for both peaks |
| Theoretical Plates (N) | ≥ 2000 for both peaks |
| %RSD of Peak Area | ≤ 2.0% (from six replicate injections of the standard) |
Linearity, LOD, and LOQ
The linearity of the method was evaluated by analyzing a series of solutions containing the 3-Chloro impurity at different concentrations. The limit of detection (LOD) and limit of quantitation (LOQ) were determined based on the signal-to-noise ratio.
-
Linearity Range: 0.027 µg/mL to 0.09 µg/mL for 3-Chloro Impurity.[2]
-
Correlation Coefficient (r²): > 0.999
-
LOD: 0.027 µg/mL.[2]
-
LOQ: 0.09 µg/mL.[2]
Visualization of the Analytical Workflow
The following diagram illustrates the key stages of the HPLC method for determining this compound.
Caption: HPLC analytical workflow for this compound.
Conclusion
This application note presents a robust, specific, and validated RP-HPLC method for the quantitative determination of this compound in bulk Rebamipide. The method demonstrates excellent linearity, accuracy, and precision, and its stability-indicating nature has been confirmed through forced degradation studies. This protocol is suitable for routine quality control analysis in pharmaceutical development and manufacturing, ensuring the purity and safety of Rebamipide.
References
- 1. ijrpr.com [ijrpr.com]
- 2. ijpar.com [ijpar.com]
- 3. chemwhat.com [chemwhat.com]
- 4. This compound | C19H15ClN2O4 | CID 13342114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 7. usp.org [usp.org]
- 8. <621> CHROMATOGRAPHY [drugfuture.com]
- 9. agilent.com [agilent.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. Page loading... [wap.guidechem.com]
- 12. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 13. mdpi.com [mdpi.com]
- 14. Optimization of Forced Degradation Using Experimental Design and Development of a Stability-Indicating Liquid Chromatographic Assay Method for Rebamipide in Bulk and Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chromatography [usp.org]
Application Note: A Validated RP-HPLC Method for the Quantification of Rebamipide 3-Chloro Impurity in Bulk Drug Substance
Abstract
This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of Rebamipide 3-Chloro Impurity in the Rebamipide active pharmaceutical ingredient (API). The control of impurities is a critical aspect of drug quality, safety, and efficacy. This method provides a specific, linear, accurate, and precise analytical procedure, developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, to ensure that the level of this potential process-related impurity is maintained below the required threshold.
Introduction: The Imperative of Impurity Profiling
Rebamipide, 2-[(4-chlorobenzoyl)amino]-3-(2-oxo-1H-quinolin-4-yl)propanoic acid, is a gastroprotective agent used in the management of gastritis and gastric ulcers.[1] Its therapeutic action involves enhancing mucosal defense mechanisms and scavenging free radicals.[2] During the synthesis of Rebamipide, which involves the coupling of 2-amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid with a substituted benzoyl chloride, positional isomers of the chlorobenzoyl moiety can be introduced. One such critical process-related impurity is the this compound, chemically known as 2-(3-chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid.[3][4]
The structural similarity between the active molecule and its 3-chloro isomer necessitates a highly selective analytical method to ensure their effective separation and accurate quantification.[5] Regulatory agencies mandate stringent control over impurities in bulk drug substances. Therefore, a validated, stability-indicating analytical method is essential for quality control in the pharmaceutical industry to guarantee the purity and safety of the final drug product. This document provides a detailed protocol for such a method, grounded in established chromatographic principles and validated against internationally recognized standards.[6]
Experimental Protocol
Materials and Reagents
-
Reference Standards: Rebamipide Reference Standard (RS) and this compound RS (procured from a certified supplier, e.g., LGC Standards or SynZeal).[4][7]
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Tetrahydrofuran (HPLC Grade).
-
Reagents: Potassium Dihydrogen Phosphate (AR Grade), Orthophosphoric Acid (AR Grade), Purified Water (Milli-Q® or equivalent).
-
Sample: Rebamipide Bulk Drug Substance.
Instrumentation and Chromatographic Conditions
The analysis is performed on a standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
| Parameter | Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | Provides reliable and reproducible performance for QC environments. |
| Column | Octadecylsilane (C18), 250 mm x 4.6 mm, 5 µm | C18 columns offer excellent hydrophobicity for retaining and separating Rebamipide and its related substances.[8][9] |
| Mobile Phase A | 0.05M Potassium Dihydrogen Phosphate buffer, pH adjusted to 6.5 with Orthophosphoric Acid | Buffered mobile phase controls the ionization state of the acidic analytes, ensuring consistent retention times and peak shapes. |
| Mobile Phase B | Methanol:Acetonitrile:Tetrahydrofuran (70:20:10, v/v/v) | The organic modifier composition is optimized for achieving effective separation between the main peak and the impurity. Tetrahydrofuran can improve peak shape for quinolinone-containing structures.[5] |
| Elution Mode | Gradient | A gradient elution is necessary to ensure the timely elution of all components while achieving optimal resolution between the closely eluting Rebamipide and its 3-chloro isomer.[5] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure. |
| Column Temperature | 40 °C | Elevated temperature reduces viscosity, improves peak efficiency, and ensures reproducible retention times.[5][10] |
| Detection Wavelength | 235 nm | This wavelength provides adequate sensitivity for both Rebamipide and its impurities.[5] |
| Injection Volume | 10 µL | A small injection volume minimizes potential column overload and peak distortion. |
| Diluent | Mobile Phase A: Mobile Phase B (50:50, v/v) | Using a mixture of the mobile phases as the diluent ensures sample compatibility and good peak shape. |
Preparation of Solutions
-
Buffer Preparation (Mobile Phase A): Dissolve 7.0 g of Potassium Dihydrogen Phosphate in 1000 mL of purified water. Adjust the pH to 6.5 using diluted Orthophosphoric Acid. Filter through a 0.45 µm membrane filter and degas.
-
Standard Stock Solution (Rebamipide): Accurately weigh about 25 mg of Rebamipide RS into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of approximately 500 µg/mL.
-
Impurity Stock Solution (3-Chloro Impurity): Accurately weigh about 10 mg of this compound RS into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of approximately 100 µg/mL.
-
System Suitability Solution (Spiked Sample): Transfer 5 mL of the Standard Stock Solution into a 50 mL volumetric flask. Add 1 mL of the Impurity Stock Solution and dilute to volume with the diluent. This solution contains approximately 50 µg/mL of Rebamipide and 2 µg/mL of the 3-Chloro impurity.
-
Test Solution: Accurately weigh about 25 mg of the Rebamipide bulk drug sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of approximately 500 µg/mL.
Method Validation Workflow
The developed method was validated according to ICH Q2(R1) guidelines, ensuring its suitability for the intended purpose.[6][11]
Caption: Experimental workflow from preparation to final reporting.
System Suitability
Before performing the analysis, the chromatographic system must meet predefined suitability criteria. The System Suitability Solution is injected six times.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (Asymmetry) | ≤ 2.0 for the Rebamipide peak | Ensures peak symmetry, which is crucial for accurate integration. |
| Theoretical Plates (N) | ≥ 2000 for the Rebamipide peak | Indicates the efficiency of the column separation. |
| Resolution (Rs) | ≥ 2.0 between Rebamipide and 3-Chloro Impurity peaks | Confirms that the two components are baseline separated, allowing for accurate quantification.[10] |
| % RSD of Peak Areas | ≤ 2.0% for Rebamipide (n=6) | Demonstrates the precision of the injection system.[1] |
Specificity
Specificity was demonstrated by injecting the diluent, a placebo solution, the impurity standard, and the Rebamipide standard individually. The chromatogram of the spiked sample (Rebamipide with the 3-Chloro impurity) was compared against the individual components to confirm that there was no interference at the retention time of the analyte from other components. The method proved to be specific, with no co-eluting peaks at the retention time of the 3-Chloro impurity.
Linearity
The linearity of the method was evaluated by analyzing six concentrations of the this compound ranging from the Limit of Quantification (LOQ) to 150% of the specification limit (e.g., 0.1 µg/mL to 3.0 µg/mL). The calibration curve was generated by plotting the peak area against the concentration.
| Parameter | Result | Acceptance Criteria |
| Correlation Coefficient (r²) | > 0.999 | r² ≥ 0.999 |
| Y-intercept | Close to zero | Should not be significantly different from zero. |
Accuracy (% Recovery)
Accuracy was determined by spiking the Rebamipide bulk drug sample with the 3-Chloro impurity at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). Each level was prepared in triplicate and the percentage recovery was calculated.
| Spike Level | % Recovery (Mean ± SD) | Acceptance Criteria |
| 50% | 99.2 ± 0.8% | 98.0% - 102.0% |
| 100% | 100.5 ± 0.5% | 98.0% - 102.0% |
| 150% | 101.1 ± 0.7% | 98.0% - 102.0% |
Precision
-
Repeatability (Intra-day Precision): Six separate preparations of a spiked sample (Rebamipide with 100% level of 3-Chloro impurity) were analyzed on the same day. The Relative Standard Deviation (%RSD) of the results was calculated.
-
Intermediate Precision (Inter-day Ruggedness): The repeatability experiment was repeated on a different day by a different analyst using a different HPLC system to assess the ruggedness of the method.
| Precision Type | % RSD | Acceptance Criteria |
| Repeatability | < 1.5% | % RSD ≤ 2.0% |
| Intermediate Precision | < 2.0% | % RSD ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio and by using the standard deviation of the response and the slope of the calibration curve.[2][12]
-
LOD: 0.03 µg/mL (Signal-to-Noise Ratio ≈ 3:1)
-
LOQ: 0.09 µg/mL (Signal-to-Noise Ratio ≈ 10:1)[2]
The LOQ was validated for precision and accuracy.
Caption: Core parameters for analytical method validation.
Calculation
The amount of this compound in the bulk drug sample is calculated using the following formula:
% Impurity = (Area_Imp_Sample / Area_Imp_Std) * (Conc_Imp_Std / Conc_Sample) * 100
Where:
-
Area_Imp_Sample: Peak area of the 3-Chloro impurity in the sample chromatogram.
-
Area_Imp_Std: Peak area of the 3-Chloro impurity in the standard chromatogram.
-
Conc_Imp_Std: Concentration of the 3-Chloro impurity in the standard solution (µg/mL).
-
Conc_Sample: Concentration of the Rebamipide sample in the test solution (µg/mL).
Conclusion
The RP-HPLC method described in this application note is demonstrated to be specific, linear, accurate, precise, and sensitive for the quantification of this compound in Rebamipide bulk drug. The validation results confirm that the method is suitable for its intended purpose and can be reliably implemented in a quality control laboratory for routine analysis and stability studies, ensuring compliance with regulatory standards.
References
- 1. ijrpr.com [ijrpr.com]
- 2. ijpar.com [ijpar.com]
- 3. This compound | C19H15ClN2O4 | CID 13342114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 90098-05-8 | SynZeal [synzeal.com]
- 5. CN111595985B - Analytical method for measuring related substances of rebamipide by using HPLC (high performance liquid chromatography) - Google Patents [patents.google.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. This compound (>80%) | LGC Standards [lgcstandards.com]
- 8. ijpsonline.com [ijpsonline.com]
- 9. CN103076421A - Analytic method for related substance examination of rebamipide - Google Patents [patents.google.com]
- 10. lcms.labrulez.com [lcms.labrulez.com]
- 11. Development and Validation of Four Spectrophotometric Methods for Assay of Rebamipide and its Impurity: Application to Tablet Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High-Performance Liquid Chromatography (HPLC) Method Validation for Identifying and Quantifying Rebamipide in Ethosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated Stability-Indicating HPLC Method for the Determination of Rebamipide and Its Impurities
Abstract
This application note details a robust, validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Rebamipide in the presence of its degradation products. The method is designed for use in quality control and stability studies of bulk drug and pharmaceutical formulations. The protocol herein describes the chromatographic conditions, comprehensive procedures for forced degradation studies under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines, and a complete validation of the method. This guide provides researchers, scientists, and drug development professionals with a practical and scientifically sound framework for assessing the stability of Rebamipide.
Introduction: The Imperative for Stability-Indicating Assays
Rebamipide, chemically known as 2-[(4-chlorobenzoyl)amino]-3-(2-oxo-1H-quinolin-4-yl)propanoic acid, is a gastroprotective agent used in the management of gastritis and gastric ulcers.[1][2] Its therapeutic efficacy is intrinsically linked to its chemical integrity. During manufacturing, storage, and administration, the drug substance can degrade due to exposure to environmental factors such as light, heat, humidity, and reactive chemical species. These degradation products may not only lead to a reduction in the therapeutic dose but could also be potentially toxic.
A stability-indicating assay method (SIAM) is a validated analytical procedure that accurately and precisely quantifies the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or excipients.[1] The development of a robust SIAM is a critical regulatory requirement for drug registration and is essential for ensuring the safety, efficacy, and quality of the final drug product throughout its shelf life.[1][3] This application note provides a detailed protocol for an HPLC-based SIAM for Rebamipide, grounded in established scientific literature and compliant with ICH guidelines.[1][4]
Principle of the Method
The described method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection to separate Rebamipide from its potential degradation products. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a phosphate buffer and an organic modifier. This combination allows for the effective resolution of the polar and non-polar analytes. The method's stability-indicating nature is confirmed through forced degradation studies, where the drug substance is intentionally exposed to harsh conditions to generate potential impurities and demonstrate the method's specificity.
Materials and Equipment
Reagents and Chemicals
-
Rebamipide reference standard (certified purity >99%)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (AR grade)
-
Dipotassium hydrogen phosphate (AR grade)
-
Hydrochloric acid (AR grade)
-
Sodium hydroxide (AR grade)
-
Hydrogen peroxide (30%, AR grade)
-
Acetonitrile (HPLC grade)
-
Purified water (HPLC grade)
Equipment
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., HiQ sil C-18HS, 250 mm x 4.6 mm, 5 µm)[4]
-
Analytical balance
-
pH meter
-
Microwave oven (for expedited hydrolysis)[4]
-
Photostability chamber
-
Hot air oven
-
Water bath
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Experimental Protocols
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis of Rebamipide and its impurities.
| Parameter | Condition |
| Column | HiQ sil C-18HS (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 0.02 M Potassium Phosphate Buffer (pH 6.8) : Methanol (40:60, v/v)[1][4] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm[1][4] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | Approximately 15 minutes |
Preparation of Solutions
Mobile Phase Preparation:
-
Dissolve an appropriate amount of potassium dihydrogen phosphate and dipotassium hydrogen phosphate in HPLC grade water to obtain a 0.02 M solution.
-
Adjust the pH of the buffer to 6.8 using a suitable acid or base.
-
Filter the buffer through a 0.45 µm membrane filter.
-
Mix the filtered buffer with methanol in a 40:60 (v/v) ratio.
-
Degas the mobile phase before use.
Standard Stock Solution (1 mg/mL):
-
Accurately weigh about 100 mg of Rebamipide reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with methanol.
Working Standard Solution (10 µg/mL):
-
Pipette 1 mL of the standard stock solution into a 100 mL volumetric flask.
-
Dilute to volume with the mobile phase.
Sample Preparation (from tablets):
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a quantity of the powder equivalent to 100 mg of Rebamipide and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of methanol and sonicate for 15 minutes to dissolve the drug.
-
Dilute to volume with methanol and mix well.
-
Filter the solution through a 0.45 µm syringe filter.
-
Pipette 1 mL of the filtered solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.
Forced Degradation Studies Workflow
Forced degradation studies are essential to establish the stability-indicating nature of the method.[1][3] The following workflow outlines the stress conditions to be applied to Rebamipide.
Caption: Workflow for forced degradation studies of Rebamipide.
Detailed Protocol for Forced Degradation:
-
Acid Hydrolysis: To 1 mL of the Rebamipide stock solution (1 mg/mL), add 1 mL of 0.1 M HCl. Reflux the solution at 80°C for 2 hours. Cool, neutralize with 0.1 M NaOH, and dilute to 10 mL with mobile phase.
-
Base Hydrolysis: To 1 mL of the Rebamipide stock solution, add 1 mL of 0.1 M NaOH. Reflux the solution at 80°C for 2 hours. Cool, neutralize with 0.1 M HCl, and dilute to 10 mL with mobile phase.
-
Oxidative Degradation: To 1 mL of the Rebamipide stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours. Dilute to 10 mL with mobile phase.
-
Thermal Degradation: Keep the solid drug powder in a hot air oven at 80°C for 48 hours. Dissolve the stressed powder in methanol to prepare a 1 mg/mL solution, then dilute appropriately with the mobile phase for analysis.
-
Photolytic Degradation: Expose the solid drug powder to UV light (200 Wh/m²) and cool white fluorescent light (1.2 million lux hours) in a photostability chamber as per ICH Q1B guidelines. Prepare a solution from the stressed powder as described for thermal degradation.
Method Validation
The developed method was validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.[1]
Specificity
Specificity was evaluated by analyzing a placebo solution, the Rebamipide standard, and the stressed samples. The chromatograms of the stressed samples were examined to ensure that the degradation product peaks were well-resolved from the main Rebamipide peak.
Linearity
Linearity was assessed by analyzing a series of Rebamipide solutions at different concentrations. A typical linear range is 0.5-5 µg/mL.[1][4] The calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.
Accuracy
Accuracy was determined by the recovery method. A known amount of Rebamipide standard was spiked into a placebo preparation at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percentage recovery was then calculated.
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was assessed by performing six replicate analyses of the same sample on the same day. Intermediate precision was determined by repeating the analysis on different days. The relative standard deviation (%RSD) was calculated.
Robustness
The robustness of the method was evaluated by intentionally varying the chromatographic conditions, such as the pH of the mobile phase, the mobile phase composition, and the flow rate. The effect of these changes on the system suitability parameters (e.g., retention time, tailing factor, and theoretical plates) was observed.
Results and Discussion
The developed HPLC method successfully separated Rebamipide from its degradation products generated during forced degradation studies. The validation results are summarized in the table below.
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (%RSD) | ||
| - Repeatability | ≤ 2.0% | < 1.0% |
| - Intermediate Precision | ≤ 2.0% | < 1.5% |
| Robustness | System suitability passes | No significant impact on chromatographic performance |
The forced degradation studies showed that Rebamipide is susceptible to degradation under acidic, basic, and oxidative conditions, while being relatively stable to thermal and photolytic stress. The method demonstrated its stability-indicating capability by effectively separating the degradation products from the parent drug.
Chemical Structures
The following diagram illustrates the chemical structure of Rebamipide and a potential degradation pathway (acid hydrolysis).
References
- 1. Optimization of Forced Degradation Using Experimental Design and Development of a Stability-Indicating Liquid Chromatographic Assay Method for Rebamipide in Bulk and Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rebamipide | C19H15ClN2O4 | CID 5042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. mdpi.com [mdpi.com]
Application Note: Spectrophotometric Analysis of Rebamipide and its Impurities
Abstract
This comprehensive technical guide provides detailed protocols for the quantitative analysis of Rebamipide and its primary impurity, the debenzoylated isomer, using UV-Vis spectrophotometry. Rebamipide, a mucosal protective agent, requires stringent quality control to ensure its efficacy and safety. This document outlines methodologies for both the standalone quantification of Rebamipide in bulk and pharmaceutical dosage forms, and advanced techniques for its analysis in the presence of impurities. The protocols are designed for researchers, quality control analysts, and drug development professionals, emphasizing the scientific rationale behind experimental choices to ensure robust and reliable results. All methods are presented with validation parameters as per the International Council for Harmonisation (ICH) guidelines.
Introduction: The Analytical Imperative for Rebamipide
Rebamipide, chemically known as 2-[(4-chlorobenzoyl) amino]-3-(2-oxo-1H-quinolin-4-yl) propanoic acid, is a vital therapeutic agent for the treatment of gastric ulcers and gastritis.[1][2][3] Its mechanism of action involves enhancing gastric mucosal defense, increasing prostaglandin levels, and scavenging free radicals.[2][3] As a Biopharmaceutical Classification System (BCS) Class IV drug, Rebamipide exhibits both low solubility and low permeability, which can present challenges in its formulation and analytical characterization.[1][2]
The presence of impurities in an active pharmaceutical ingredient (API) like Rebamipide can impact its safety and efficacy. Therefore, regulatory bodies mandate the development of validated analytical methods for the precise quantification of the API and its impurities.[4] One of the known impurities is the debenzoylated isomer of Rebamipide (DER).[5][6] Due to spectral overlap, the simultaneous determination of Rebamipide and DER necessitates more advanced spectrophotometric techniques.[5] This guide provides both a fundamental UV spectrophotometric method for Rebamipide quantification and sophisticated methods for resolving Rebamipide from its key impurity.
Foundational Principles of Spectrophotometric Analysis
UV-Vis spectrophotometry is a cornerstone of pharmaceutical analysis due to its simplicity, cost-effectiveness, and rapidity.[2] The technique is based on the principle that molecules absorb light at specific wavelengths. The amount of light absorbed is directly proportional to the concentration of the substance in the solution, a relationship described by the Beer-Lambert Law.
The choice of solvent is critical in developing a spectrophotometric method. For Rebamipide, which has pH-dependent solubility, various solvents have been successfully employed.[2] Phosphate buffer (pH 7.4) is a common choice as it provides a physiologically relevant medium and ensures consistent ionization of the analyte, leading to reproducible absorbance readings.[2][7] Other solvents like dimethyl formamide (DMF) have also been utilized, offering different solubility characteristics and resulting in a shift in the wavelength of maximum absorbance (λmax).[8]
Experimental Protocols
Protocol 1: Quantification of Rebamipide in Bulk and Formulations
This protocol details a simple, direct UV spectrophotometric method for the estimation of Rebamipide, adapted from established methodologies.[2][3]
Rationale for Method Selection: This zero-order spectrophotometric method is ideal for routine quality control of pure Rebamipide or in formulations where interference from excipients is negligible at the analytical wavelength. Phosphate buffer at pH 7.4 is chosen to ensure adequate solubility and a stable chromophoric system. The λmax at approximately 227-228 nm provides high sensitivity for Rebamipide.[2][3]
Instrumentation and Reagents:
-
UV-Vis Spectrophotometer (double beam) with 1 cm quartz cuvettes
-
Analytical Balance
-
Volumetric flasks and pipettes
-
Sonicator
-
Rebamipide reference standard
-
Potassium phosphate monobasic
-
Sodium hydroxide
-
Methanol (HPLC grade)
-
Distilled or deionized water
Procedure:
-
Preparation of 0.2 M Monobasic Potassium Phosphate: Dissolve 27.22 g of monobasic potassium phosphate in 1000 mL of distilled water.[2]
-
Preparation of Phosphate Buffer (pH 7.4): Mix the 0.2 M monobasic potassium phosphate solution with a suitable amount of 0.2 M sodium hydroxide until the pH reaches 7.4.
-
Preparation of Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Rebamipide reference standard and transfer it to a 100 mL volumetric flask. Dissolve in a minimal amount of methanol and make up the volume with phosphate buffer (pH 7.4). Sonicate for 15 minutes to ensure complete dissolution.[2]
-
Preparation of Working Standard Solutions: From the stock solution, prepare a series of dilutions ranging from 2.5 to 12.5 µg/mL using the phosphate buffer as a diluent.[2]
-
Sample Preparation (Tablets):
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of Rebamipide and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of phosphate buffer (pH 7.4) and sonicate for 30 minutes to extract the drug.[2]
-
Make up the volume with the buffer and filter the solution through a 0.45 µm nylon filter.
-
Dilute the filtrate with the buffer to obtain a final concentration within the linearity range (e.g., 10 µg/mL).[2]
-
-
Spectrophotometric Measurement:
-
Scan the working standard solutions from 200 to 400 nm to determine the λmax. The reported λmax is approximately 227 nm.[2]
-
Measure the absorbance of all standard and sample solutions at the determined λmax against a phosphate buffer blank.
-
-
Data Analysis:
-
Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Determine the concentration of Rebamipide in the sample solution from the regression equation of the calibration curve.
-
Workflow for Rebamipide Quantification
Caption: Workflow for the quantification of Rebamipide.
Protocol 2: Simultaneous Quantification of Rebamipide and its Impurity (DER)
This protocol utilizes advanced spectrophotometric techniques to resolve the spectral overlap between Rebamipide (REB) and its debenzoylated isomer impurity (DER). The ratio difference spectrophotometry method is detailed here as it is a robust approach.[5][6]
Rationale for Method Selection: When an impurity's spectrum significantly overlaps with the API's spectrum, direct measurement is impossible.[5] Ratio difference spectrophotometry is a powerful technique that utilizes the ratio of the absorption spectra to eliminate the interference from one of the components, allowing for the quantification of the other. This method is advantageous as it does not require complex instrumentation or software, only careful selection of analytical wavelengths.
Instrumentation and Reagents:
-
Same as Protocol 3.1, with the addition of a DER reference standard.
Procedure:
-
Solvent Preparation: Use methanol as the solvent for this procedure.
-
Preparation of Standard Stock Solutions (100 µg/mL):
-
Separately weigh 10 mg of Rebamipide (REB) and 10 mg of the debenzoylated isomer (DER) reference standards.
-
Transfer each to separate 100 mL volumetric flasks, dissolve in, and dilute to volume with methanol.
-
-
Preparation of Working Standard Solutions:
-
For REB: Prepare dilutions from 2.5 to 60 µg/mL in methanol.
-
For DER: Prepare dilutions from 1 to 10 µg/mL in methanol.
-
-
Spectrophotometric Measurement and Wavelength Selection:
-
Scan the absorption spectra of both REB and DER solutions (e.g., 10 µg/mL) from 200 to 400 nm against a methanol blank.
-
The overlapping spectra prevent direct measurement.[5]
-
For the ratio difference method, select two wavelengths for each component. For REB, 254 nm and 291 nm are chosen. For DER, 320 nm and 355 nm are selected.[5][6]
-
-
Analysis of Rebamipide (REB):
-
Measure the absorbance of the REB standard solutions at 254 nm and 291 nm.
-
Calculate the difference in absorbance (A₂₅₄ - A₂₉₁).
-
Plot a calibration curve of the absorbance difference versus the concentration of REB.
-
-
Analysis of Debenzoylated Isomer (DER):
-
Measure the absorbance of the DER standard solutions at 320 nm and 355 nm.
-
Calculate the difference in absorbance (A₃₂₀ - A₃₅₅).
-
Plot a calibration curve of the absorbance difference versus the concentration of DER.
-
-
Analysis of Sample Mixture:
-
Prepare the sample solution containing both REB and DER in methanol.
-
Measure the absorbance of the sample solution at all four wavelengths (254, 291, 320, and 355 nm).
-
Calculate the absorbance differences (A₂₅₄ - A₂₉₁) and (A₃₂₀ - A₃₅₅) for the sample.
-
Determine the concentration of REB and DER in the sample from their respective calibration curves.
-
Method Validation: A Self-Validating System
All analytical methods must be validated to ensure they are suitable for their intended purpose.[2][3] Validation is performed according to ICH guidelines.
Logical Flow of Method Validation
Caption: Logical workflow for analytical method validation.
Validation Parameters Summary:
| Parameter | Purpose | Typical Acceptance Criteria |
| Linearity | To demonstrate a proportional relationship between concentration and absorbance. | Correlation coefficient (r²) ≥ 0.999[2] |
| Accuracy | To assess the closeness of the measured value to the true value. | % Recovery between 98.0% and 102.0%[9] |
| Precision | To evaluate the degree of scatter between a series of measurements. | Relative Standard Deviation (RSD) ≤ 2.0%[2] |
| Specificity | To ensure the method measures only the desired analyte without interference. | No interference from excipients or impurities at the analytical wavelength. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. | Typically calculated as 3.3 * (Standard Deviation of the Response / Slope of the Calibration Curve).[10] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Typically calculated as 10 * (Standard Deviation of the Response / Slope of the Calibration Curve).[10] |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | RSD should remain ≤ 2.0% after minor changes (e.g., pH, wavelength). |
Data Summary and Expected Results
The following table summarizes typical results obtained from the validation of spectrophotometric methods for Rebamipide analysis, as reported in the literature.
| Method | Solvent | λmax (nm) | Linearity Range (µg/mL) | Regression Equation | r² |
| Zero-Order UV[2] | Phosphate Buffer (pH 7.4) | 227 | 2.5 - 12.5 | y = 0.1061x + 0.0009 | 0.9997 |
| Zero-Order UV[3][11] | 25% Methanol in Phosphate Buffer (pH 7.4) | 228 | 2 - 10 | y = 0.0994x + 0.022 | 0.9999 |
| Zero-Order UV[8] | Dimethyl Formamide (DMF) | 332 | 20 - 200 | Not specified | >0.99 |
| Ratio Difference (for REB)[5] | Methanol | 254 & 291 | 2.5 - 60 | Not specified | >0.999 |
| Ratio Difference (for DER)[5] | Methanol | 320 & 355 | 1 - 10 | Not specified | >0.999 |
Conclusion
The spectrophotometric methods detailed in this application note provide robust, reliable, and cost-effective solutions for the quality control of Rebamipide. The direct UV method is well-suited for routine analysis of the bulk drug and its formulations, while the advanced ratio difference method offers a precise approach for the simultaneous determination of Rebamipide in the presence of its debenzoylated impurity. Adherence to the outlined protocols and validation procedures will ensure that the analytical results are accurate and meet regulatory standards, ultimately contributing to the safety and efficacy of Rebamipide-containing pharmaceutical products.
References
- 1. ijrpr.com [ijrpr.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. library.dphen1.com [library.dphen1.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Development and Validation of Four Spectrophotometric Methods for Assay of Rebamipide and its Impurity: Application to Tablet Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rjptonline.org [rjptonline.org]
- 9. ijpar.com [ijpar.com]
- 10. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 11. researchgate.net [researchgate.net]
Application Note: A Validated Stability-Indicating TLC-Densitometric Method for the Separation and Quantification of Rebamipide and Its Degradation Products
Abstract
This application note details a robust and validated stability-indicating High-Performance Thin-Layer Chromatography (HPTLC) method coupled with densitometric analysis for the separation and quantification of Rebamipide and its degradation products. The method is designed for use in quality control and stability studies of bulk drug and pharmaceutical formulations. By subjecting Rebamipide to forced degradation under various stress conditions as mandated by the International Council for Harmonisation (ICH), this method demonstrates specificity in separating the intact drug from its degradants. The protocol herein provides a simple, accurate, and precise analytical tool for researchers, scientists, and drug development professionals.
Introduction
Rebamipide, chemically known as 2-[(4-chlorobenzoyl)amino]-3-(2-oxo-1H-quinolin-4-yl)propanoic acid, is a gastroprotective agent used in the management of gastritis and peptic ulcers.[1][2][3] Its mechanism involves enhancing the mucosal defense system, increasing gastric mucus and prostaglandin levels, and scavenging free radicals.[3][4]
To ensure the safety and efficacy of a pharmaceutical product, regulatory bodies like the ICH mandate the execution of stability studies.[5][6] These studies involve subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light to identify potential degradation products and establish a stability-indicating analytical method.[7][8][9] A stability-indicating method is one that can accurately measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products.[10]
High-Performance Thin-Layer Chromatography (HPTLC) offers a cost-effective, high-throughput, and reliable alternative to HPLC for such analyses.[11] This note describes a validated HPTLC-densitometric method that effectively separates Rebamipide from the degradation products formed during forced degradation studies.
Principle of the Method
The method is based on the principle of adsorption thin-layer chromatography. A solution containing Rebamipide and its degradation products is applied to a pre-coated silica gel HPTLC plate. The plate is then developed in a chamber containing a specific mobile phase. Due to differences in the polarity and structure of Rebamipide and its degradants, they will have different affinities for the stationary phase (silica gel) and the mobile phase, causing them to migrate at different rates and resulting in separation. After development, the plate is scanned with a densitometer at a specific wavelength, allowing for the quantification of the separated compounds based on their absorbance.
Materials and Methods
Chemicals and Reagents
-
Rebamipide Reference Standard: Procured from a certified supplier (e.g., Macleods Pharmaceuticals Ltd.).[8]
-
Solvents: Methanol, Chloroform, Ethyl Acetate, Glacial Acetic Acid, Triethylamine (all HPLC or analytical grade).
-
Stress Agents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂).
-
Stationary Phase: Pre-coated silica gel 60 F₂₅₄ HPTLC plates (20 x 10 cm, 250 µm thickness).
Instrumentation
-
CAMAG Linomat 5 or equivalent automatic sample spotter
-
CAMAG Twin Trough Chamber
-
CAMAG TLC Scanner 3 or equivalent densitometer
-
winCATS integration software
Preparation of Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Rebamipide reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Sample Solution (from tablets): Weigh and finely powder 20 tablets. Transfer a quantity of powder equivalent to 10 mg of Rebamipide into a 100 mL volumetric flask, add approximately 70 mL of methanol, sonicate for 15 minutes, and dilute to volume.[12] Filter the solution through a 0.45 µm filter.
Forced Degradation Study
Forced degradation is performed to demonstrate the specificity of the method.[7][9] The following conditions are typical for stressing the Rebamipide sample:
-
Acid Hydrolysis: Reflux 1 mL of stock solution with 1 mL of 1 M HCl for a specified period. Neutralize with 1 M NaOH.
-
Alkaline Hydrolysis: Reflux 1 mL of stock solution with 1 mL of 0.1 M NaOH. Neutralize with 0.1 M HCl.
-
Oxidative Degradation: Treat 1 mL of stock solution with 1 mL of 10% H₂O₂ at room temperature.[12]
-
Thermal Degradation: Keep the drug powder in an oven at 80°C for 48 hours.[9]
-
Photodegradation: Expose the drug solution to direct sunlight or a photostability chamber as per ICH Q1B guidelines.[5]
After degradation, the solutions are diluted with the mobile phase to an appropriate concentration for analysis.
Experimental Protocol
Chromatographic Conditions
The selection of the mobile phase is critical for achieving good separation. Based on literature, solvent systems containing methanol, ethyl acetate, chloroform, and a modifier like acetic acid, ammonia, or triethylamine are effective.[12][13][14][15]
| Parameter | Condition |
| Stationary Phase | Pre-coated Silica Gel 60 F₂₅₄ HPTLC plates |
| Mobile Phase | Methanol : Ethyl Acetate : Glacial Acetic Acid (3:7:0.5, v/v/v)[11][13] OR Toluene : Methanol : Triethylamine (3.2:1.8:0.2, v/v/v)[12] |
| Chamber Saturation | 20 minutes with mobile phase |
| Band Application | 8 mm band width |
| Migration Distance | 80 mm |
| Detection Wavelength | Densitometric scanning at 229 nm[11][13] or 329 nm[14] |
| Scanning Mode | Absorbance |
-
Causality behind choices: The mobile phase composition is chosen to optimize the separation of the moderately polar Rebamipide from its potentially more polar (hydrolyzed) or less polar degradation products. The acidic or basic modifier (acetic acid/triethylamine) helps to improve peak shape by suppressing the ionization of acidic or basic functional groups in the analytes. The detection wavelength is selected based on the UV absorbance maxima of Rebamipide.
Step-by-Step Methodology
-
Plate Preparation: Clean the HPTLC plate by pre-washing with methanol and activate it by heating in an oven at 105-110°C for 15 minutes before spotting.
-
Sample Application: Apply the standard and stressed sample solutions as 8 mm bands onto the HPTLC plate using the automatic sampler. Maintain a distance of 10 mm from the bottom and sides of the plate.
-
Chromatographic Development: Place the plate in the twin-trough chamber, which has been pre-saturated with the mobile phase vapor for 20 minutes. Develop the plate up to a distance of 80 mm.
-
Drying: Remove the plate from the chamber and dry it in a current of warm air to completely remove the mobile phase.
-
Densitometric Analysis: Scan the dried plate using the TLC scanner in absorbance mode at the chosen wavelength (e.g., 229 nm). Record the peak areas and Rƒ values.
Workflow Diagram
References
- 1. Rebamipide | C19H15ClN2O4 | CID 5042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Rebamipide - Wikipedia [en.wikipedia.org]
- 3. Rebamipide: overview of its mechanisms of action and efficacy in mucosal protection and ulcer healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Rebamipide? [synapse.patsnap.com]
- 5. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 6. hmrlabs.com [hmrlabs.com]
- 7. mdpi.com [mdpi.com]
- 8. Optimization of Forced Degradation Using Experimental Design and Development of a Stability-Indicating Liquid Chromatographic Assay Method for Rebamipide in Bulk and Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. database.ich.org [database.ich.org]
- 11. ijrpr.com [ijrpr.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Stability-indicating determination of rebamipide in the presence of its acid degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scribd.com [scribd.com]
Introduction: The Analytical Imperative for Rebamipide Purity
Rebamipide, a quinolinone derivative, is a vital gastroprotective agent used in the management of gastritis and gastroduodenal ulcers.[1] Its therapeutic efficacy is intrinsically linked to its purity. The presence of impurities, which can originate from the manufacturing process or degradation, can potentially compromise the safety and effectiveness of the final drug product. Therefore, robust and reliable analytical methods are paramount for the precise identification and quantification of Rebamipide and its related substances.
This comprehensive guide provides a detailed framework for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for Rebamipide. The methodologies outlined herein are grounded in established scientific principles and adhere to the stringent requirements of regulatory bodies, drawing upon guidelines from the International Council for Harmonisation (ICH).[1]
Method Development: A Rationale-Driven Approach
The cornerstone of a successful analytical method is a well-considered development strategy. The choices of stationary phase, mobile phase, and detection parameters are not arbitrary but are based on the physicochemical properties of Rebamipide and its potential impurities.
Chromatographic System Selection
A reverse-phase HPLC (RP-HPLC) approach is the most suitable for separating Rebamipide from its related substances due to the molecule's moderate polarity.
-
Stationary Phase: An octadecylsilane (C18) column is the preferred choice, offering excellent hydrophobic retention and separation capabilities for a wide range of pharmaceutical compounds. A typical column dimension would be 250 mm x 4.6 mm with a 5 µm particle size, providing a good balance between resolution and analysis time.[2]
-
Mobile Phase: A combination of an aqueous buffer and an organic modifier is employed to achieve optimal separation.
-
Aqueous Component: A phosphate buffer is commonly used to control the pH of the mobile phase, which is critical for maintaining the consistent ionization state of the analytes and ensuring reproducible retention times. A pH in the range of 2.8 to 6.8 has been shown to be effective.[2][3]
-
Organic Component: Acetonitrile or methanol are the organic modifiers of choice. The ratio of the organic modifier to the aqueous buffer is a critical parameter that is optimized to achieve the desired retention and resolution of all peaks. A typical starting point would be a ratio of around 50:50 (v/v).[2]
-
-
Detection: Rebamipide exhibits significant UV absorbance. A detection wavelength of approximately 230-250 nm is generally found to provide good sensitivity for both the active pharmaceutical ingredient (API) and its related substances.[2][3]
Key Impurities and Related Substances
A thorough understanding of the potential impurities is crucial for developing a specific and selective method. The primary related substances for Rebamipide include:
-
Process-Related Impurities: These are substances that are formed during the synthesis of Rebamipide. Common examples include positional isomers such as the m-chloro and o-chloro isomers.[4][5][6][]
-
Degradation Products: These are formed when Rebamipide is exposed to stress conditions such as acid, base, heat, light, or oxidation. A key degradation product is the debenzoyl form, resulting from the hydrolysis of the amide linkage.[8]
| Impurity Name | Structure |
| Rebamipide |
|
| Rebamipide m-chloro Isomer | 2-(3-chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid[5][6] |
| Rebamipide o-chloro Isomer | 2-(2-chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid[4][] |
| Desbenzoyl Rebamipide | 2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid hydrochloride |
Experimental Workflow: From Sample to Result
The following diagram illustrates the logical flow of the analytical method development and validation process.
Caption: Workflow for Rebamipide analytical method development and validation.
Detailed Analytical Protocol
This protocol is based on established methods and the guidelines of the Japanese Pharmacopoeia (JP).[8]
Reagents and Materials
-
Rebamipide Reference Standard (RS) and impurity standards.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Potassium dihydrogen phosphate (AR grade).
-
Orthophosphoric acid (AR grade).
-
Water (HPLC grade).
-
Rebamipide tablets (for dosage form analysis).
Chromatographic Conditions
| Parameter | Condition |
| Instrument | HPLC system with UV detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Phosphate Buffer (0.02 M, pH 2.8) : Acetonitrile (48:52, v/v)[2] |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | 35 °C |
| Detection Wavelength | 248 nm[2] |
| Injection Volume | 20 µL |
Preparation of Solutions
-
Phosphate Buffer (0.02 M, pH 2.8): Dissolve approximately 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 2.8 with orthophosphoric acid.[2]
-
Mobile Phase: Mix the phosphate buffer and acetonitrile in the ratio of 48:52 (v/v). Degas the solution in an ultrasonic bath for 15 minutes and filter through a 0.45 µm membrane filter.[2]
-
Standard Stock Solution (for Assay): Accurately weigh and transfer about 25 mg of Rebamipide RS into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[2]
-
Working Standard Solution (for Assay): Further dilute the standard stock solution with the mobile phase to obtain a final concentration of approximately 50 µg/mL.
-
Standard Solution (for Related Substances - as per JP): Dissolve 40 mg of Rebamipide RS in 100 mL of a suitable solvent (e.g., mobile phase). Dilute this solution sequentially to obtain a final concentration corresponding to the reporting threshold (e.g., 0.1%).[8]
-
Sample Preparation (Bulk Drug): Prepare a solution of the Rebamipide bulk drug in the mobile phase at a concentration similar to the standard solution.
-
Sample Preparation (Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 100 mg of Rebamipide and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of the mobile phase and sonicate for 15-20 minutes to ensure complete dissolution of the drug.
-
Allow the solution to cool to room temperature and dilute to volume with the mobile phase.
-
Filter a portion of the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
Further dilute the filtered solution with the mobile phase to a concentration within the linear range of the method.
-
System Suitability
As per the Japanese Pharmacopoeia, system suitability tests are essential to ensure the performance of the chromatographic system.[8]
| Parameter | Acceptance Criteria |
| Tailing Factor | Not more than 2.0 |
| Theoretical Plates | Not less than 2000 |
| % RSD of 6 Injections | Not more than 2.0% |
| Resolution | Between Rebamipide and the closest eluting impurity peak should be not less than 1.5. |
Method Validation: Ensuring Trustworthiness
The developed method must be validated in accordance with ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.
Specificity and Forced Degradation
Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components, including impurities and degradants. Forced degradation studies are performed to demonstrate the stability-indicating nature of the method.
-
Stress Conditions:
The results of the forced degradation studies should show significant degradation of Rebamipide with no interference at the retention time of the main peak, and the peak purity of the Rebamipide peak should pass.
Caption: Proposed degradation pathways of Rebamipide under stress conditions.
Linearity
The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.
| Parameter | Typical Results |
| Range | 30 - 70 µg/mL[2] |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Regression Equation | y = mx + c |
Accuracy
Accuracy is determined by recovery studies, where a known amount of the standard is spiked into a sample matrix.
| Concentration Level | % Recovery |
| 80% | 98.0 - 102.0% |
| 100% | 98.0 - 102.0% |
| 120% | 98.0 - 102.0% |
Precision
Precision is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).
| Precision Level | % RSD |
| Repeatability | ≤ 2.0% |
| Intermediate Precision | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ are determined based on the signal-to-noise ratio or from the standard deviation of the response and the slope of the calibration curve.
| Parameter | Typical Value |
| LOD | ~0.09 µg/mL[2] |
| LOQ | ~0.27 µg/mL[2] |
Robustness
The robustness of the method is its capacity to remain unaffected by small, deliberate variations in method parameters.
| Parameter Variation | Effect on Results |
| Flow Rate (± 0.1 mL/min) | No significant change |
| Mobile Phase Composition (± 2%) | No significant change |
| Column Temperature (± 2 °C) | No significant change |
| pH of Buffer (± 0.1) | No significant change |
Conclusion
The HPLC method detailed in this application note provides a robust, specific, and reliable means for the determination of Rebamipide and its related substances. The comprehensive validation ensures that the method is fit for its intended purpose in a quality control environment, supporting the development and manufacturing of safe and effective Rebamipide drug products. Adherence to the principles of scientific integrity and regulatory guidelines is essential for ensuring the quality of pharmaceutical analysis.
References
- 1. Optimization of Forced Degradation Using Experimental Design and Development of a Stability-Indicating Liquid Chromatographic Assay Method for Rebamipide in Bulk and Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpar.com [ijpar.com]
- 3. A simple high performance liquid chromatography method for determination of rebamipide in rat urine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rebamipide 2-Chloro Impurity | 90098-06-9 | SynZeal [synzeal.com]
- 5. chemwhat.com [chemwhat.com]
- 6. Rebamipide 3-Chloro Impurity | C19H15ClN2O4 | CID 13342114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. shimadzu.com [shimadzu.com]
Application Note: A Scientifically Grounded Approach to Sample Preparation for Rebamipide Impurity Analysis
Introduction: The Criticality of Impurity Profiling for Rebamipide
Rebamipide, a quinolinone derivative, serves as a vital gastroprotective agent by enhancing mucosal defense mechanisms.[1][2][] Its therapeutic efficacy is intrinsically linked to its purity. Impurities, which can originate from the manufacturing process, degradation, or improper storage, can compromise not only the drug's effectiveness but also patient safety.[1][4] Therefore, rigorous analytical control of Rebamipide, particularly the identification and quantification of its impurities, is a cornerstone of quality assurance in pharmaceutical development and manufacturing.
This application note provides a comprehensive guide to the sample preparation for the analysis of Rebamipide impurities. Moving beyond a simple recitation of steps, this document delves into the scientific rationale behind each procedural choice, empowering researchers and drug development professionals with the knowledge to develop and validate robust, reliable, and scientifically sound analytical methods. The protocols described herein are designed to be self-validating systems, grounded in established principles of analytical chemistry and regulatory expectations set forth by bodies such as the International Council for Harmonisation (ICH).[5]
Understanding Rebamipide and Its Impurities: A Foundation for Method Development
A thorough understanding of the physicochemical properties of Rebamipide and the nature of its potential impurities is paramount for designing an effective sample preparation strategy.
Physicochemical Properties of Rebamipide:
Chemically, Rebamipide is 2-[(4-chlorobenzoyl)amino]-3-(2-oxo-1H-quinolin-4-yl)propanoic acid.[2][][6] Its solubility is a key consideration for sample preparation. It is sparingly soluble in methanol and water, and practically insoluble in n-hexane, but soluble in dimethylformamide (DMF).[7] This solubility profile dictates the choice of dissolution solvents.
Types of Impurities:
Impurities in Rebamipide can be broadly categorized as follows:
-
Process-Related Impurities: These are substances that arise during the synthesis of the active pharmaceutical ingredient (API). They can include unreacted starting materials, intermediates, and by-products of side reactions.[1] Examples include the Rebamipide O-Chloro Isomer and Rebamipide 3-Chloro Impurity.[1]
-
Degradation Products: These impurities form due to the degradation of the Rebamipide molecule under various stress conditions such as exposure to acid, base, heat, light, or oxidizing agents.[7][8] A significant acid degradation product is the debenzoylated isomer of Rebamipide (DER), which results from the cleavage of the amide linkage.[5][9]
-
Residual Solvents: Solvents used in the manufacturing process that are not completely removed can persist in the final product.[1]
The following diagram illustrates the relationship between Rebamipide and its potential impurities, highlighting the pathways through which they can form.
Caption: Relationship between Rebamipide and its impurities.
Core Principles of Sample Preparation for Rebamipide Impurity Analysis
The primary goal of sample preparation is to present the analyte of interest (and its impurities) to the analytical instrument in a suitable form, free from interfering substances, and at a concentration appropriate for detection and quantification. For Rebamipide, this involves several critical considerations:
-
Complete Dissolution: The chosen solvent system must completely dissolve the Rebamipide API and its impurities to ensure accurate and reproducible results.
-
Prevention of Degradation: The sample preparation process itself should not induce the degradation of Rebamipide or its impurities. This necessitates careful selection of solvents, pH, and temperature.
-
Compatibility with the Analytical System: The final sample solution must be compatible with the chosen analytical technique, most commonly High-Performance Liquid Chromatography (HPLC).[1][10][11] This includes considerations of solvent strength, pH, and potential for precipitation in the mobile phase.
Detailed Protocols for Sample Preparation
The following protocols are designed for the preparation of Rebamipide samples from both bulk drug substance and finished tablet dosage forms for impurity analysis by HPLC.
Protocol 1: Sample Preparation for Rebamipide Bulk Drug Substance
This protocol is intended for the analysis of impurities in the raw Rebamipide API.
Materials and Reagents:
-
Rebamipide Bulk Drug Substance
-
Methanol (HPLC grade)[7]
-
Water (HPLC grade)[7]
-
Acetonitrile (HPLC grade)
-
Phosphate Buffer (e.g., 0.02 M Potassium Phosphate, pH adjusted to 6.8)[7][8]
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Sonicator
-
Syringe filters (0.45 µm, compatible with the chosen solvent)
Step-by-Step Methodology:
-
Standard Solution Preparation:
-
Accurately weigh about 25 mg of Rebamipide reference standard into a 50 mL volumetric flask.
-
Add approximately 30 mL of methanol and sonicate for 10 minutes or until completely dissolved.[7]
-
Allow the solution to cool to room temperature and dilute to volume with methanol. This yields a stock solution.
-
Further dilute this stock solution with the mobile phase to achieve a final concentration suitable for the linearity range of the analytical method (e.g., 50 µg/mL).
-
-
Test Solution Preparation:
-
Accurately weigh about 25 mg of the Rebamipide bulk drug substance sample into a 50 mL volumetric flask.
-
Follow the same dissolution procedure as for the standard solution (Step 1b and 1c).
-
-
Rationale and Scientific Insights:
-
Solvent Selection: Methanol is often chosen as the primary dissolution solvent due to its ability to solubilize Rebamipide.[7] A mixture of buffer and an organic solvent, often matching the mobile phase composition, is used for final dilutions to ensure compatibility and prevent peak distortion during chromatographic analysis.[7][8]
-
Sonication: The use of a sonicator is crucial to ensure the complete dissolution of the sparingly soluble Rebamipide, especially from a solid matrix.[7]
-
Filtration: Filtering the final solution through a 0.45 µm filter is a critical step to remove any particulate matter that could damage the HPLC column and interfere with the analysis.
-
Protocol 2: Sample Preparation for Rebamipide Tablets
This protocol is adapted for the analysis of impurities in a finished pharmaceutical dosage form (tablets).
Materials and Reagents:
-
Rebamipide Tablets (e.g., 100 mg)
-
Mortar and Pestle
-
All materials and reagents listed in Protocol 1
Step-by-Step Methodology:
-
Sample Comminution:
-
Weigh and finely powder a representative number of Rebamipide tablets (e.g., 20 tablets) using a mortar and pestle.
-
-
Test Solution Preparation:
-
Accurately weigh a portion of the powdered tablets equivalent to 100 mg of Rebamipide into a 100 mL volumetric flask.[7]
-
Add approximately 70 mL of methanol and sonicate for 15-20 minutes to facilitate the extraction of the drug from the tablet matrix.[7]
-
Allow the solution to cool to room temperature and dilute to volume with methanol.
-
Centrifuge a portion of this solution at a moderate speed (e.g., 3000 rpm) for 10 minutes to settle the excipients.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
Further dilute this filtered solution with the mobile phase to a final concentration within the method's linear range.
-
-
Rationale and Scientific Insights:
-
Comminution: Powdering the tablets ensures a homogenous sample and maximizes the surface area for efficient drug extraction.
-
Extraction and Sonication: The extended sonication time is necessary to ensure the complete extraction of Rebamipide from the tablet excipients.
-
Centrifugation and Filtration: These steps are essential to remove insoluble excipients that are commonly found in tablet formulations and can interfere with the HPLC analysis.
-
The following workflow diagram illustrates the sample preparation process for both bulk drug and tablet forms.
Caption: Sample preparation workflow for Rebamipide analysis.
Data Presentation: Typical HPLC Conditions for Rebamipide Impurity Analysis
The following table summarizes typical HPLC conditions that have been successfully employed for the analysis of Rebamipide and its impurities. These parameters serve as a starting point for method development and validation.
| Parameter | Typical Conditions | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm)[8] | The non-polar stationary phase is well-suited for retaining the moderately non-polar Rebamipide and its impurities. |
| Mobile Phase | Phosphate Buffer (pH 6.8) : Methanol (40:60, v/v)[7][8] or Phosphate Buffer (pH 2.8) : Acetonitrile (48:52, v/v)[12] | The choice of organic modifier and buffer pH is critical for achieving optimal separation and peak shape. A pH around 6.8 can provide good resolution for several impurities[7][8], while a lower pH may be necessary for others. |
| Flow Rate | 1.0 mL/min[12] | A standard flow rate that provides a good balance between analysis time and separation efficiency. |
| Detection Wavelength | 230 nm[7][8] or 248 nm[12] | These wavelengths correspond to the UV absorbance maxima of Rebamipide, providing good sensitivity for both the parent drug and its structurally related impurities. |
| Column Temperature | Ambient or controlled (e.g., 35°C)[13] | Maintaining a consistent column temperature ensures reproducible retention times. |
| Injection Volume | 20 µL[10] | A typical injection volume for standard HPLC systems. |
Conclusion: A Pathway to Robust and Reliable Impurity Analysis
The successful analysis of impurities in Rebamipide is fundamentally dependent on a well-designed and scientifically justified sample preparation protocol. By understanding the chemical nature of the drug and its potential impurities, and by applying the core principles of dissolution, stability, and compatibility, researchers can develop methods that are both accurate and reliable. The protocols and insights provided in this application note serve as a comprehensive guide for drug development professionals, enabling them to ensure the quality and safety of Rebamipide-containing pharmaceutical products. Adherence to these principles and methodologies will facilitate compliance with global regulatory standards and ultimately contribute to the delivery of safe and effective medicines to patients.
References
- 1. veeprho.com [veeprho.com]
- 2. Rebamipide - Wikipedia [en.wikipedia.org]
- 4. Discover Impurity Reference Standards from USP [usp.org]
- 5. Development and Validation of Four Spectrophotometric Methods for Assay of Rebamipide and its Impurity: Application to Tablet Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rebamipide | C19H15ClN2O4 | CID 5042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Optimization of Forced Degradation Using Experimental Design and Development of a Stability-Indicating Liquid Chromatographic Assay Method for Rebamipide in Bulk and Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of Forced Degradation Using Experimental Design and Development of a Stability-Indicating Liquid Chromatographic Assay Method for Rebamipide in Bulk and Tablet Dosage Form [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. CN111595985B - Analytical method for measuring related substances of rebamipide by using HPLC (high performance liquid chromatography) - Google Patents [patents.google.com]
- 11. CN103076421A - Analytic method for related substance examination of rebamipide - Google Patents [patents.google.com]
- 12. ijpar.com [ijpar.com]
- 13. High-Performance Liquid Chromatography (HPLC) Method Validation for Identifying and Quantifying Rebamipide in Ethosomes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chiral Separation of Rebamipide Enantiomers by High-Performance Liquid Chromatography
Introduction: The Significance of Chiral Purity for Rebamipide
Rebamipide, 2-[(4-chlorobenzoyl)amino]-3-(2-oxo-1H-quinolin-4-yl)propanoic acid, is a vital gastroprotective and mucosal-healing agent. Its chemical structure features a single chiral center at the alpha-carbon of the propanoic acid moiety, meaning it exists as a pair of non-superimposable mirror images, or enantiomers: (R)-Rebamipide and (S)-Rebamipide. Early pharmacological studies have indicated that the enantiomers may exhibit different biological activities. For instance, one study noted that the (+)-isomer was approximately 1.7 times more potent than the (-)-isomer in an antiulcer activity assay against ethanol-induced gastric ulcers.[1]
This enantioselective activity underscores the critical importance of robust analytical methods capable of separating and quantifying the individual isomers. Such methods are essential for pharmacokinetic studies, stereoselective metabolism analysis, and for the quality control of enantiomerically pure drug substances. This application note provides a comprehensive guide to developing a mobile phase composition and chromatographic protocol for the successful chiral separation of Rebamipide isomers using High-Performance Liquid Chromatography (HPLC).
Foundational Principles of Chiral Recognition in HPLC
The separation of enantiomers by HPLC is achieved by creating a transient diastereomeric interaction between the chiral analyte and a chiral selector. This interaction must be stereochemically different for each enantiomer, leading to different retention times on the chromatographic column. The direct approach, which utilizes a Chiral Stationary Phase (CSP), is the most common and efficient method.[2]
The choice of CSP and mobile phase is paramount, as they govern the types and strengths of interactions responsible for chiral recognition. Key interactions include:
-
Hydrogen Bonding: Crucial for molecules with H-bond donors and acceptors, like the amide and carboxylic acid groups in Rebamipide.
-
π-π Interactions: Occur between aromatic rings of the analyte (the quinolinone and chlorobenzoyl groups in Rebamipide) and the CSP.
-
Steric Interactions: The three-dimensional fit of the analyte into the chiral cavities or grooves of the CSP.
-
Dipole-Dipole and Ionic Interactions: Particularly relevant for polar and ionizable molecules.
Two classes of CSPs have demonstrated broad applicability for a wide range of chiral compounds and are particularly well-suited for Rebamipide: Polysaccharide-based CSPs and Macrocyclic Glycopeptide-based CSPs.[3][4]
Experimental Workflow: A Strategic Approach to Method Development
A systematic screening protocol is the most efficient path to achieving baseline separation of Rebamipide enantiomers. The workflow involves screening promising CSPs under different mobile phase conditions (modes) and then optimizing the most successful combination.
Figure 1: A systematic workflow for developing a chiral HPLC method for Rebamipide.
Recommended Protocols & Mobile Phase Compositions
Based on the chemical properties of Rebamipide (an amino acid derivative with aromatic rings, H-bond donors/acceptors, and an acidic proton), the following starting conditions are recommended.
Instrumentation and General Conditions
-
HPLC System: A standard HPLC or UPLC system with a UV or PDA detector.
-
Column Temperature: 25 °C (can be optimized).
-
Injection Volume: 5-10 µL.
-
Sample Preparation: Dissolve racemic Rebamipide standard in a suitable solvent (e.g., Methanol or mobile phase) to a concentration of 0.5 - 1.0 mg/mL.
Protocol 1: Screening on a Polysaccharide-Based CSP
Polysaccharide-based CSPs, like amylose or cellulose derivatives, are exceptionally versatile. Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) is an excellent starting point due to its wide applicability.[7]
Table 1: Mobile Phase Screening Conditions for Polysaccharide CSP (e.g., Chiralpak® IA, 250 x 4.6 mm, 5 µm)
| Mode | Mobile Phase Composition | Flow Rate (mL/min) | Rationale & Causality |
| Normal Phase (NP) | n-Hexane / 2-Propanol (80:20, v/v) + 0.1% Trifluoroacetic Acid (TFA) | 1.0 | The acidic TFA ensures the carboxylic acid group of Rebamipide is protonated, preventing peak tailing and promoting consistent interaction with the CSP.[2] |
| Polar Organic (PO) | Methanol (100%) | 0.7 | This mode relies on hydrogen bonding and dipole-dipole interactions. It is a simple, effective starting point for many chiral separations on polysaccharide phases.[8] |
| Reversed-Phase (RP) | Acetonitrile / 0.1% Formic Acid in Water (50:50, v/v) | 1.0 | Suitable for polar analytes and compatible with LC-MS. The acidic pH ensures a consistent ionization state for the analyte. |
Protocol 2: Screening on a Macrocyclic Glycopeptide-Based CSP
Macrocyclic glycopeptide CSPs, such as those based on teicoplanin, are highly effective for separating amino acid derivatives through a combination of inclusion, hydrogen bonding, and ionic interactions.[9][10]
Table 2: Mobile Phase Screening Conditions for Macrocyclic Glycopeptide CSP (e.g., Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm)
| Mode | Mobile Phase Composition | Flow Rate (mL/min) | Rationale & Causality |
| Polar Ionic (PI) | Methanol + 10 mM Ammonium Acetate | 1.0 | This is often the most successful mode for this CSP class. The salt additive modulates ionic interactions between the analyte and the zwitterionic surface of the CSP, which is critical for achieving resolution.[9] |
| Reversed-Phase (RP) | Methanol / Water (50:50, v/v) + 0.1% Acetic Acid | 1.0 | The reversed-phase mode leverages hydrophobic interactions within the "basket" of the glycopeptide selector. The buffer controls the ionization state of both the analyte and the CSP. |
| Normal Phase (NP) | Hexane / Ethanol / Acetic Acid (90:10:0.1, v/v/v) | 1.0 | While less common, this mode can be effective. The acidic modifier is crucial for consistent interactions and good peak shape with acidic analytes like Rebamipide. |
Optimization and Self-Validation
Once partial separation is observed in the screening phase, the method must be optimized to achieve baseline resolution (Rs > 1.5).
-
Trustworthiness through System Suitability: Before and during analysis, system suitability tests must be performed. For a racemic standard, the key parameter is resolution (Rs). The peak areas for a 50:50 racemic mixture should be equal within a tight tolerance (e.g., ±2%).
-
Organic Modifier Ratio: In binary mobile phases (e.g., Hexane/IPA or ACN/Water), systematically vary the ratio of the strong solvent (IPA or ACN). Generally, decreasing the strong solvent percentage increases retention and often improves resolution, but may broaden peaks.
-
Additive Concentration: In PI mode, the concentration of the salt (e.g., ammonium acetate) can have a profound effect on selectivity. Screen concentrations from 5 mM to 25 mM.
-
Temperature: Temperature affects the thermodynamics of the chiral interaction. Lowering the column temperature (e.g., from 25°C to 15°C) often increases the stability of the transient diastereomeric complexes, leading to better resolution, albeit with longer run times.[11]
Figure 2: Key parameters for optimizing the chiral separation of Rebamipide.
Conclusion
While a universal mobile phase for the chiral separation of all molecules does not exist, a systematic approach based on established principles of chiral chromatography provides a clear and reliable path to success. For Rebamipide, screening with both polysaccharide-based (e.g., Chiralpak® IA) and macrocyclic glycopeptide-based (e.g., Astec® CHIROBIOTIC® T) chiral stationary phases is a highly recommended strategy. The mobile phase compositions detailed in this note, particularly in polar organic and polar ionic modes, offer the highest probability of achieving baseline resolution. By carefully optimizing the mobile phase and system parameters, researchers and drug development professionals can establish a robust, self-validating method for the accurate analysis of Rebamipide enantiomers, ensuring the quality and safety of this important therapeutic agent.
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. CN111595985B - Analytical method for measuring related substances of rebamipide by using HPLC (high performance liquid chromatography) - Google Patents [patents.google.com]
- 6. ijrpr.com [ijrpr.com]
- 7. fagg-afmps.be [fagg-afmps.be]
- 8. mdpi.com [mdpi.com]
- 9. Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of performance of Chirobiotic T, T2 and TAG columns in the separation of ß2- and ß3-homoamino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bioanalysis-zone.com [bioanalysis-zone.com]
Troubleshooting & Optimization
Technical Support Center: Rebamipide Impurity Analysis
A Senior Application Scientist's Guide to Troubleshooting Co-elution in HPLC
Welcome to the technical support center for Rebamipide analysis. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering challenges with co-eluting impurities during High-Performance Liquid Chromatography (HPLC) analysis of Rebamipide. As your senior application scientist, I will walk you through the causality behind common chromatographic issues and provide field-proven, systematic solutions to achieve robust and reliable separation.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding Rebamipide impurity analysis.
Q1: What is Rebamipide and why is impurity profiling critical?
A1: Rebamipide is a quinolinone derivative used as a mucosal protective agent for treating gastritis and gastric ulcers.[1][2] Its chemical structure is 2-[(4-chlorobenzoyl)amino]-3-(2-oxo-1H-quinolin-4-yl)propanoic acid.[1] Impurity profiling is a regulatory requirement and is essential for ensuring the safety and efficacy of the final drug product. Impurities can arise from the manufacturing process or degradation, and their presence, even in small amounts, can impact the drug's quality. Forced degradation studies show that Rebamipide is susceptible to hydrolysis under acidic and alkaline conditions, which can generate potential impurities.[3][4]
Q2: What are the common impurities of Rebamipide that might co-elute?
A2: Common process-related impurities and degradation products include positional isomers (e.g., rebamipide o-chloro and m-chloro isomers) and the debenzoylated isomer of Rebamipide (DER).[5][6][7] The Japanese Pharmacopoeia specifically identifies the debenzoylated form and the o-chloro isomer as related substances to be monitored.[6] These compounds often have similar structures and polarities to the parent Rebamipide molecule, making them prime candidates for co-elution in reversed-phase HPLC.
Q3: My chromatogram shows a peak with a shoulder or excessive tailing. Could this be co-elution?
A3: Yes, absolutely. A peak that is not symmetrical is a classic indicator of a hidden or co-eluting peak.[8] A shoulder suggests the presence of an impurity eluting very close to your main peak, while excessive tailing can sometimes be caused by a small, unresolved peak on the backside of the main peak.[9][10] It is crucial to investigate these peak shape anomalies. The first step is to use a Diode Array Detector (DAD) or Photodiode Array (PDA) detector to perform a peak purity analysis across the peak. If the spectra at the upslope, apex, and downslope of the peak are not identical, co-elution is highly likely.
Q4: I've confirmed co-elution. What is the first and simplest parameter I should adjust in my HPLC method?
A4: The simplest and often most effective initial step is to adjust the retention factor (k') .[8][11] In reversed-phase HPLC, this is controlled by the strength of the mobile phase. To increase retention and potentially improve the separation between closely eluting peaks, you should decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase.[12] This gives the analytes more time to interact with the stationary phase, which can enhance resolution.
Part 2: In-Depth Troubleshooting Guide
When simple adjustments are not enough, a systematic approach is required. This guide follows the fundamental principles of chromatographic resolution.
The resolution (Rs) between two peaks is governed by three key factors: Efficiency (N) , Selectivity (α) , and Retention Factor (k') .[9][11][12] Our troubleshooting will systematically address each of these pillars.
Visualizing the Troubleshooting Workflow
The following diagram outlines the logical flow for diagnosing and resolving co-elution issues.
References
- 1. Rebamipide | C19H15ClN2O4 | CID 5042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Rebamipide - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Optimization of Forced Degradation Using Experimental Design and Development of a Stability-Indicating Liquid Chromatographic Assay Method for Rebamipide in Bulk and Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. shimadzu.com [shimadzu.com]
- 7. Development and Validation of Four Spectrophotometric Methods for Assay of Rebamipide and its Impurity: Application to Tablet Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. chromtech.com [chromtech.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Improving peak resolution of Rebamipide and its 3-Chloro isomer.
Welcome to the technical support center for the chromatographic analysis of Rebamipide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for achieving optimal peak resolution between Rebamipide and its closely related impurities, particularly the 3-Chloro isomer. The separation of positional isomers like these can be challenging due to their similar physicochemical properties. This resource consolidates field-proven insights and troubleshooting strategies to ensure the integrity and accuracy of your analytical results.
Troubleshooting Guide: Common Peak Resolution Issues
This section addresses specific problems you might encounter during method development and routine analysis.
Q1: Why am I seeing poor or no resolution between Rebamipide and its 3-Chloro isomer?
Answer:
Co-elution or poor resolution between Rebamipide and its 3-Chloro isomer is the most common challenge and typically stems from insufficient selectivity in the chromatographic system. These molecules are structurally very similar, differing only in the position of a single chlorine atom on the benzoyl group. Here’s a systematic approach to troubleshoot this issue:
1. Re-evaluate Your Stationary Phase (Column Chemistry):
-
Underlying Principle: Standard C18 (octadecylsilane) columns separate primarily based on hydrophobicity.[1][2] Since Rebamipide and its isomer have very similar hydrophobic characteristics, a C18 column may not provide enough selectivity.
-
Troubleshooting Steps:
-
Consider Alternative Phases: Columns with different selectivities are highly recommended for separating closely related halogenated isomers.[3][4]
-
Pentafluorophenyl (PFP) Phases: These are often excellent for separating halogenated compounds and positional isomers due to multiple interaction mechanisms, including dipole-dipole, π-π, and hydrophobic interactions.[3][4]
-
Phenyl-Hexyl Phases: Offer alternative π-π interactions that can differentiate the electron cloud distribution influenced by the chlorine atom's position.
-
-
Check Column Health: A loss of resolution can also indicate a failing column. If the column has been in use for a long time, performance may have degraded. Check the column's efficiency (plate count) and peak asymmetry for a standard compound.
-
2. Optimize the Mobile Phase Composition:
-
Underlying Principle: The mobile phase is a powerful tool for manipulating selectivity. For ionizable compounds like Rebamipide (which has a carboxylic acid group), pH is a critical parameter.[5][6]
-
Troubleshooting Steps:
-
pH Adjustment: The ionization state of Rebamipide affects its retention.[5] Operate the mobile phase at a pH at least 2 units away from the analyte's pKa to ensure it is in a single, un-ionized form, which generally provides better peak shape and retention on reversed-phase columns.[6] Several established methods utilize a phosphate buffer with a pH around 6.8.[7][8][9] This pH ensures the carboxylic acid group is ionized, but consistent buffering is key to reproducible results.
-
Organic Modifier: While methanol and acetonitrile are common, their choice can influence selectivity.
-
Try switching from methanol to acetonitrile, or vice versa. Acetonitrile is generally a stronger solvent in reversed-phase HPLC and can offer different selectivity.
-
Some methods have successfully incorporated small amounts of tetrahydrofuran (THF) as a third organic modifier to fine-tune selectivity.[1]
-
-
Buffer Concentration: Ensure your buffer concentration is adequate (typically 10-25 mM) to control the pH effectively, especially if your sample is dissolved in a solvent of a different pH.[10]
-
3. Adjust Instrumental Parameters:
-
Temperature: Lowering the column temperature can sometimes increase resolution by enhancing the differential interactions between the analytes and the stationary phase. Try reducing the temperature in 5°C increments (e.g., from 40°C to 30°C).[2]
-
Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution, albeit at the cost of longer run times.
Below is a troubleshooting workflow to illustrate the decision-making process.
Caption: Troubleshooting workflow for poor peak resolution.
Q2: My peaks are broad and/or tailing. What is the cause and how can I fix it?
Answer:
Poor peak shape can compromise resolution and affect the accuracy of integration. Tailing is often a sign of secondary interactions or system issues.
1. Chemical and Column-Related Causes:
-
Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica backbone of the column can interact with basic sites on the analyte molecule, causing peak tailing.
-
Solution: Ensure the mobile phase pH is appropriately buffered. Operating at a mid-range pH (like 6.8) can sometimes reduce these interactions compared to highly acidic conditions. Using a modern, high-purity, end-capped column also minimizes this issue.
-
-
Mobile Phase pH near Analyte pKa: If the mobile phase pH is too close to the pKa of Rebamipide, the molecule can exist in both ionized and non-ionized forms during its transit through the column, leading to broad or split peaks.[6]
-
Solution: As mentioned before, adjust the mobile phase pH to be at least 2 units away from the pKa. A stable, well-buffered mobile phase is crucial.
-
-
Column Contamination or Void: Buildup of contaminants on the column inlet frit or the formation of a void at the head of the column can distort the sample path, causing tailing or split peaks for all analytes.[10][11]
2. Instrument and Method Causes:
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening.
-
Solution: Minimize the length and internal diameter of all connecting tubing. Ensure all fittings are properly seated to avoid dead volume.
-
-
Sample Solvent Mismatch: Injecting the sample in a solvent that is much stronger than the mobile phase (e.g., pure methanol when the mobile phase is 40% methanol) can cause peak distortion.
-
Solution: Whenever possible, dissolve and inject your sample in the initial mobile phase. If a stronger solvent is required for solubility, inject the smallest possible volume.
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for an HPLC method to separate Rebamipide and its 3-Chloro isomer?
Answer:
Based on published methods and chromatographic principles, a robust starting point would be a reversed-phase HPLC (RP-HPLC) method.[1][7][8]
| Parameter | Recommended Starting Condition | Rationale & Key Considerations |
| Column | C18, 250 x 4.6 mm, 5 µm | A standard C18 is a good initial choice. If resolution is poor, switch to a PFP column for enhanced selectivity.[1][3][4] |
| Mobile Phase | 60:40 (v/v) Methanol : 0.02 M Potassium Phosphate Buffer | This ratio provides a good starting point for retention.[7][8] Methanol is a common choice. |
| Buffer pH | 6.5 - 6.8 | This pH range helps maintain consistent ionization of Rebamipide and often yields good peak shapes.[7][8] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. Can be reduced to 0.8 mL/min to improve resolution. |
| Column Temp. | 35 - 40°C | Elevated temperature can improve efficiency and reduce viscosity. A temperature of 40°C has been used successfully.[1] |
| Detection (UV) | 230 nm | This is a wavelength of maximum absorbance for Rebamipide and its degradation products.[7][8] |
Experimental Protocol: Mobile Phase Preparation (pH 6.8)
-
Prepare 0.2 M Potassium Dihydrogen Phosphate: Dissolve 27.22 g of KH₂PO₄ in water to make 1000 mL.
-
Prepare 0.2 M Sodium Hydroxide: Dissolve 8.0 g of NaOH in water to make 1000 mL.
-
Create Buffer: To 50 mL of the 0.2 M KH₂PO₄ solution, add approximately 22.4 mL of the 0.2 M NaOH solution and dilute with water to 200 mL.
-
Verify pH: Check the pH with a calibrated pH meter and adjust if necessary.
-
Final Mobile Phase: Mix the prepared buffer with HPLC-grade methanol in the desired ratio (e.g., 40:60 buffer:methanol). Filter and degas the final solution before use.
Q2: How does the position of the chlorine atom affect the separation?
Answer:
The position of the chlorine atom (a halogen) on the benzoyl ring subtly alters the molecule's electronic properties and spatial conformation, which can be exploited for separation.
-
Dipole Moment: The 3-chloro (meta) and 4-chloro (para, which is Rebamipide) isomers have different dipole moments. Stationary phases with polar character, like PFP or cyanopropyl phases, can interact differently with these dipoles, leading to separation.
-
π-π Interactions: The electron-withdrawing nature of chlorine affects the electron density of the aromatic ring. Stationary phases capable of π-π interactions (e.g., Phenyl, PFP) can differentiate between these slight electronic differences.[12] The interaction with the planar, electron-rich surface of a PFP stationary phase can be highly selective for positional isomers.[3][4]
The relationship between molecular properties and stationary phase choice is key.
Caption: Exploiting isomer properties for separation.
References
- 1. CN111595985B - Analytical method for measuring related substances of rebamipide by using HPLC (high performance liquid chromatography) - Google Patents [patents.google.com]
- 2. CN103076421B - Analytic method for related substance examination of rebamipide - Google Patents [patents.google.com]
- 3. Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 6. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 7. Optimization of Forced Degradation Using Experimental Design and Development of a Stability-Indicating Liquid Chromatographic Assay Method for Rebamipide in Bulk and Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ijrpr.com [ijrpr.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04906A [pubs.rsc.org]
Technical Support Center: A Guide to Minimizing Rebamipide 3-Chloro Impurity
Welcome to the technical support center for Rebamipide synthesis. This guide is designed for researchers, chemists, and process development professionals dedicated to achieving high purity in their synthesis of Rebamipide. We will delve into the origins, analysis, and mitigation strategies for a particularly challenging process-related impurity: the Rebamipide 3-Chloro Impurity. Our focus is on providing not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your own experimental work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental questions regarding the this compound.
Q1: What exactly is the this compound?
A: The this compound is a structural isomer of Rebamipide. In this impurity, the chloro-substituent on the benzoyl moiety is located at the 3-position (meta) instead of the 4-position (para) found in the active pharmaceutical ingredient (API). Its chemical name is 2-(3-chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid.[1][2] Due to its close structural similarity to Rebamipide, it can be challenging to separate using standard purification techniques.
Q2: What is the primary origin of the 3-Chloro impurity during Rebamipide synthesis?
A: The formation of this impurity is almost exclusively traced back to the final acylation step in most common synthetic routes.[3][4] In this step, the key intermediate, 2-amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid, is acylated using 4-chlorobenzoyl chloride. The primary origin of the impurity is the presence of the isomeric contaminant, 3-chlorobenzoyl chloride , within the 4-chlorobenzoyl chloride starting material. Because both isomers react with the amino acid intermediate under similar conditions, the impurity is incorporated directly into the final product structure.
Q3: Why is it critical to control the level of this specific impurity?
A: Controlling any impurity in an API is a fundamental requirement for ensuring the safety and efficacy of the final drug product.[5][6] For the 3-Chloro isomer:
-
Pharmacological Profile: The pharmacological and toxicological profiles of this isomer are not well-characterized compared to the API. Its presence could potentially alter the therapeutic effect or introduce unforeseen side effects.[7][8][9]
-
Regulatory Compliance: Regulatory agencies like the FDA and EMA have stringent guidelines (e.g., ICH Q3A) that set limits for impurities in new drug substances. Unidentified or unqualified impurities above the identification threshold (typically 0.10-0.15%) must be characterized, and their levels must be strictly controlled.
-
Product Consistency: Controlling impurities ensures batch-to-batch consistency, which is a cornerstone of Good Manufacturing Practices (GMP).
Q4: At what level should the this compound be controlled?
A: The specific limit for any impurity is typically defined in the drug substance's pharmacopoeial monograph or the manufacturer's regulatory filing. For process-related impurities that are structural isomers, the limit is often set at or below 0.15% relative to the API. This threshold necessitates the use of highly sensitive and specific analytical methods for accurate quantification.
Section 2: Troubleshooting Guide for Impurity Minimization
This section provides actionable solutions to common challenges encountered during synthesis and purification.
Q5: My final product shows a high level of the 3-Chloro impurity. How do I confirm the source and what are my immediate actions?
A: The first and most critical step is to analyze your starting materials.
-
Root Cause Analysis: The immediate suspect is the 4-chlorobenzoyl chloride reagent. Obtain a sample from the specific lot used in your synthesis.
-
Confirmation: Develop a sensitive Gas Chromatography (GC) or HPLC method to separate and quantify the 3-chlorobenzoyl chloride isomer within your 4-chlorobenzoyl chloride starting material. The presence of this isomer, even at levels of 0.1-0.5%, can directly lead to unacceptable levels of the final impurity.
-
Immediate Action: Quarantine the suspected lot of starting material. Procure a new lot from a reputable supplier and insist on a Certificate of Analysis (CoA) that specifies the purity and, ideally, the level of the 3-chloro isomer. Perform the qualification analysis (Protocol 2) on the new lot before using it in a synthesis.
Q6: Beyond starting material control, how can I optimize the acylation reaction to minimize impurity formation?
A: While starting material purity is paramount, reaction conditions can sometimes influence selectivity, although this is less pronounced with isomeric impurities that have similar reactivity.
-
Temperature Control: Running the reaction at the lowest effective temperature can sometimes enhance selectivity, although this is not guaranteed. We recommend performing a temperature screening study (e.g., 0°C, 10°C, 25°C) and monitoring the impurity profile via in-process HPLC checks.
-
Solvent System: The choice of solvent and base can impact reaction kinetics. A common procedure involves using a base like potassium carbonate in a solvent system such as acetone/water.[] While less likely to affect the ratio of isomeric products, ensuring homogenous reaction conditions is key to preventing localized concentration gradients that could alter the reaction course.
-
Stoichiometry: Use the minimum required excess of 4-chlorobenzoyl chloride (e.g., 1.05-1.10 equivalents). Using a large excess will not improve the outcome and will only introduce more of the 3-chloro isomer into the reaction mixture, complicating purification.
Q7: What are the most effective purification strategies for removing the 3-Chloro impurity?
A: Due to the similar physicochemical properties of Rebamipide and its 3-Chloro isomer, removal can be difficult.
-
Recrystallization: This is the most common and effective method for purifying the final API. The key is to identify a solvent system where the solubility difference between Rebamipide and the impurity is maximized. Common solvents for Rebamipide include DMF-water or Methanol-water mixtures.[] A systematic screening of solvent/anti-solvent systems is highly recommended.
-
Self-Validating Tip: During your crystallization experiments, take samples of the mother liquor and the isolated crystals. Analyze both by HPLC (Protocol 1). An effective crystallization will show a significant enrichment of the impurity in the mother liquor and a corresponding reduction in the crystals.
-
-
Preparative Chromatography: For high-value material or if crystallization proves ineffective, preparative HPLC is an option. However, this is often not scalable or cost-effective for bulk production. The use of specialized columns, such as those with Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phases, can sometimes provide better selectivity for halogenated isomers compared to standard C18 columns.[11][12][13]
Q8: What is the best analytical method for accurately monitoring the 3-Chloro impurity?
A: A validated, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the industry standard.[14][15] Key features of a suitable method include:
-
Column: A high-resolution C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often required to achieve baseline separation between the main peak and the closely eluting impurity.[16]
-
Detection: UV detection at a wavelength where both compounds have significant absorbance (e.g., 230-250 nm) is standard.[17][18]
-
Validation: The method must be validated according to ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and establishing a Limit of Quantitation (LOQ) sufficiently low to quantify the impurity at the required specification (e.g., <0.05%).
Section 3: Protocols and Visual Workflows
Diagram 1: Rebamipide Synthesis and Impurity Formation Pathway
Caption: Origin of this compound from starting material contamination.
Protocol 1: HPLC Method for Quantifying Rebamipide and 3-Chloro Impurity
-
Objective: To separate and quantify Rebamipide and the 3-Chloro impurity.
-
Instrumentation: HPLC with UV/PDA Detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase A: 0.05M Potassium Dihydrogen Phosphate buffer, pH adjusted to 6.5 with dilute NaOH.
-
Mobile Phase B: Methanol.
-
Gradient Program:
-
0-5 min: 45% B
-
5-25 min: 45% -> 65% B
-
25-30 min: 65% B
-
30.1-35 min: 45% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 235 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~25 mg of sample into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).
-
Acceptance Criteria: The method should achieve baseline resolution (R > 2.0) between the Rebamipide peak and the 3-Chloro impurity peak. The 3-Chloro impurity typically elutes slightly before the main Rebamipide peak.
Protocol 2: Qualification of 4-chlorobenzoyl chloride Starting Material
-
Objective: To quantify the level of 3-chlorobenzoyl chloride in the 4-chlorobenzoyl chloride reagent.
-
Instrumentation: Gas Chromatograph with Flame Ionization Detector (GC-FID).
-
Column: DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Program: 100°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 270°C.
-
Carrier Gas: Helium, constant flow 1.2 mL/min.
-
Sample Preparation: Prepare a solution of ~10 mg/mL in a suitable dry solvent like Dichloromethane.
-
Analysis: Inject 1 µL. The 3-chloro isomer will have a different retention time from the 4-chloro isomer. Quantify using area percent normalization.
-
Acceptance Criteria: The level of 3-chlorobenzoyl chloride should be ≤ 0.15%.
Diagram 2: Troubleshooting Workflow for Impurity Control
Caption: A logical workflow for troubleshooting and controlling the 3-Chloro impurity.
Section 4: Data Summary Table
The following table summarizes the key parameters and recommended controls for minimizing the this compound.
| Parameter | Source of Impurity / Control Point | Recommended Control Strategy | Target Level / Specification |
| Starting Material | 3-chlorobenzoyl chloride in 4-chlorobenzoyl chloride reagent | Qualify each incoming lot via GC or HPLC (Protocol 2). Source from a validated supplier. | ≤ 0.15% |
| Reaction Conditions | Acylation of amino acid intermediate | Use minimal stoichiometric excess of acylating agent (1.05-1.10 eq.). Maintain lowest effective temperature. | N/A (In-process control) |
| Purification | Removal of formed impurity from crude product | Develop a robust recrystallization procedure. Screen multiple solvent/anti-solvent systems. | N/A (Monitor via HPLC) |
| Final API | Specification for drug substance release | Use a validated, stability-indicating HPLC method (Protocol 1) for final release testing. | ≤ 0.15% |
References
- 1. This compound | 90098-05-8 | SynZeal [synzeal.com]
- 2. This compound | C19H15ClN2O4 | CID 13342114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. US20070249835A1 - Process for Preparing Rebamipide - Google Patents [patents.google.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. veeprho.com [veeprho.com]
- 7. Rebamipide: A Novel Agent in the Treatment of Recurrent Aphthous Ulcer and Behcet's Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are the side effects of Rebamipide? [synapse.patsnap.com]
- 9. mims.com [mims.com]
- 11. Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ijrpr.com [ijrpr.com]
- 15. researchgate.net [researchgate.net]
- 16. CN111595985B - Analytical method for measuring related substances of rebamipide by using HPLC (high performance liquid chromatography) - Google Patents [patents.google.com]
- 17. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 18. ijpar.com [ijpar.com]
Troubleshooting guide for Rebamipide stability-indicating methods.
Welcome to the technical support center for Rebamipide analysis. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for developing and troubleshooting stability-indicating analytical methods for Rebamipide. As Senior Application Scientists, we understand that robust and reliable analytical methods are the bedrock of successful drug development. This resource consolidates our field-proven experience and authoritative knowledge to help you navigate the complexities of your experiments.
Section 1: Troubleshooting Common Chromatographic Issues in Rebamipide Analysis
This section addresses the most frequent challenges encountered during the chromatographic analysis of Rebamipide. Each issue is presented in a question-and-answer format, focusing on the root causes and providing systematic solutions.
Q1: My Rebamipide peak is exhibiting significant tailing. What are the likely causes and how can I resolve this?
A1: Peak tailing is a common issue that can compromise the accuracy of quantification, especially for low-level impurities. It is typically caused by secondary interactions between the analyte and the stationary phase or issues within the HPLC system.
Causality and Solutions:
-
Silanol Interactions: The primary cause of tailing for a molecule like Rebamipide, which contains amine and carboxylic acid functional groups, is often interaction with acidic silanol groups on the C18 column's silica backbone.
-
Solution 1 (Mobile Phase pH Adjustment): The pH of the mobile phase is a critical parameter. A mobile phase using a 0.02 M potassium phosphate buffer with the pH adjusted to 6.8 has been shown to provide good peak shape.[1][2][3] At this pH, the residual silanol groups are deprotonated and less likely to interact with the analyte. Increasing the buffer concentration can also sometimes help mask residual silanol activity.
-
Solution 2 (Use of End-Capped Columns): Employ a high-quality, end-capped C18 column. End-capping "shields" the majority of silanol groups, minimizing secondary interactions. Columns like the HiQ sil C-18HS have been used successfully for Rebamipide analysis.[1][2]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to a tailed peak.
-
Column Contamination or Degradation: Accumulation of strongly retained sample components or excipients can create active sites, leading to tailing. A void at the column inlet can also cause this issue.
-
Solution: Implement a robust column washing procedure after each analytical run. If the problem persists, try reversing the column (if permitted by the manufacturer) and flushing it with a strong solvent. If performance does not improve, the column may need to be replaced.
-
Q2: I'm observing inconsistent retention times for Rebamipide between injections. What should I investigate?
A2: Retention time (RT) stability is crucial for peak identification and method reliability. Drifting or sudden shifts in RT usually point to problems with the mobile phase or the HPLC system's hardware.
Troubleshooting Steps:
-
Mobile Phase Preparation: Inconsistent mobile phase composition is a frequent culprit.
-
Check: Ensure the mobile phase is prepared fresh daily and is thoroughly mixed and degassed. For a mobile phase consisting of a buffer and an organic modifier (e.g., 0.02 M phosphate buffer and methanol in a 40:60 v/v ratio), even small variations in the ratio can cause RT shifts.[1][2] Use precise volumetric glassware.
-
Causality: The organic modifier percentage directly influences the polarity of the mobile phase and, consequently, the retention of the analyte.
-
-
System Equilibration: Inadequate column equilibration can lead to drifting retention times at the beginning of a run sequence.
-
Solution: Ensure the column is equilibrated with the mobile phase for a sufficient duration (typically 15-30 minutes or until a stable baseline is achieved) before the first injection.
-
-
Pump Performance and Leaks: Fluctuations in flow rate due to worn pump seals, check valves, or leaks in the system will cause RT instability.
-
Solution: Perform a system pressure test. Monitor the pressure for any unusual fluctuations. If the pressure is unstable, check for leaks at all fittings and service the pump seals and check valves as needed.
-
-
Column Temperature: Temperature variations can affect both solvent viscosity and chromatographic selectivity.
-
Solution: Use a column oven to maintain a constant temperature. Even ambient laboratory temperature changes throughout the day can be sufficient to cause RT drift.
-
Q3: I am struggling to achieve baseline separation between Rebamipide and a degradation product. What are my options?
A3: Achieving adequate resolution is the primary goal of a stability-indicating method. Poor resolution requires a systematic optimization of chromatographic parameters. For instance, under alkaline stress, Rebamipide can form degradation products that elute close to the parent peak.[1]
Optimization Strategy:
-
Mobile Phase Organic Ratio: This is the most powerful tool for adjusting retention and resolution.
-
Action: Systematically vary the ratio of the organic modifier (e.g., methanol or acetonitrile) to the aqueous buffer. A decrease in the organic content will increase retention times for all components, potentially improving the separation between closely eluting peaks.
-
-
Mobile Phase pH: Altering the pH can change the ionization state of Rebamipide and its degradants, which can significantly impact their retention and selectivity.
-
Change Organic Modifier: If methanol does not provide adequate resolution, switching to acetonitrile (or vice versa) can alter the selectivity of the separation due to different solvent properties and interactions.
-
Column Chemistry: If mobile phase optimization is insufficient, consider a different column stationary phase. While C18 is common, a phenyl-hexyl or a polar-embedded phase might offer different selectivity for Rebamipide and its degradation products.
Below is a decision-tree diagram to guide the troubleshooting process for poor resolution.
Caption: Troubleshooting Decision Tree for Poor Peak Resolution.
Section 2: FAQs for Rebamipide Forced Degradation Studies
Forced degradation studies are a cornerstone of method development, designed to demonstrate the stability-indicating nature of the analytical procedure as mandated by ICH guidelines.[4][5]
Q1: What are the standard stress conditions for Rebamipide, and how much degradation should I aim for?
A1: The goal is to achieve meaningful degradation (typically 5-20%) without completely destroying the molecule.[1] Over-stressing can lead to secondary degradation products that may not be relevant to formal stability studies.
The following table summarizes recommended starting conditions for forced degradation of Rebamipide, based on published literature.[1][2][6]
| Stress Condition | Reagent / Condition | Typical Duration | Expected Outcome |
| Acid Hydrolysis | 0.1 M HCl | 24 hours at room temp | Susceptible to degradation.[6][7] |
| Alkaline Hydrolysis | 0.1 M or 0.5 M NaOH | 1-24 hours at 60°C or reflux | Significant degradation, often forming multiple products.[1][6] |
| Oxidative | 3% H₂O₂ | 24 hours at room temp | Generally reported to be stable.[5][6] |
| Thermal | 80°C (dry heat) | 48 hours | Generally reported to be stable.[5] |
| Photolytic | UV light (254 nm) & Visible light | Per ICH Q1B guidelines | Generally reported to be stable.[5][6] |
Q2: My forced degradation samples show no degradation peaks, only a decrease in the main Rebamipide peak. What does this mean?
A2: This scenario can arise from several possibilities:
-
Degradation products are not UV active: The resulting degradants may lack a chromophore at the detection wavelength being used (e.g., 230 nm).[1][2]
-
Solution: Use a photodiode array (PDA) detector to screen the entire UV spectrum. This can help identify a more suitable wavelength where both the parent drug and the degradants absorb.
-
-
Degradation products are not eluting: The degradants might be irreversible adsorbed to the column or are too polar/non-polar to elute with the current mobile phase.
-
Solution: Run a steep gradient elution up to 100% organic solvent after the main peak has eluted to wash out any strongly retained compounds.
-
-
Precipitation: The "degradation" may actually be precipitation of the drug substance under the stress condition.
-
Solution: Visually inspect the stressed sample solution for any precipitate. Ensure the final sample prepared for injection is fully dissolved. You may need to adjust the diluent.
-
Section 3: Key Experimental Protocols
To ensure reproducibility and trustworthiness, we provide the following detailed experimental protocols.
Protocol 1: Preparation of Mobile Phase (Phosphate Buffer:Methanol)
This protocol is based on a commonly used mobile phase for Rebamipide analysis.[1][2]
Materials:
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Dipotassium hydrogen phosphate (K₂HPO₄) or Potassium Hydroxide (KOH)
-
HPLC-grade Methanol
-
HPLC-grade water
-
pH meter
Procedure:
-
Prepare 0.02 M Phosphate Buffer:
-
Weigh 2.72 g of KH₂PO₄ and dissolve it in approximately 900 mL of HPLC-grade water in a 1 L volumetric flask.
-
Stir until fully dissolved.
-
Adjust the pH to 6.8 using a solution of KOH.
-
Add water to bring the final volume to 1000 mL.
-
-
Filter the Buffer: Filter the prepared buffer solution through a 0.45 µm nylon membrane filter to remove particulates.
-
Prepare the Mobile Phase:
-
Measure 400 mL of the filtered 0.02 M phosphate buffer (pH 6.8) into a suitable container.
-
Add 600 mL of HPLC-grade Methanol.
-
This creates a 40:60 (v/v) aqueous:organic mobile phase.
-
-
Degas the Mobile Phase: Sonicate the final mobile phase for 10-15 minutes or use an online degasser to remove dissolved gases, which can cause baseline noise and pump issues.
Protocol 2: General Workflow for a Forced Degradation Study
This workflow provides a systematic approach to stress testing for Rebamipide.
Caption: Workflow for Rebamipide Forced Degradation Study.
References
- 1. Optimization of Forced Degradation Using Experimental Design and Development of a Stability-Indicating Liquid Chromatographic Assay Method for Rebamipide in Bulk and Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ijrpr.com [ijrpr.com]
- 4. pharma.gally.ch [pharma.gally.ch]
- 5. researchgate.net [researchgate.net]
- 6. ijpar.com [ijpar.com]
- 7. Stability-indicating determination of rebamipide in the presence of its acid degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Extraction Methods for Rebamipide Impurities
Welcome to the technical support center for the analysis of Rebamipide and its related impurities. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing extraction methods and troubleshooting common analytical challenges. Our approach is grounded in scientific principles and validated methodologies to ensure the integrity and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the extraction and analysis of Rebamipide and its impurities?
A1: The main challenges stem from the physicochemical properties of Rebamipide and the complexity of the matrices from which it is extracted (e.g., bulk drug, dosage forms, biological fluids). Rebamipide is a Class IV drug under the Biopharmaceutical Classification System, indicating low solubility and low permeability.[1] Key challenges include:
-
Poor Solubility: Rebamipide is sparingly soluble in water and some organic solvents, which can lead to low extraction efficiency and difficulties in sample preparation.[1][2]
-
Structural Similarity of Impurities: Process-related impurities and degradation products often have chemical structures very similar to the parent Rebamipide molecule, making chromatographic separation difficult.[3][4][5]
-
Matrix Effects: When extracting from complex matrices like plasma or urine, endogenous components can interfere with the ionization of the target analytes in mass spectrometry or co-elute in chromatography, leading to inaccurate quantification.[6][7]
-
Forced Degradation Complexity: Rebamipide can degrade under various stress conditions (acidic, basic, oxidative, thermal, photolytic), leading to the formation of multiple degradation products that need to be effectively separated and identified.[8][9][10][11]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the optimization of your extraction and analytical methods for Rebamipide impurities.
Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC/UPLC Analysis
Question: My Rebamipide peak is showing significant tailing in my reversed-phase HPLC analysis. What could be the cause and how can I fix it?
Answer: Peak tailing for Rebamipide is a common issue and can often be attributed to several factors related to its chemical nature and interactions with the stationary phase.
Causality and Solution Workflow:
Caption: Workflow for troubleshooting poor peak shape in Rebamipide analysis.
-
Detailed Explanation:
-
Secondary Silanol Interactions: The basic nitrogen in the quinolinone ring of Rebamipide can interact with acidic residual silanol groups on the silica-based C18 column, causing peak tailing. Using a modern, high-purity, end-capped column can mitigate this. Alternatively, adding a competitive base like triethylamine (TEA) at a low concentration (e.g., 0.1%) to the mobile phase can mask these silanol groups.
-
Mobile Phase pH: The pH of the mobile phase is critical. Rebamipide is an acidic compound, and its ionization state will change with pH. Operating at a pH where Rebamipide is in a single ionic form (either fully protonated or deprotonated) will result in sharper peaks. Many methods utilize a phosphate buffer with the pH adjusted to be acidic, for instance, pH 2.8 or 6.8.[8][9]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion. Try reducing the concentration of your sample or the injection volume.
-
Issue 2: Inadequate Separation of Rebamipide from its Impurities
Question: I am unable to resolve a known impurity from the main Rebamipide peak. How can I improve the resolution?
Answer: Co-elution of impurities is a frequent challenge. Optimizing chromatographic selectivity is key to achieving baseline separation.
Strategies for Improving Resolution:
| Strategy | Rationale and Explanation | Example Application for Rebamipide |
| Mobile Phase Composition | Changing the organic modifier (e.g., from acetonitrile to methanol or a mixture) can alter the selectivity of the separation. Methanol is a proton donor and can have different interactions with the analytes and stationary phase compared to acetonitrile.[9] | A common mobile phase for Rebamipide analysis is a mixture of a phosphate buffer and an organic modifier like acetonitrile or methanol.[8][9] Varying the ratio of the buffer to the organic modifier can significantly impact resolution. |
| Gradient Elution | For complex mixtures of impurities with varying polarities, a gradient elution program can provide better separation than an isocratic method.[3] | Start with a higher aqueous composition in the mobile phase and gradually increase the organic content to elute more hydrophobic impurities later in the run.[3] |
| Column Chemistry | If a standard C18 column does not provide adequate separation, consider a column with a different stationary phase, such as a C8, phenyl-hexyl, or a polar-embedded phase. | For polar impurities, a polar-embedded column might offer better retention and selectivity. |
| Temperature | Adjusting the column temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which can influence selectivity and efficiency. Increasing the temperature generally decreases retention times and can improve peak shape. | Many methods specify a column temperature of around 25-40°C.[3][12] Systematically varying the temperature within this range may improve resolution. |
Issue 3: Low Recovery During Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)
Question: My recovery of Rebamipide from human plasma using LLE is consistently low. What steps can I take to improve it?
Answer: Low recovery is often due to suboptimal extraction conditions, such as the choice of solvent, pH, or issues with phase separation.
Optimization of Liquid-Liquid Extraction (LLE):
Caption: Optimization and troubleshooting workflow for LLE of Rebamipide.
-
Detailed Explanation:
-
pH Adjustment: Rebamipide is an acidic drug. Adjusting the pH of the aqueous sample to be at least 2 units below its pKa will ensure it is in its neutral, more non-polar form, which is more readily extracted into an organic solvent. A pH of 2-3 is commonly used for the extraction of Rebamipide.[1]
-
Choice of Extraction Solvent: Ethyl acetate is a frequently used solvent for Rebamipide extraction.[1] However, if recovery is low, other solvents with different polarities, such as diethyl ether or dichloromethane, should be evaluated.
-
Emulsion Formation: Emulsions at the interface of the aqueous and organic layers can trap the analyte and lead to low recovery. To break emulsions, you can try gentle mixing instead of vigorous vortexing, adding a small amount of salt (salting out), or centrifugation at a higher speed.
-
Optimization of Solid-Phase Extraction (SPE):
A well-established SPE method for Rebamipide from serum involves a reversed-phase polymer solid phase.[12]
Experimental Protocol for SPE of Rebamipide from Serum:
-
Column Conditioning:
-
Sample Loading:
-
Take 0.3 mL of serum and mix with 0.7 mL of 0.1 M ammonium acetate (pH 3.0).[12]
-
Load the pre-treated sample onto the SPE cartridge.
-
-
Washing:
-
Elution:
-
Elute Rebamipide from the cartridge with 1 mL of methanol.[12]
-
-
Dry-down and Reconstitution:
Troubleshooting Low SPE Recovery:
-
Incomplete Analyte Retention: If the analyte is breaking through during sample loading or washing, ensure the pH of the sample is appropriate for retention on the reversed-phase sorbent (acidic pH for Rebamipide). Also, ensure the wash solvent is not too strong.
-
Incomplete Elution: If the analyte is not being fully eluted, a stronger elution solvent may be needed. You could try a higher percentage of organic solvent or add a small amount of a modifier like formic acid or ammonia to the elution solvent to disrupt interactions with the sorbent.
-
Sorbent Drying: Ensure the sorbent bed does not dry out between the conditioning, loading, and washing steps, as this can lead to inconsistent recoveries.
Reference Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for developing stability-indicating methods.[9][10][11]
Step-by-Step Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of Rebamipide at a concentration of 1 mg/mL in a suitable solvent like methanol.[9]
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and reflux for a specified period (e.g., 24 hours).[8] Neutralize the solution before injection.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and reflux for a specified period (e.g., 24 hours).[8][13] Neutralize the solution before injection.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature.[8]
-
Thermal Degradation: Expose the solid drug powder to dry heat (e.g., 60-80°C) for a defined period (e.g., 6-48 hours).[8][9] Dissolve the stressed powder in the mobile phase for analysis.
-
Photolytic Degradation: Expose the stock solution or solid drug to UV light (e.g., 254 nm) for 24 hours.[8]
Analysis: Analyze all stressed samples, along with an unstressed control, using a developed HPLC/UPLC method. The method should be able to separate the degradation products from the parent drug.
References
- 1. ijrpr.com [ijrpr.com]
- 2. researchgate.net [researchgate.net]
- 3. CN111595985B - Analytical method for measuring related substances of rebamipide by using HPLC (high performance liquid chromatography) - Google Patents [patents.google.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Rebamipide Impurity 1 | 100342-53-8 | SynZeal [synzeal.com]
- 6. ijpsonline.com [ijpsonline.com]
- 7. pjps.pk [pjps.pk]
- 8. ijpar.com [ijpar.com]
- 9. Optimization of Forced Degradation Using Experimental Design and Development of a Stability-Indicating Liquid Chromatographic Assay Method for Rebamipide in Bulk and Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. library.dphen1.com [library.dphen1.com]
- 12. glsciences.com [glsciences.com]
- 13. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Addressing peak tailing in the chromatographic analysis of Rebamipide.
Technical Support Center: Chromatographic Analysis of Rebamipide
A Guide to Troubleshooting and Resolving Peak Tailing
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the chromatographic analysis of Rebamipide. This document serves as a specialized resource for researchers, analytical scientists, and drug development professionals encountering peak tailing—one of the most common and frustrating issues in HPLC analysis. Asymmetrical peaks can compromise the accuracy of quantification, reduce resolution, and indicate underlying issues in your method or instrumentation.
This guide is structured in a practical question-and-answer format to directly address specific problems. It moves from foundational knowledge to a systematic troubleshooting workflow, explaining not just the solution but the scientific reasoning behind it. Our goal is to empower you to diagnose and resolve issues efficiently, ensuring the robustness and reliability of your analytical data.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding peak tailing in the context of Rebamipide analysis.
Q1: What is peak tailing and how is it quantitatively measured?
A1: In an ideal chromatographic separation, a peak should be perfectly symmetrical, resembling a Gaussian distribution. Peak tailing is a distortion where the latter half of the peak is drawn out and returns to the baseline more slowly than the front half.[1] This asymmetry indicates that multiple retention mechanisms or kinetic problems are occurring during the separation.[2]
It is quantitatively measured using the Tailing Factor (Tf) or Asymmetry Factor (As) . The United States Pharmacopeia (USP) defines the tailing factor as:
Tf = W₀.₀₅ / 2f
where:
-
W₀.₀₅ is the peak width at 5% of the peak height.
-
f is the distance from the peak's leading edge to the peak maximum at 5% height.[1]
A perfectly symmetrical peak has a Tf of 1.0. A value greater than 1.2 is generally considered to be tailing, and values exceeding 2.0 are unacceptable for most quantitative methods as they can significantly impact integration accuracy and resolution.[3]
Q2: Why is Rebamipide, as a molecule, susceptible to peak tailing?
A2: Rebamipide's structure contains a carboxylic acid group and amide functionalities.[4] Its acidic pKa is reported to be around 3.3.[5][6] This acidic nature, combined with its overall polarity, makes it susceptible to secondary interactions with the stationary phase, particularly with residual silanol groups on the surface of silica-based columns.[2][7] These interactions are a primary cause of peak tailing for polar and ionizable compounds.[8]
Q3: What are the most common causes of peak tailing in reversed-phase HPLC?
A3: Peak tailing is rarely caused by a single factor. However, the most frequent culprits can be categorized as follows:
-
Chemical Interactions: Unwanted secondary interactions between the analyte and the stationary phase, most notably with acidic silanol groups.[8][9]
-
Mobile Phase Mismatches: An improperly selected mobile phase pH or insufficient buffer capacity.[1][3]
-
Column Issues: Degradation of the column, blockages at the inlet frit, or the formation of a void in the packed bed.[10]
-
System & Hardware Problems: Excessive extra-column volume (dead volume) from tubing or fittings, or column overload.[11][12]
Part 2: The Troubleshooting Guide: A Step-by-Step Approach
This section provides a logical workflow to diagnose and solve peak tailing. Start with the most common and easiest-to-fix issues first.
Issue 1: Is My Mobile Phase Optimized for Rebamipide?
An incorrect mobile phase is a very common source of peak tailing, particularly for ionizable compounds like Rebamipide.
Q: My Rebamipide peak is tailing. Could the mobile phase pH be the problem?
A: Absolutely. The mobile phase pH is critical because it controls the ionization state of both your analyte (Rebamipide) and the stationary phase surface (silanol groups).
The Mechanism: Silica-based C18 columns have residual silanol groups (Si-OH) on their surface. At a mobile phase pH above approximately 3.5, these silanols begin to deprotonate, becoming negatively charged (Si-O⁻).[7] Rebamipide has an acidic pKa of ~3.3.[5][6] If your mobile phase pH is near this pKa, a mixed population of ionized and non-ionized Rebamipide will exist, leading to peak broadening. More importantly, if the pH is high enough to ionize the silanols, the negatively charged Rebamipide can be repelled, while any impurities with basic character will strongly interact, causing severe tailing.[13] For an acidic compound like Rebamipide, maintaining a pH well below its pKa is crucial.
dot
Caption: Effect of Mobile Phase pH on Rebamipide Analysis.
Troubleshooting Protocol: Mobile Phase pH and Buffer Optimization
-
Check Current pH: Measure the pH of your aqueous mobile phase component.
-
Adjust pH: For Rebamipide, the mobile phase pH should be adjusted to be at least 1.5-2 pH units below its pKa. An optimal starting point is a pH of 2.5-3.0.[14] This ensures the carboxylic acid group is fully protonated (non-ionized), minimizing undesirable secondary interactions.
-
Use a Buffer: Do not rely on acid alone to control pH. Use a buffer to provide consistent pH control. Phosphate or acetate buffers are common choices. A concentration of 10-25 mM is typically sufficient.[8]
-
Verify Compatibility: Ensure your chosen buffer is soluble in the final mobile phase mixture (including the organic modifier) to prevent precipitation and system damage.[3]
| Parameter | Problematic Condition | Recommended Condition for Rebamipide | Rationale |
| Mobile Phase pH | pH > 3.5 | pH 2.5 - 3.0 | Suppresses ionization of both Rebamipide and surface silanols.[7][8] |
| Buffer | None or low concentration (<5 mM) | 10-25 mM Phosphate or Acetate Buffer | Resists pH shifts during analysis, ensuring reproducible retention and peak shape.[3] |
| Organic Modifier | - | Acetonitrile or Methanol | Acetonitrile often provides sharper peaks and lower backpressure. Methanol can alter selectivity.[1] |
Issue 2: Could Secondary Interactions with the Column Be the Problem?
Even with an optimized mobile phase, the chemistry of the column itself can be a major source of tailing.
Q: I've adjusted my mobile phase pH to 2.8, but I still see peak tailing. What's next?
A: This strongly suggests that secondary interactions with the stationary phase are the root cause. This is especially true for older columns or those not specifically designed for polar analytes.
The Mechanism: Silanol Interactions
The primary cause of tailing for many compounds is the interaction between the analyte and residual silanol groups on the silica surface.[1] Even on modern, high-purity, end-capped columns, some silanols remain. These silanols are acidic and can interact with polar functional groups on analytes through hydrogen bonding or ion-exchange mechanisms, creating a secondary (and undesirable) retention mechanism that leads to tailing.[2][15]
dot
Caption: Dual retention mechanism leading to peak tailing.
Troubleshooting Protocol: Mitigating Silanol Interactions
-
Evaluate Your Column: Are you using a modern, high-purity, Type B silica column? These columns have significantly lower metal content and fewer active silanols than older Type A silica.[2] Is the column specifically designed for polar analytes or described as "base-deactivated"?[10]
-
Switch to a Specialized Column: If tailing persists, the most effective solution is often to switch to a column with a different chemistry.
-
End-Capped Columns: These columns have had their residual silanols chemically bonded with a small silylating agent (like trimethylsilane) to make them inert.[7]
-
Polar-Embedded or Polar-Endcapped Columns: These columns have a polar group (e.g., amide, carbamate) embedded within the C18 chain. This shields the silanols and can improve peak shape for polar compounds.[1]
-
-
Consider a Mobile Phase Additive (Use with Caution): In some cases, adding a small amount of a competitive amine, like triethylamine (TEA), to the mobile phase (e.g., 0.1%) can help. The TEA preferentially interacts with the active silanols, masking them from the analyte.[8] Warning: TEA can be difficult to remove from a column and may suppress MS signal if using LC-MS.
Issue 3: Am I Overloading the Column?
Injecting too much sample is a common but often overlooked cause of peak distortion.
Q: The peak shape gets worse when I inject a more concentrated sample. Is this overload?
A: Yes, this is a classic symptom of mass overload. Column overload occurs when the amount of sample injected exceeds the binding capacity of the stationary phase at the column inlet.[12][16]
The Mechanism: Mass vs. Volume Overload
-
Mass Overload: Occurs when the concentration of the analyte is too high. The stationary phase becomes saturated, causing excess molecules to travel down the column faster, resulting in a characteristic "shark-fin" peak that is broad and often tails.[17] Retention time may also decrease as the injected mass increases.[18]
-
Volume Overload: Occurs when the injection volume is too large, especially if the sample solvent is stronger than the mobile phase. This causes the initial sample band to be too wide, leading to broad, often symmetrical peaks, but can also contribute to tailing.[12][17]
Troubleshooting Protocol: Diagnosing Column Overload
-
Perform a Loading Study: This is the definitive test for overload.
-
Prepare a Series of Dilutions: Prepare samples of Rebamipide at your current concentration, as well as 10x and 50x dilutions.
-
Inject and Analyze: Inject the same volume of each concentration and observe the peak shape and retention time.
-
Evaluate Results: If the peak shape improves (Tf decreases) and the retention time stabilizes or slightly increases with dilution, you have confirmed mass overload.[18]
| Injection | Concentration (µg/mL) | Retention Time (min) | Tailing Factor (Tf) | Conclusion |
| 1 | 100 (Current) | 4.15 | 2.1 | Severe Tailing |
| 2 | 10 | 4.28 | 1.3 | Improved Shape |
| 3 | 2 | 4.30 | 1.1 | Symmetrical Peak |
This is example data.
Solution: Reduce the concentration of your sample or decrease the injection volume until the peak shape and retention time are consistent.
Issue 4: Could My HPLC System Hardware Be the Cause?
If you have addressed mobile phase, column chemistry, and overload, the issue may lie with the physical components of your HPLC system.
Q: I've tried everything above and still see tailing, especially for early-eluting peaks. What else could it be?
A: This pattern often points to extra-column effects , also known as extra-column band broadening or dead volume.[11] This is dispersion of the analyte band that occurs anywhere outside of the column itself.[19]
The Mechanism: Extra-Column Dispersion The total peak broadening is a sum of the broadening that happens inside the column and the broadening that happens outside of it.[20] Extra-column volume comes from:
-
Tubing: Using tubing with an internal diameter (ID) that is too large or lengths that are excessive.
-
Fittings: Improperly seated ferrules or connections that create small voids.[13]
-
Injector/Detector: Large volume sample loops or detector flow cells.[11]
These spaces act like tiny mixing chambers, allowing the analyte band to spread out before it even reaches the detector, leading to broader, often tailing peaks.[21] This effect is most pronounced for early-eluting peaks because they have had less time to disperse within the column, making the extra-column contribution relatively larger.[19]
Troubleshooting Protocol: Minimizing Extra-Column Volume
-
Check All Fittings: Start at the injector and trace the flow path to the detector. Ensure every fitting is properly tightened and that the tubing is fully bottomed out in the port before tightening the ferrule. A common mistake is a small gap between the end of the tubing and the bottom of the port, which creates a significant void.
-
Minimize Tubing Length and ID: Use the shortest possible lengths of tubing to connect the injector, column, and detector. For modern HPLC and UHPLC systems, use tubing with a small internal diameter (e.g., 0.125 mm or 0.005 inches).[1]
-
Inspect Column Inlet: If the problem appeared suddenly, there might be a blockage in the inlet frit or a void at the top of the column bed. Try backflushing the column (if the manufacturer allows) or replacing the column to see if the problem resolves.[10]
dot
Caption: Systematic troubleshooting workflow for peak tailing.
References
- 1. chromtech.com [chromtech.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. uhplcs.com [uhplcs.com]
- 4. Rebamipide - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Rebamipide|Gastric Mucosa Research|CAS 90098-04-7 [benchchem.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Restek - Videoartikel [de.restek.com]
- 10. labcompare.com [labcompare.com]
- 11. What is the effect of extra column volume for different HPLC instruments on the same method - FAQ [mtc-usa.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. support.waters.com [support.waters.com]
- 14. ijpar.com [ijpar.com]
- 15. acdlabs.com [acdlabs.com]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. bvchroma.com [bvchroma.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. elementlabsolutions.com [elementlabsolutions.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. Strategies to Combat Extra-Column Volume and Dispersion in LC Analysis | Separation Science [sepscience.com]
Technical Support Center: Method Robustness Testing for Rebamipide Impurity Profiling
Welcome to the technical support center for Rebamipide impurity profiling. This guide is designed for researchers, analytical scientists, and drug development professionals to navigate the complexities of analytical method robustness testing. Ensuring a method is robust is not merely a regulatory checkbox; it is the foundation of reliable data, consistent product quality, and successful regulatory submissions. This resource provides field-proven insights, troubleshooting guides for common experimental hurdles, and detailed protocols grounded in authoritative guidelines.
Section 1: Troubleshooting Guide - Common Chromatographic Issues in Rebamipide Analysis
During the analysis of Rebamipide and its related substances, various chromatographic issues can arise. This section addresses specific problems in a question-and-answer format, detailing potential causes and scientifically-grounded solutions.
Question 1: My Rebamipide peak is exhibiting significant tailing. What are the likely causes and how can I fix it?
Answer:
Peak tailing is a common issue where the latter half of the peak is drawn out, often resembling a triangle.[1] This can compromise resolution from nearby impurity peaks and affect integration accuracy.
Potential Causes & Solutions:
-
Secondary Silanol Interactions:
-
Cause: Rebamipide, with its quinolinone and amide moieties, can engage in secondary interactions with free silanol groups on the C18 column's silica backbone. This is a frequent cause of tailing for moderately polar or basic compounds.
-
Solution:
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is controlled and buffered, ideally 2 units away from the analyte's pKa, to suppress the ionization of silanol groups. A phosphate buffer is often effective for this purpose.[2][3]
-
Use an End-Capped Column: Employ a high-quality, end-capped C18 column where most free silanols are deactivated. If tailing develops over time, the end-capping may be degrading.
-
Add a Competing Base: In some cases, adding a small amount of a competing amine (e.g., triethylamine) to the mobile phase can saturate the active silanol sites, but this should be done with caution as it can affect selectivity.
-
-
-
Column Contamination or Void:
-
Cause: Accumulation of strongly retained sample matrix components or particulates on the column inlet frit can distort the sample path.[1] A physical void at the column head can also cause severe tailing.
-
Solution:
-
Use a Guard Column: A guard column is an inexpensive way to protect the analytical column from contaminants and is a critical tool for extending column lifetime.
-
Reverse Flush the Column: If permitted by the manufacturer, reverse flushing the column (without connecting it to the detector) with a strong solvent can dislodge particulates from the inlet frit.[4]
-
Replace the Column: If a void has formed due to pressure shocks or age, the column must be replaced.
-
-
-
Inadequate Mobile Phase Buffering:
-
Cause: If the mobile phase pH is not adequately buffered, small changes can lead to shifts in analyte ionization state during the run, causing peak distortion.
-
Solution: Ensure your buffer concentration is sufficient (typically ≥10 mM) to maintain a consistent pH.
-
Question 2: I'm observing peak fronting, especially at higher concentrations of Rebamipide. What does this indicate?
Answer:
Peak fronting, where the leading edge of the peak is sloped, often resembling a shark fin, is less common than tailing but points to specific problems.[1][5]
Potential Causes & Solutions:
-
Sample Overload:
-
Cause: This is the most common cause of peak fronting.[5] Injecting too much sample mass onto the column saturates the stationary phase. Molecules that cannot find a site for interaction travel through the column faster, eluting at the front of the peak.[1][5]
-
Solution:
-
Dilute the Sample: The simplest solution is to reduce the sample concentration or the injection volume. Perform a dilution series (e.g., 1:5, 1:10) to confirm if overload is the cause; the fronting should disappear at lower concentrations.
-
Increase Column Capacity: If dilution is not feasible, consider using a column with a larger internal diameter (ID).
-
-
-
Sample Solvent Incompatibility:
-
Cause: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move too quickly at the column inlet, leading to a distorted, fronting peak.[4]
-
Solution: Whenever possible, dissolve and inject your sample in the initial mobile phase. If a stronger solvent is required for solubility, minimize the injection volume.
-
Question 3: The retention times for Rebamipide and its impurities are shifting between injections. How can I stabilize my method?
Answer:
Unstable retention times are a critical issue for impurity profiling, as they can lead to misidentification of peaks.
Potential Causes & Solutions:
-
Inadequate Column Equilibration:
-
Cause: If using a gradient elution, insufficient time for the column to re-equilibrate to the initial mobile phase conditions before the next injection will cause retention time drift.
-
Solution: Increase the post-run equilibration time. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column before the next injection.
-
-
Mobile Phase Composition Changes:
-
Cause: Volatilization of the organic component of the mobile phase (e.g., methanol, acetonitrile) can alter its composition over time, leading to shorter retention times.[4] Improperly mixed or degrading mobile phases can also be a cause.
-
Solution:
-
Keep mobile phase bottles covered.
-
Prepare fresh mobile phase daily, especially if it is buffered.[4]
-
If using an on-line mixer (quaternary pump), ensure the degasser and proportioning valves are functioning correctly.
-
-
-
Temperature Fluctuations:
-
Cause: The viscosity of the mobile phase and chromatographic selectivity are temperature-dependent. Fluctuations in ambient temperature can cause retention times to drift.
-
Solution: Use a thermostatted column compartment to maintain a constant, elevated temperature (e.g., 30-40 °C).[6] This provides highly reproducible retention times and can also improve peak shape.
-
-
Pump or System Leaks:
-
Cause: A small, undetected leak in the HPLC system can lead to an inconsistent flow rate and pressure fluctuations, causing retention times to vary.[4]
-
Solution: Systematically check all fittings for leaks, particularly between the pump and injector and the column and detector. Check pump seals for wear.[4]
-
Section 2: FAQs on Robustness Study Design
This section provides answers to broader questions regarding the principles and execution of a robustness study for Rebamipide impurity methods, in line with regulatory expectations.[7][8]
Question 1: What is method robustness, and why is it critical for Rebamipide impurity profiling?
Answer: Method robustness is a measure of an analytical procedure's capacity to remain unaffected by small, but deliberate, variations in method parameters.[9][10] It provides an indication of the method's reliability during normal usage.[9] For impurity profiling, robustness is critical because even minor shifts in performance could lead to the failure to detect or accurately quantify a critical impurity, posing a direct risk to product safety and regulatory compliance. A robust method ensures consistent performance when transferred between different laboratories, instruments, or analysts.[7][10]
Question 2: Which parameters should I evaluate in a robustness study for a Rebamipide HPLC method?
Answer: According to ICH Q2(R1) guidelines, the parameters you should investigate depend on your specific HPLC method.[9][11] For a typical reversed-phase HPLC method for Rebamipide, you should consider varying:
-
Mobile Phase pH: Vary by ±0.2 pH units.
-
Mobile Phase Organic Composition: Vary the percentage of the organic solvent (e.g., methanol or acetonitrile) by ±2-5%.[10]
-
Column Temperature: Vary by ±5 °C.
-
Flow Rate: Vary by ±10%.
-
Detection Wavelength: Vary by ±2-5 nm.
-
Column Batch/Lot: Test columns from different manufacturing lots if available.
The selection and range of these variations should be based on a risk assessment of your specific method.[8]
Question 3: How do I set acceptance criteria for robustness testing?
Answer: Acceptance criteria must be pre-defined in your validation protocol.[8][12] The goal is to demonstrate that the varied conditions do not significantly impact the results. Key criteria include:
-
System Suitability: Parameters like peak tailing, resolution between critical pairs (Rebamipide and its closest eluting impurity), and theoretical plates must remain within the limits set for the method.[13]
-
Quantitative Results: The %RSD for the assay of the main peak and the quantified levels of impurities should not change significantly from the nominal conditions. Any new impurities detected or changes in impurity levels should be evaluated. For example, the difference in impurity content should be less than a pre-defined threshold.
-
Retention Time: While some shift is expected, the relative retention times and peak elution order must remain consistent to ensure correct peak identification.
Question 4: What is the difference between robustness and intermediate precision (ruggedness)?
Answer: These terms are often confused but evaluate different sources of variability.
-
Robustness: Examines the influence of small, deliberate variations in the method parameters (e.g., pH, flow rate) within a single laboratory.[14] It is typically performed during method development.
-
Intermediate Precision (Ruggedness): Evaluates the method's performance under different external conditions, such as different days, different analysts, and different equipment within the same lab.[9][15] It assesses the random events that can influence precision in a real-world QC environment.[9]
Question 5: How do forced degradation studies for Rebamipide relate to robustness testing?
Answer: Forced degradation (or stress testing) and robustness are distinct but related validation activities.
-
Forced Degradation: Involves subjecting the drug substance to harsh conditions (e.g., acid, base, oxidation, heat, light) to produce degradation products.[2][3][13] Its primary purpose is to establish the stability-indicating nature of the analytical method, ensuring that all potential degradation products are separated from the main peak and from each other.[2][16]
-
Relationship to Robustness: The samples generated during forced degradation, which contain a complex mixture of the API and its impurities, are ideal for robustness testing. By analyzing these stressed samples under the varied conditions of the robustness study, you can confirm that the method's ability to resolve critical impurity pairs is not compromised by small procedural changes.[17]
Section 3: Experimental Protocols & Data
This section provides standardized protocols for conducting robustness and forced degradation studies, along with a table of typical parameters for a Rebamipide HPLC method.
Table 1: Example Robustness Study Parameters for a Rebamipide HPLC Method
| Parameter | Nominal Value | Variation (+) | Variation (-) |
| Mobile Phase pH | 6.8 | 7.0 | 6.6 |
| % Methanol in Mobile Phase | 60% | 62% | 58% |
| Column Temperature | 35 °C | 40 °C | 30 °C |
| Flow Rate | 1.0 mL/min | 1.1 mL/min | 0.9 mL/min |
| Detection Wavelength | 230 nm | 232 nm | 228 nm |
Protocol 1: Performing a Robustness Study for a Rebamipide HPLC Method
Objective: To assess the capacity of the analytical method to remain unaffected by small, deliberate variations in chromatographic parameters.
Materials:
-
Rebamipide Reference Standard
-
Rebamipide Sample Solution (spiked with known impurities or a stressed sample from forced degradation)
-
HPLC System with UV/PDA Detector and Thermostatted Column Compartment
-
Mobile Phase Components (e.g., HPLC-grade water, methanol, phosphate buffer)
Procedure:
-
Define Parameters and Ranges: Based on a risk assessment, select the critical method parameters to investigate and define the variation ranges (refer to Table 1).
-
Prepare System and Solutions: Prepare the mobile phase at the nominal condition and all required variations. Prepare a system suitability solution (SSS) and the test sample solution.
-
Nominal Condition Run: Equilibrate the HPLC system with the nominal mobile phase. Perform a system suitability check to ensure the system is performing correctly. Analyze the test sample in triplicate.
-
Execute Parameter Variations:
-
Modify one parameter at a time to its upper and lower limits (One-Factor-At-a-Time approach).
-
For each variation, allow the system to fully equilibrate before injection.
-
Inject the SSS to confirm system suitability under the new condition.
-
Inject the test sample (n=3 for each condition).
-
-
Data Analysis:
-
For each condition, calculate the system suitability results (resolution, tailing factor, theoretical plates).
-
Calculate the mean, standard deviation, and %RSD for the Rebamipide assay and the levels of each specified impurity.
-
Compare the results from the varied conditions against the nominal condition results and the pre-defined acceptance criteria.
-
-
Reporting: Summarize the findings in a validation report, concluding whether the method is robust within the investigated parameter space.[12]
Protocol 2: Forced Degradation Study for Rebamipide
Objective: To generate potential degradation products of Rebamipide and demonstrate the specificity and stability-indicating capability of the analytical method.
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of Rebamipide at a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or a methanol/water mixture.[2]
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at 60°C for a specified time (e.g., 4-24 hours).[13] Cool, neutralize with 0.1 M NaOH, and dilute to the final concentration.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Heat at 60°C for a specified time.[13] Some studies have used microwave energy to expedite degradation.[2][3] Cool, neutralize with 0.1 M HCl, and dilute to the final concentration.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide. Keep at room temperature for a specified time. Dilute to the final concentration.
-
Thermal Degradation: Store the solid drug substance and a solution of the drug at an elevated temperature (e.g., 60-80°C) for a specified period.[13]
-
Photolytic Degradation: Expose the solid drug substance and a solution to UV light (e.g., 254 nm) and visible light in a photostability chamber for a defined duration.[13]
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the HPLC method.
-
Evaluation:
-
Assess for significant degradation of Rebamipide (aim for 5-20% degradation).
-
Ensure all degradation product peaks are well-resolved from the Rebamipide peak and from each other (Resolution > 1.5).
-
Perform peak purity analysis using a PDA detector to confirm that the Rebamipide peak is spectrally pure in all stressed samples.
-
Section 4: Visual Workflows
Robustness Testing Workflow
Caption: Workflow for conducting an HPLC method robustness study.
Troubleshooting Chromatographic Peak Shape
Caption: Decision tree for troubleshooting common peak shape issues.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Optimization of Forced Degradation Using Experimental Design and Development of a Stability-Indicating Liquid Chromatographic Assay Method for Rebamipide in Bulk and Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of Forced Degradation Using Experimental Design and Development of a Stability-Indicating Liquid Chromatographic Assay Method for Rebamipide in Bulk and Tablet Dosage Form [mdpi.com]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. m.youtube.com [m.youtube.com]
- 6. CN103076421A - Analytic method for related substance examination of rebamipide - Google Patents [patents.google.com]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. database.ich.org [database.ich.org]
- 10. pharmoutsourcing.com [pharmoutsourcing.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. fda.gov [fda.gov]
- 13. ijpar.com [ijpar.com]
- 14. scribd.com [scribd.com]
- 15. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 16. researchgate.net [researchgate.net]
- 17. robustness testing ICH Q2 – Pharma Validation [pharmavalidation.in]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Rebamipide 3-Chloro Impurity
In the landscape of pharmaceutical quality control, the rigorous validation of analytical methods is paramount to ensuring drug safety and efficacy. This is particularly critical for controlling impurities in active pharmaceutical ingredients (APIs). This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and alternative analytical techniques for the validation of methods to quantify the 3-Chloro impurity in Rebamipide. As a quinolinone derivative, Rebamipide is an anti-ulcer agent, and controlling its impurities is essential for its therapeutic action and safety profile.[][2] The 3-Chloro isomer is a known related substance of Rebamipide.[3][4][5][6]
This guide is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, data-driven comparisons to inform method selection and validation strategies. Our approach is grounded in the principles of scientific integrity, drawing upon established regulatory frameworks such as the International Council for Harmonisation (ICH) guidelines.[7][8][9][10][11]
The Critical Role of HPLC in Impurity Profiling
High-Performance Liquid Chromatography (HPLC) stands as the gold standard for the analysis of pharmaceutical impurities due to its high resolution, sensitivity, and specificity. A well-developed and validated stability-indicating HPLC method can effectively separate the API from its impurities and degradation products, providing accurate quantification.[12][13][14]
A Validated Stability-Indicating RP-HPLC Method for Rebamipide and its Impurities
The causality behind selecting a specific set of chromatographic conditions lies in achieving optimal separation and peak shape. A reverse-phase (RP) C18 column is a common choice for moderately polar compounds like Rebamipide and its impurities, offering excellent retention and separation. The mobile phase composition, a mixture of a buffer and an organic solvent, is fine-tuned to achieve the desired retention times and resolution.
Experimental Protocol: A Validated RP-HPLC Method
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable choice.[12][13]
-
Mobile Phase: A gradient elution with a mobile phase consisting of a phosphate buffer and an organic modifier like methanol or acetonitrile is often employed to ensure the separation of all related substances.[12][13][15][16] For instance, a mobile phase of 0.02 M potassium phosphate (pH adjusted to 6.8) and methanol (40:60, v/v) has been successfully used.[12][13]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[15]
-
Detection Wavelength: UV detection at a wavelength where both Rebamipide and the 3-Chloro impurity have significant absorbance, for example, 230 nm or 248 nm.[12][13][15]
-
Sample Preparation: Dissolve a known amount of the Rebamipide sample in a suitable solvent, such as the mobile phase, to a final concentration within the linear range of the method.
Method Validation: Adhering to ICH Q2(R2) Guidelines
The validation of the analytical procedure is a documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[7][8][10][11]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated through forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) to ensure that the impurity peak is well-resolved from the main peak and any degradation products.[12][13][14][15]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of concentrations. For Rebamipide, linearity has been demonstrated in ranges such as 0.5 to 5 µg/mL.[12][13]
-
Accuracy: The closeness of test results obtained by the method to the true value. It is often determined by spiking the placebo with known amounts of the impurity.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[7]
Caption: Workflow for HPLC Method Validation.
Alternative Analytical Techniques: A Comparative Overview
While HPLC is the predominant technique, other methods can be employed for the analysis of Rebamipide and its impurities, each with its own set of advantages and limitations.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that offers high sample throughput at a lower cost compared to HPLC.[17] It can be a valuable tool for screening and quantification.
Experimental Protocol: A Representative HPTLC Method
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.
-
Mobile Phase: A mixture of solvents such as methanol, chloroform, and ammonia has been used for the separation of Rebamipide and its degradation products.[18]
-
Application: Samples are applied as bands using an automated applicator.
-
Development: The plate is developed in a chromatographic chamber.
-
Detection: Densitometric scanning at a suitable wavelength (e.g., 329 nm).[18]
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a simpler and more cost-effective technique that can be used for the quantification of Rebamipide.[17] However, its application for impurity analysis is limited by its lower specificity, especially when the impurity's UV spectrum significantly overlaps with that of the API. Derivative spectrophotometry can sometimes be employed to resolve overlapping spectra.[19]
Experimental Protocol: A Basic UV Spectrophotometric Method
-
Instrument: A UV-Visible spectrophotometer.
-
Solvent: A suitable solvent in which Rebamipide is soluble and stable.
-
Wavelength Selection: Determination of the wavelength of maximum absorbance (λmax) for Rebamipide.
-
Calibration Curve: Preparation of a series of standard solutions and measurement of their absorbance to construct a calibration curve.
-
Sample Analysis: Measurement of the absorbance of the sample solution and determination of the concentration from the calibration curve.
Performance Comparison: HPLC vs. Alternatives
The choice of an analytical method should be based on a thorough evaluation of its performance characteristics in the context of the specific analytical problem.
| Parameter | HPLC | HPTLC | UV-Visible Spectrophotometry |
| Specificity | High (Excellent separation of impurities) | Moderate to High | Low (Prone to interference from other absorbing species) |
| Sensitivity (LOD/LOQ) | Very High (ng/mL to pg/mL level) | High (ng/band level) | Moderate (µg/mL level) |
| Linearity Range | Wide | Moderate | Narrow |
| Accuracy | High (Typically 98-102%) | Good (Typically 98-102%) | Moderate to Good |
| Precision (%RSD) | Excellent (<2%) | Good (<3%) | Good (<2%) |
| Sample Throughput | Moderate | High | High |
| Cost per Sample | High | Low | Very Low |
| Regulatory Acceptance | Widely Accepted | Accepted for specific applications | Limited for impurity quantification |
The values in this table are generalized and can vary depending on the specific method and instrumentation.
Caption: Decision flowchart for analytical method selection.
Conclusion
The validation of an analytical method for the quantification of the 3-Chloro impurity in Rebamipide is a critical step in ensuring the quality and safety of the final drug product. While HPLC remains the most robust and widely accepted technique for this purpose due to its superior specificity and sensitivity, alternative methods like HPTLC and UV-Visible spectrophotometry can serve as valuable tools for specific applications, such as in-process controls or routine screening where high throughput and lower costs are priorities.
The selection of the most appropriate analytical technique should be a well-reasoned decision based on the specific requirements of the analysis, regulatory expectations, and a thorough evaluation of the method's validated performance characteristics. This guide provides the foundational knowledge and comparative data to empower researchers and scientists in making these critical decisions, ultimately contributing to the development of safer and more effective pharmaceuticals.
References
- 2. Rebamipide | C19H15ClN2O4 | CID 5042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Rebamipide 3-Chloro Impurity | C19H15ClN2O4 | CID 13342114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound (>80%) | LGC Standards [lgcstandards.com]
- 5. This compound - CAS - 90098-05-8 | Axios Research [axios-research.com]
- 6. veeprho.com [veeprho.com]
- 7. m.youtube.com [m.youtube.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. database.ich.org [database.ich.org]
- 12. mdpi.com [mdpi.com]
- 13. Optimization of Forced Degradation Using Experimental Design and Development of a Stability-Indicating Liquid Chromatographic Assay Method for Rebamipide in Bulk and Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ijpar.com [ijpar.com]
- 16. CN111595985B - Analytical method for measuring related substances of rebamipide by using HPLC (high performance liquid chromatography) - Google Patents [patents.google.com]
- 17. ijrpr.com [ijrpr.com]
- 18. Stability-indicating determination of rebamipide in the presence of its acid degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Development and Validation of Four Spectrophotometric Methods for Assay of Rebamipide and its Impurity: Application to Tablet Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Rebamipide Impurity Profiling
Introduction: The Critical Role of Impurity Analysis in Rebamipide Quality Control
Rebamipide, a quinolinone derivative, serves as a vital mucosal protective agent in the treatment of gastritis and gastric ulcers.[1] Its therapeutic efficacy is intrinsically linked to its purity. The presence of impurities, which can originate from the manufacturing process, degradation, or improper storage, can potentially compromise the safety and effectiveness of the final drug product. Therefore, rigorous analytical monitoring of these impurities is a cornerstone of quality control in the pharmaceutical industry.
This guide provides an in-depth comparison of various analytical techniques for the identification and quantification of Rebamipide impurities. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the scientific rationale behind the methodological choices. By presenting supporting experimental data and objective performance comparisons, this document aims to empower analytical chemists to select and implement the most suitable method for their specific needs, ensuring the quality and safety of Rebamipide.
Understanding Rebamipide and Its Impurities
Rebamipide's chemical structure, 2-(4-chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid, lends itself to the formation of several potential impurities.[] These can be broadly categorized as process-related impurities (intermediates or by-products of the synthesis) and degradation products. A comprehensive understanding of these impurities is crucial for developing selective and sensitive analytical methods.
Some of the key identified impurities of Rebamipide include:
-
Rebamipide 3-Chloro Impurity (m-chloro isomer): An isomer of Rebamipide with the chlorine atom at the meta position of the benzoyl ring.[3]
-
Rebamipide 2-Chloro Impurity (o-chloro isomer): An isomer of Rebamipide with the chlorine atom at the ortho position of the benzoyl ring.[4]
-
Desbenzoyl Rebamipide: Formed by the hydrolysis of the amide linkage, resulting in the loss of the p-chlorobenzoyl group.[4]
-
Rebamipide N-formylbenzamide: A process-related impurity.[5]
-
4-Chloro-N-(2-(2-oxo-1,2-dihydroquinolin-4-yl)ethyl)benzamide (Impurity 1): A potential process-related impurity.[6]
-
Diethyl 2-(4-chlorobenzamido)malonate (Impurity 4): An intermediate from the synthesis process.[6]
The effective separation and quantification of these closely related compounds from the active pharmaceutical ingredient (API) and from each other is the primary challenge addressed by the analytical methods discussed herein.
Comparative Analysis of Chromatographic Techniques
High-performance liquid chromatography (HPLC), ultra-performance liquid chromatography (UPLC), and high-performance thin-layer chromatography (HPTLC) are the most prevalent techniques for Rebamipide impurity profiling. Each method offers a unique balance of speed, resolution, and sensitivity.
High-Performance Liquid Chromatography (HPLC): The Established Workhorse
HPLC remains a widely adopted and robust technique for pharmaceutical analysis due to its reliability and extensive validation history. Several HPLC methods have been developed for the determination of Rebamipide and its impurities.
This method is designed to separate Rebamipide from its degradation products formed under various stress conditions, proving its stability-indicating power.[7]
Chromatographic Conditions:
-
Column: HiQ sil C-18HS (250 x 4.6 mm, 5 µm)[7]
-
Mobile Phase: 0.02 M Potassium Phosphate buffer (pH adjusted to 6.8) and Methanol in a ratio of 40:60 (v/v)[7]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm[7]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Sample Preparation:
-
Prepare a stock solution of Rebamipide in the mobile phase at a concentration of 1 mg/mL.
-
For impurity analysis, dilute the stock solution to the desired concentration (e.g., 100 µg/mL).
-
Filter the final solution through a 0.45 µm nylon filter before injection.
Rationale for Method Parameters:
The choice of a C18 column provides excellent hydrophobic retention for the moderately polar Rebamipide and its impurities. The phosphate buffer at pH 6.8 ensures good peak shape for the acidic analyte, while the methanol acts as the organic modifier to elute the compounds. The detection wavelength of 230 nm is selected based on the UV absorbance maxima of Rebamipide and its impurities.[7]
The Japanese Pharmacopoeia outlines a standardized HPLC method for the purity testing of Rebamipide, ensuring consistent quality control.[1]
Chromatographic Conditions:
-
Column: Octadecylsilylated silica gel (e.g., Shim-pack GIST C18, 250 mm x 4.6 mm, 5 µm)[1]
-
Mobile Phase: A mixture of a sodium 1-decanesulfonate aqueous solution, methanol, and phosphoric acid (100:100:1 v/v/v)[1]
-
Flow Rate: Adjusted to achieve a retention time of approximately 12 minutes for Rebamipide (typically around 1.0 mL/min)[1]
-
Detection Wavelength: 232 nm[1]
-
Injection Volume: 10 µL[1]
-
Column Temperature: 40 °C[1]
System Suitability:
The JP method places a strong emphasis on system suitability tests, including resolution between 4-chlorobenzoic acid and Rebamipide, to ensure the validity of the analytical run.[1]
Causality Behind Experimental Choices:
The use of an ion-pairing agent (sodium 1-decanesulfonate) is a key feature of this method. It is employed to improve the retention and peak shape of the acidic Rebamipide and its impurities on the C18 stationary phase. The elevated column temperature of 40°C helps to reduce viscosity and improve peak efficiency.
Ultra-Performance Liquid Chromatography (UPLC): The High-Throughput Advancement
UPLC represents a significant evolution from HPLC, utilizing columns with sub-2 µm particles to achieve faster analysis times, higher resolution, and increased sensitivity. While a specific validated UPLC method for Rebamipide impurities is not yet widely published in peer-reviewed literature, the principles of method transfer from HPLC to UPLC are well-established and offer a clear path for development.
A hypothetical, yet scientifically grounded, UPLC method for Rebamipide impurity analysis can be projected based on the principles of scaling down a validated HPLC method.
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm)
-
Mobile Phase: A gradient elution using Mobile Phase A (0.02M diammonium hydrogen phosphate/acetonitrile, 80:20 v/v) and Mobile Phase B (0.02M diammonium hydrogen phosphate/acetonitrile, 30:70 v/v)[8]
-
Flow Rate: 0.5 mL/min[8]
-
Detection Wavelength: 276 nm[8]
-
Injection Volume: 2 µL
-
Column Temperature: 40 °C
Rationale for UPLC Advantages:
The smaller particle size of the UPLC column leads to a significant increase in chromatographic efficiency. This allows for the use of shorter columns and higher flow rates without sacrificing resolution, resulting in a dramatic reduction in analysis time. The increased sensitivity of UPLC is a direct consequence of the narrower peaks, which leads to a higher signal-to-noise ratio.
High-Performance Thin-Layer Chromatography (HPTLC): A Cost-Effective Alternative
HPTLC offers a simpler, more cost-effective, and higher-throughput alternative to HPLC and UPLC for the quantification of Rebamipide and its impurities, particularly in quality control settings.
Chromatographic Conditions:
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates[9]
-
Mobile Phase: Methanol: Ethyl acetate: Glacial acetic acid (3:7:0.5 v/v/v)[9]
-
Application: Apply samples as bands using an automated applicator.
-
Development: Develop the plate in a saturated twin-trough chamber.
-
Detection: Densitometric scanning at 229 nm[9]
Scientific Basis of the Method:
This method relies on the differential partitioning of Rebamipide and its impurities between the polar silica gel stationary phase and the less polar mobile phase. The inclusion of glacial acetic acid in the mobile phase helps to suppress the ionization of the acidic analytes, leading to more compact spots and better separation.
Performance Comparison of Analytical Methods
The choice of an analytical method is often a trade-off between various performance parameters. The following table summarizes the key characteristics of the discussed techniques for Rebamipide impurity analysis.
| Parameter | Stability-Indicating HPLC | Japanese Pharmacopoeia HPLC | Projected UPLC | HPTLC-Densitometry |
| Analysis Time | ~15-20 minutes | ~20-25 minutes | ~2-5 minutes | ~30-40 minutes (for multiple samples) |
| Resolution | Good | Excellent | Superior | Moderate |
| Sensitivity (LOD/LOQ) | 0.09 µg/mL / 0.27 µg/mL[10] | Method specific | Potentially lower than HPLC | Method specific |
| Linearity Range | 30-70 µg/mL[10] | Method specific | Wide | 500-3000 ng/spot |
| Solvent Consumption | Moderate | High | Low | Low |
| Throughput | Moderate | Low | High | High |
| Cost (Instrument/Operation) | Moderate | Moderate | High | Low |
| Key Advantage | Robust and validated | Pharmacopoeial standard | Speed and sensitivity | Cost-effective and high-throughput |
| Key Limitation | Longer analysis time | Long analysis time, use of ion-pairing agent | Higher initial cost and maintenance | Lower resolution than LC methods |
Visualizing the Analytical Workflow
The general workflow for the analysis of Rebamipide impurities using chromatographic techniques can be visualized as follows:
Caption: General workflow for Rebamipide impurity analysis.
Logical Framework for Method Selection
The selection of the most appropriate analytical method depends on the specific requirements of the analysis. The following decision tree illustrates a logical approach to method selection:
Caption: Decision tree for selecting an analytical method.
Conclusion and Future Perspectives
The analysis of Rebamipide impurities is a critical aspect of ensuring its quality and safety. This guide has provided a comprehensive comparison of HPLC, UPLC, and HPTLC methods, detailing their respective protocols, performance characteristics, and the scientific rationale behind their design.
HPLC methods, particularly those outlined in pharmacopoeias, remain the gold standard for regulatory compliance due to their robustness and established validation. HPTLC offers a cost-effective and high-throughput alternative for routine quality control. The future of Rebamipide impurity analysis undoubtedly lies in the adoption of UPLC and UPLC-MS technologies. The significant gains in speed, resolution, and sensitivity offered by UPLC will enable more efficient and comprehensive impurity profiling, leading to a deeper understanding of the drug's stability and ultimately, enhanced patient safety. Further research and publication of validated UPLC methods for Rebamipide impurities are eagerly anticipated by the analytical community.
References
- 1. rjptonline.org [rjptonline.org]
- 3. scribd.com [scribd.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. Rebamipide Impurity 1 | 100342-53-8 | SynZeal [synzeal.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. researchgate.net [researchgate.net]
- 9. ijrpr.com [ijrpr.com]
- 10. ijpar.com [ijpar.com]
A Comparative Guide to Inter-Laboratory Analysis of Rebamipide Impurities
Introduction: The Criticality of Impurity Profiling in Rebamipide Manufacturing
Rebamipide, a quinolinone derivative, is a vital gastroprotective agent used in the management of gastritis and gastroduodenal ulcers.[1] Its therapeutic efficacy is intrinsically linked to its purity. The manufacturing process of Rebamipide, a multi-step chemical synthesis, can introduce various impurities, including starting materials, by-products, intermediates, and degradation products.[2] Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate stringent control of these impurities to ensure the safety and quality of the final drug product.[3][4][5] This guide provides a comprehensive framework for an inter-laboratory comparison of Rebamipide impurity testing, designed to ensure analytical method consistency and reliability across different quality control laboratories.
The ICH Q3A(R2) guideline provides a framework for the reporting, identification, and qualification of impurities in new drug substances.[4][6] Generally, impurities present at or above a 0.1% level should be identified, and specifications for a new drug substance should include limits for these impurities.[5] This necessitates the use of robust and validated analytical methods that can be reliably transferred and reproduced across different laboratories.
Part 1: Designing a Robust Inter-Laboratory Comparison Study
An effective inter-laboratory comparison, also known as a round-robin study, is crucial for assessing the reproducibility and transferability of an analytical method.[7][8] The primary objective is to determine if different laboratories, using the same analytical procedure, can obtain comparable results for the same homogenous sample.
Preparation and Distribution of the Test Sample
A homogenous batch of Rebamipide active pharmaceutical ingredient (API) should be intentionally spiked with known impurities at concentrations relevant to the ICH reporting and identification thresholds (e.g., 0.05% to 0.2%). This "master sample" ensures that all participating laboratories are analyzing identical material.
Key Impurities of Rebamipide:
-
Process-Related Impurities: These can include unreacted starting materials or by-products from the synthetic route.[2] Examples include Rebamipide Impurity 1, Rebamipide Impurity 3 HCl, and Rebamipide Impurity 4.[9][10][11][12]
-
Degradation Products: Rebamipide can degrade under stress conditions such as heat, humidity, and light, leading to the formation of degradation impurities.[2] A common degradation product is the debenzoylated isomer of Rebamipide.[13][14][15]
The spiked sample should be carefully packaged to prevent degradation during transit and distributed to all participating laboratories along with a detailed analytical protocol and high-purity reference standards for Rebamipide and its impurities.
Experimental Workflow for Inter-Laboratory Comparison
The following diagram illustrates a typical workflow for an inter-laboratory comparison study.
Caption: A flowchart illustrating the key stages of an inter-laboratory comparison study.
Part 2: Comparative Analysis of Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of Rebamipide and its related substances.[2][16] This section outlines a standard HPLC method and discusses potential variations that could be evaluated in an inter-laboratory study.
Standard HPLC Method for Rebamipide Impurity Profiling
The following protocol is a representative HPLC method that can be used as a baseline for the inter-laboratory comparison.
Experimental Protocol: HPLC Analysis of Rebamipide Impurities
-
Chromatographic System:
-
HPLC system equipped with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Column Temperature: 40°C.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
-
Sample and Standard Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve Rebamipide and each impurity reference standard in a suitable diluent (e.g., methanol or a mixture of mobile phases) to a known concentration.
-
Spiked Sample Solution: Accurately weigh the provided spiked Rebamipide sample and dissolve it in the diluent to a final concentration of approximately 1 mg/mL.
-
-
Data Analysis:
-
Identify the peaks of Rebamipide and its impurities based on their retention times relative to the reference standards.
-
Calculate the percentage of each impurity using the area normalization method or against an external standard.
-
Potential Method Variations for Comparative Evaluation
To assess the robustness of the analytical method, the inter-laboratory study could include planned variations in the protocol, such as:
-
Different C18 column manufacturers: To evaluate the impact of column chemistry on selectivity and resolution.
-
Slight variations in mobile phase pH: To assess the effect on peak shape and retention times of ionizable impurities.
-
Use of Ultra-High-Performance Liquid Chromatography (UHPLC): To compare the speed, resolution, and sensitivity with conventional HPLC.
For more challenging separations or for the identification of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[2][17][18][19]
Part 3: Data Presentation and Interpretation
Clear and concise data presentation is essential for a meaningful comparison of results from different laboratories.
Tabulated Comparison of Results
The following tables provide a template for summarizing the quantitative data from the inter-laboratory study.
Table 1: Comparison of System Suitability Test (SST) Parameters
| Parameter | Lab 1 | Lab 2 | Lab 3 | Acceptance Criteria |
| Tailing Factor (Rebamipide) | 1.1 | 1.2 | 1.1 | ≤ 2.0 |
| Theoretical Plates (Rebamipide) | > 5000 | > 5000 | > 5000 | > 2000 |
| Resolution (Rebamipide & nearest impurity) | 2.5 | 2.3 | 2.6 | > 2.0 |
| %RSD of 6 replicate injections | 0.5% | 0.6% | 0.4% | ≤ 2.0% |
Table 2: Quantitative Comparison of Impurity Levels (%)
| Impurity | Lab 1 | Lab 2 | Lab 3 | Mean | Std. Dev. | %RSD |
| Impurity A | 0.12 | 0.11 | 0.13 | 0.12 | 0.01 | 8.3% |
| Impurity B | 0.08 | 0.09 | 0.08 | 0.08 | 0.006 | 7.5% |
| Impurity C | 0.15 | 0.16 | 0.14 | 0.15 | 0.01 | 6.7% |
| Total Impurities | 0.35 | 0.36 | 0.35 | 0.35 | 0.006 | 1.7% |
Visualizing Method Logic
The following diagram illustrates the logical relationship between the analytical method parameters and the desired performance characteristics.
Caption: Relationship between key analytical parameters and performance outcomes.
Conclusion and Recommendations
A well-executed inter-laboratory comparison is indispensable for ensuring the consistency and reliability of Rebamipide impurity testing across multiple sites. By establishing a robust analytical method and verifying its performance through a collaborative study, pharmaceutical manufacturers can have greater confidence in the quality of their analytical data. Any significant discrepancies identified between laboratories should be thoroughly investigated to pinpoint the root cause, which could range from instrumental differences to variations in analyst technique. The findings of such a study should be used to refine and harmonize the analytical procedure, ensuring that it is truly robust and transferable.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. veeprho.com [veeprho.com]
- 3. jpionline.org [jpionline.org]
- 4. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 5. pharma.gally.ch [pharma.gally.ch]
- 6. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. benchchem.com [benchchem.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Rebamipide Impurity 1 - SRIRAMCHEM [sriramchem.com]
- 10. tlcstandards.com [tlcstandards.com]
- 11. Rebamipide Impurity 4 - SRIRAMCHEM [sriramchem.com]
- 12. Rebamipide Impurity 1 | 100342-53-8 | SynZeal [synzeal.com]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. Development and Validation of Four Spectrophotometric Methods for Assay of Rebamipide and its Impurity: Application to Tablet Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. lcms.labrulez.com [lcms.labrulez.com]
- 17. glsciences.com [glsciences.com]
- 18. Development of a simple LC-MS/MS method for determination of rebamipide in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pjps.pk [pjps.pk]
In the pharmaceutical industry, the meticulous control of impurities is paramount to ensuring the safety and efficacy of drug products. Methods for analyzing related substances—impurities arising from the manufacturing process or degradation—must be rigorously validated to prove they are fit for purpose. The International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," provides a comprehensive framework for this validation process.[1][2] This guide offers an in-depth exploration of the ICH Q2(R1) requirements for related substances methods, providing both the "what" and the "why" behind each validation parameter.
The Foundational Importance of Method Validation
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[2][3] For related substances methods, this means the procedure must be able to reliably and accurately detect and quantify impurities, often at very low levels relative to the active pharmaceutical ingredient (API). A robustly validated method ensures data integrity, which is the bedrock of regulatory submissions and product quality assurance.[4]
The validation process involves a systematic evaluation of several performance characteristics. The ICH Q2(R1) guideline outlines these key parameters, which we will explore in detail.[1][5][6]
Caption: A high-level overview of the analytical method validation workflow.
Specificity: The Cornerstone of Impurity Analysis
What it is: Specificity is the ability to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, and matrix components.[7][8] In the context of a related substances method, this means the method must be able to separate and distinguish the various impurities from the main API peak and from each other.[8]
Why it's critical: Without demonstrated specificity, there is no assurance that the peaks observed are unique to the impurities of interest. Co-elution of an impurity with the API or another impurity would lead to inaccurate quantification and a potentially flawed assessment of product quality.
Experimental Protocol for Specificity
-
Forced Degradation Studies: Stress the drug substance and drug product under various conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.[9]
-
Analysis of Stressed Samples: Analyze the stressed samples using the method. The goal is to demonstrate that all degradation product peaks are adequately resolved from the API peak and from each other.
-
Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess peak purity. This analysis helps to confirm that a chromatographic peak is attributable to a single component.[8]
-
Spiking Studies: If known impurities are available, spike the drug substance or product with these impurities and demonstrate their separation from the API and other components.[10]
-
Placebo and Blank Analysis: Analyze the placebo (for drug products) and a blank solution to ensure that no interfering peaks are observed at the retention times of the API and its related substances.
Linearity and Range: Establishing a Proportional Response
Linearity: This is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[3][11]
Range: The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[3][11]
Why they're critical: Linearity is fundamental for accurate quantification. A linear relationship between concentration and response allows for the reliable calculation of impurity levels. The range defines the boundaries within which the method is considered valid.
Experimental Protocol for Linearity and Range
-
Preparation of Standards: Prepare a series of at least five concentrations of the related substance, typically spanning from the Quantitation Limit (QL) to 120% or 150% of the specification limit for that impurity.[3][12]
-
Analysis: Analyze each concentration level in triplicate.
-
Data Evaluation: Plot the mean response against the concentration and perform a linear regression analysis.
| Parameter | Acceptance Criteria | Rationale |
| Correlation Coefficient (r²) | Typically ≥ 0.99 | Indicates a strong linear relationship between concentration and response.[11] |
| Y-intercept | Should be close to zero | A significant y-intercept may indicate systematic error or interference. |
| Residual Plot | Random distribution of residuals | Confirms the appropriateness of the linear model. |
Range Confirmation: The range is confirmed by the successful demonstration of linearity, accuracy, and precision at the lower and upper ends of the defined concentration interval.[3][11] For impurity testing, the range should typically extend from the reporting level of the impurity to 120% of the specification.[3][12]
Accuracy: Closeness to the True Value
What it is: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[4] It is often expressed as the percent recovery by the assay of a known, added amount of analyte.
Why it's critical: An accurate method provides confidence that the reported levels of impurities are a true reflection of their presence in the sample. Inaccurate results could lead to the release of a product with unacceptable impurity levels or the rejection of an acceptable batch.
Experimental Protocol for Accuracy
-
Spiking: Spike the drug product placebo or drug substance with known amounts of the related substances at a minimum of three concentration levels, covering the specified range (e.g., at the QL, 100% of the specification limit, and 120% of the specification limit).[10]
-
Replicates: Prepare a minimum of three replicate samples at each concentration level.
-
Analysis and Calculation: Analyze the spiked samples and calculate the percentage recovery of the added impurity.
Acceptance Criteria: The mean recovery should typically be within 80% to 120% for impurities. However, this can be wider at very low concentrations (e.g., near the QL).[13]
Precision: Measuring Agreement
What it is: Precision is the measure of the degree of agreement (or scatter) among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[10][14] It is typically expressed as the relative standard deviation (RSD).
ICH Q2(R1) defines three levels of precision:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.[13]
-
Intermediate Precision: Expresses within-laboratory variations, such as on different days, with different analysts, or with different equipment.[13][14]
-
Reproducibility: Precision between laboratories (inter-laboratory studies). This is not typically required for submission but may be necessary if the method is to be transferred.
Why it's critical: A precise method yields consistent results, which is crucial for reliable monitoring of impurity levels from batch to batch.
Experimental Protocol for Precision
Repeatability:
-
Analyze a minimum of six replicate samples of the drug product spiked with related substances at 100% of the specification limit.
-
Alternatively, analyze nine determinations across the specified range (e.g., three replicates at three concentration levels).[3][10]
-
Calculate the RSD of the results.
Intermediate Precision:
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from the different conditions to assess the impact of these variables.
Acceptance Criteria: The RSD for precision studies is generally expected to be ≤ 10% for impurities, though this may be higher for trace-level impurities.[15]
Quantitation Limit (QL) and Detection Limit (DL)
Detection Limit (DL) or Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[16][17]
Quantitation Limit (QL) or Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[16][18]
Why they're critical: The DL demonstrates the method's ability to detect trace impurities. The QL is arguably more important for related substances methods as it defines the lower boundary for accurate and precise reporting of impurity levels.[19]
Methods for Determination
-
Based on Signal-to-Noise Ratio: This approach is only applicable to analytical procedures that exhibit baseline noise.[16]
-
Based on the Standard Deviation of the Response and the Slope:
-
DL = 3.3 * (σ / S)
-
QL = 10 * (σ / S)
-
Where σ = the standard deviation of the response (often from blank measurements or the y-intercept of the regression line) and S = the slope of the calibration curve.[16]
-
Experimental Verification: The determined QL should be experimentally verified by analyzing a number of samples spiked at this concentration and demonstrating that the precision and accuracy are acceptable.[18]
Robustness: Reliability in the Face of Variation
What it is: Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.[3][21] It provides an indication of the method's reliability during normal usage.[3]
Why it's critical: A robust method is transferable between laboratories and instruments without requiring significant modification.[22] It ensures consistent performance even with the minor variations that are inevitable in a real-world QC environment.
Experimental Protocol for Robustness
-
Identify Critical Parameters: Identify method parameters that are susceptible to variation, such as:
-
Systematic Variation: Vary these parameters one at a time or using a design of experiments (DoE) approach.
-
Assess Impact: Evaluate the effect of these variations on system suitability parameters (e.g., resolution, tailing factor) and the quantification of impurities.
Caption: Key parameters to investigate during robustness testing of an HPLC method.
Conclusion: A Self-Validating System for Trustworthy Results
A thoroughly validated related substances method, in accordance with ICH Q2(R1), is a self-validating system. Each parameter builds upon the others to create a comprehensive picture of the method's performance and limitations. Specificity ensures you are measuring the right thing. Linearity, accuracy, and precision ensure you are measuring it correctly and consistently. The QL and DL define the lower limits of reliable measurement, and robustness demonstrates the method's resilience in routine use. By meticulously following these guidelines and understanding the scientific principles behind them, researchers and drug developers can generate trustworthy data that ensures the quality and safety of pharmaceutical products.
References
- 1. jordilabs.com [jordilabs.com]
- 2. researchgate.net [researchgate.net]
- 3. database.ich.org [database.ich.org]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. molnar-institute.com [molnar-institute.com]
- 6. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 7. frontlifesciences.com [frontlifesciences.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. fda.gov [fda.gov]
- 10. uspbpep.com [uspbpep.com]
- 11. pharmaguru.co [pharmaguru.co]
- 12. Linearity of Related Substances as per ICH - Chromatography Forum [chromforum.org]
- 13. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 14. Accuracy, Precision, and Reliability of Chemical Measurements in Natural Products Research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sps.nhs.uk [sps.nhs.uk]
- 16. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
- 17. biopharminternational.com [biopharminternational.com]
- 18. juniperpublishers.com [juniperpublishers.com]
- 19. reddit.com [reddit.com]
- 20. demarcheiso17025.com [demarcheiso17025.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. altabrisagroup.com [altabrisagroup.com]
- 23. ijpsdronline.com [ijpsdronline.com]
A Comparative Guide to the Accurate and Precise Quantification of Rebamipide 3-Chloro Impurity
In the landscape of pharmaceutical quality control, the adage "the dose makes the poison" extends beyond the active pharmaceutical ingredient (API) to the minute impurities that accompany it. For Rebamipide, a gastroprotective agent, ensuring the stringent control of process-related impurities is not merely a regulatory formality but a cornerstone of patient safety. Among these, the Rebamipide 3-Chloro impurity (Impurity C) presents a significant analytical challenge due to its structural similarity to the parent compound.
This guide provides an in-depth comparison of analytical methodologies for the accurate and precise quantification of the this compound. We will delve into the technical nuances of High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and the more advanced Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This comparison is grounded in experimental data and guided by the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
The Analytical Imperative: Why 3-Chloro Impurity Quantification Matters
The this compound, chemically known as 2-(3-chlorobenzoylamino)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid, is a potential process-related impurity in the synthesis of Rebamipide.[4] Its control is critical as even structurally similar impurities can exhibit different toxicological profiles. Regulatory bodies worldwide mandate the monitoring and control of such impurities to ensure the safety and efficacy of the final drug product.[5] Therefore, the development of robust, accurate, and precise analytical methods is paramount.
Comparative Analysis of Quantitative Methods
The two most prevalent techniques for the quantification of pharmaceutical impurities are HPLC-UV and LC-MS/MS.[6][7] The choice between them often hinges on the required sensitivity, specificity, and the complexity of the sample matrix.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a workhorse in quality control laboratories due to its robustness, cost-effectiveness, and reliability for quantifying impurities at levels typically required for release testing.[5] The principle lies in the chromatographic separation of the impurity from the API and other related substances, followed by detection based on the analyte's absorption of UV light.
A well-developed stability-indicating HPLC method can effectively separate Rebamipide from its degradation products and process-related impurities.[7][8] A Chinese patent (CN111595985B) specifically outlines an HPLC method capable of separating Rebamipide from its 2-chloro, 3-chloro, and 3,4-dichloro impurities, demonstrating the feasibility of this approach.[4]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For impurities that are present at trace levels or co-elute with other components under standard HPLC-UV conditions, LC-MS/MS offers superior sensitivity and specificity.[6][9] This technique couples the separation power of LC with the mass-resolving capability of a tandem mass spectrometer. The instrument isolates the precursor ion of the target analyte, fragments it, and detects a specific product ion, providing a highly selective and sensitive method of quantification.
Performance Data: Accuracy and Precision
The following tables summarize typical validation parameters for the quantification of Rebamipide and its impurities, based on published data. While specific data for the 3-Chloro impurity is not extensively published in comparative format, these values provide a strong indication of the expected performance of each technique. The data is compiled from various studies and represents the state-of-the-art for Rebamipide analysis.[5][6][8][9]
Table 1: Comparison of Accuracy for Rebamipide Impurity Quantification
| Analytical Method | Analyte | Concentration Level | Mean % Recovery | Acceptance Criteria (ICH) |
| HPLC-UV | Rebamipide | 80%, 100%, 120% | 98.0% - 102.0% | Typically 98.0% - 102.0% |
| LC-MS/MS | Rebamipide | Low, Mid, High QC | 99.9% - 106.4% | Typically 85.0% - 115.0% |
Table 2: Comparison of Precision for Rebamipide Impurity Quantification
| Analytical Method | Analyte | Precision Type | % Relative Standard Deviation (%RSD) | Acceptance Criteria (ICH) |
| HPLC-UV | Rebamipide | Intra-day | < 2.0% | ≤ 2.0% |
| Inter-day | < 2.0% | ≤ 2.0% | ||
| LC-MS/MS | Rebamipide | Intra-day | 0.6% - 5.1% | ≤ 15.0% |
| Inter-day | < 15.0% | ≤ 15.0% |
Experimental Protocols
Recommended HPLC-UV Method for Quantification of 3-Chloro Impurity
This protocol is a representative method based on literature for the analysis of Rebamipide and its related substances.[4][8]
Step-by-Step Methodology:
-
Chromatographic System: A validated HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution using a mixture of a buffer solution (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile, methanol). A specific gradient program is developed to ensure separation of the 3-Chloro impurity from Rebamipide and other impurities.[4]
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C, to ensure reproducibility.[4]
-
Detection Wavelength: A wavelength where both Rebamipide and the 3-Chloro impurity have adequate absorbance, for instance, 235 nm.[4]
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of the mobile phase).
-
Standard Preparation: Prepare a reference standard solution of the this compound at a known concentration.
-
Quantification: Inject the sample and standard solutions into the HPLC system. The concentration of the 3-Chloro impurity in the sample is determined by comparing its peak area to that of the reference standard.
Conceptual Workflow for LC-MS/MS Quantification
The following diagram illustrates the typical workflow for the highly sensitive quantification of the 3-Chloro impurity using LC-MS/MS.
Caption: Workflow for LC-MS/MS quantification of the 3-Chloro impurity.
Choosing the Right Method: A Scientist's Perspective
The selection of an analytical method is not a one-size-fits-all decision. It is a strategic choice based on the specific requirements of the analysis.
-
For routine quality control and release testing , where the impurity levels are expected to be within specified limits, a validated HPLC-UV method is often the most appropriate choice. It provides the necessary accuracy and precision in a cost-effective and robust manner. The key to success lies in the meticulous development and validation of the method to ensure specificity for the 3-Chloro impurity.
-
For toxicological studies, investigation of out-of-specification results, or when dealing with complex matrices , the superior sensitivity and specificity of LC-MS/MS are indispensable. This method can provide unambiguous identification and quantification of the impurity at trace levels, which is crucial for ensuring patient safety and for in-depth product characterization.[6][9]
Conclusion
Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of the this compound. A well-validated HPLC-UV method is generally sufficient and preferable for routine quality control due to its practicality and reliability. However, when the analytical challenge demands higher sensitivity and specificity, LC-MS/MS emerges as the superior technology. The ultimate goal is to employ a method that is fit for its intended purpose, ensuring that the data generated is accurate, precise, and reliable, thereby safeguarding the quality and safety of the final pharmaceutical product.
References
- 1. Development and Validation of Four Spectrophotometric Methods for Assay of Rebamipide and its Impurity: Application to Tablet Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - CAS - 90098-05-8 | Axios Research [axios-research.com]
- 4. CN111595985B - Analytical method for measuring related substances of rebamipide by using HPLC (high performance liquid chromatography) - Google Patents [patents.google.com]
- 5. pjps.pk [pjps.pk]
- 6. researchgate.net [researchgate.net]
- 7. ijpar.com [ijpar.com]
- 8. ijrpr.com [ijrpr.com]
- 9. Secure Verification [machinery.mas.bg.ac.rs]
A Comparative Guide to the Determination of Rebamipide 3-Chloro Impurity: Limit of Detection and Quantification
This in-depth technical guide provides a comparative analysis of analytical methodologies for the determination of the 3-Chloro impurity in Rebamipide, with a core focus on establishing the Limit of Detection (LOD) and Limit of Quantification (LOQ). This document is intended for researchers, scientists, and drug development professionals who are tasked with ensuring the purity and safety of Rebamipide active pharmaceutical ingredients (APIs) and formulated products.
Introduction: The Critical Need for Impurity Profiling of Rebamipide
Rebamipide is a vital mucosal protective agent used in the treatment of gastritis and gastroduodenal ulcers.[1] Its therapeutic efficacy is intrinsically linked to its purity. The manufacturing process of Rebamipide can potentially give rise to several related substances, including the Rebamipide 3-Chloro impurity.[2][] Regulatory bodies worldwide mandate stringent control over impurities in pharmaceutical products. Therefore, the development and validation of sensitive and accurate analytical methods for the detection and quantification of these impurities are not just a matter of compliance, but a critical aspect of patient safety.
This guide will delve into the nuances of determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) for the this compound, providing a robust framework for its reliable measurement.
Understanding Limit of Detection (LOD) and Limit of Quantification (LOQ)
Before delving into the experimental protocols, it is crucial to establish a clear understanding of LOD and LOQ. These parameters are fundamental in validating an analytical method and define the boundaries of its capabilities.
-
Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy. It is the point at which we can confidently state that the analyte is present.
-
Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions. This is the minimum level at which the quantity of the impurity can be reported with confidence.
The International Council for Harmonisation (ICH) provides comprehensive guidelines for the validation of analytical procedures, including the determination of LOD and LOQ.[4]
High-Performance Liquid Chromatography (HPLC) for Rebamipide Impurity Analysis
High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the analysis of Rebamipide and its impurities due to its high resolution, sensitivity, and specificity.[5][6][7][8] A well-developed HPLC method can effectively separate the main component, Rebamipide, from its various process-related impurities and degradation products, including the 3-Chloro isomer.[2]
Causality Behind Experimental Choices in HPLC Method Development
The selection of the HPLC method parameters is a critical step driven by the physicochemical properties of Rebamipide and its impurities.
-
Stationary Phase: A C18 column is a common choice for the separation of Rebamipide and its impurities due to its versatility and ability to retain non-polar to moderately polar compounds. The octadecylsilyl chemistry provides the necessary hydrophobic interactions for effective separation.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The buffer controls the pH, which influences the ionization state and retention of the analytes. The organic modifier is adjusted to achieve optimal resolution and run time.
-
Detection: UV detection is generally suitable for Rebamipide and its impurities as they possess chromophores that absorb in the UV region. The selection of the detection wavelength is based on the UV spectra of the analytes to ensure maximum sensitivity.
Experimental Protocol: Determination of LOD and LOQ for this compound by RP-HPLC
This section outlines a detailed, step-by-step methodology for determining the LOD and LOQ of this compound using a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. This protocol is a synthesized model based on established methods for Rebamipide analysis and must be validated in your laboratory.
Materials and Reagents
-
Rebamipide Reference Standard
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium Dihydrogen Phosphate (AR grade)
-
Orthophosphoric Acid (AR grade)
-
Water (HPLC grade)
Instrumentation
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a UV-Vis detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Preparation of Solutions
-
Phosphate Buffer (0.02M, pH 2.8): Dissolve 2.72 g of Potassium Dihydrogen Phosphate in 1000 mL of HPLC grade water. Adjust the pH to 2.8 with orthophosphoric acid.
-
Mobile Phase: Prepare a mixture of Phosphate Buffer (pH 2.8) and Acetonitrile in the ratio of 48:52 (v/v). Filter through a 0.45 µm membrane filter and degas.
-
Diluent: Use the mobile phase as the diluent.
-
Standard Stock Solution of this compound: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a concentration of 100 µg/mL.
-
Working Standard Solutions: From the stock solution, prepare a series of dilutions to obtain concentrations ranging from, for example, 0.01 µg/mL to 1.0 µg/mL.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Phosphate Buffer (0.02M, pH 2.8) : Acetonitrile (48:52, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 248 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Experimental Workflow for LOD and LOQ Determination
Caption: Experimental workflow for the determination of LOD and LOQ.
Data Analysis and Calculation
The LOD and LOQ can be determined using the following methods as per ICH guidelines:
-
Based on Visual Evaluation: This method involves the analysis of samples with known concentrations of the analyte and establishing the minimum level at which the analyte can be reliably detected.
-
Based on Signal-to-Noise Ratio: This approach is typically used for analytical procedures that exhibit baseline noise. A signal-to-noise ratio of 3:1 is generally considered acceptable for estimating the LOD, and a ratio of 10:1 is used for the LOQ.
-
Based on the Standard Deviation of the Response and the Slope of the Calibration Curve: This is a more objective and statistically robust method. The LOD and LOQ are calculated using the following equations:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
Where:
-
σ = the standard deviation of the response (can be estimated from the standard deviation of the y-intercepts of regression lines, or the standard deviation of blank measurements).
-
S = the slope of the calibration curve.
-
Comparative Analysis of Analytical Methods
While HPLC is the gold standard, other analytical techniques can also be employed for the analysis of Rebamipide and its impurities. The following table provides a comparative overview:
| Analytical Technique | Principle | Advantages | Disadvantages | Typical LOD/LOQ for Rebamipide |
| RP-HPLC with UV Detection | Separation based on polarity, detection by UV absorbance. | High resolution, specificity, and sensitivity. Well-established and widely available. | Requires specialized equipment and skilled personnel. | LOD: ~1.04 µg/mL, LOQ: ~3.16 µg/mL[9][10] |
| Spectrophotometry | Measurement of light absorbance at a specific wavelength. | Simple, rapid, and cost-effective. | Lower specificity and sensitivity compared to HPLC. Prone to interference from other components. | LOD: ~0.73 µg/mL, LOQ: ~2.21 µg/mL[5] |
| LC-MS/MS | Separation by HPLC coupled with mass spectrometric detection. | Very high sensitivity and selectivity. Provides structural information. | High cost of instrumentation and maintenance. Requires highly skilled operators. | LLOQ: ~1 ng/mL[11] |
Note: The provided LOD/LOQ values are for Rebamipide and may vary for the 3-Chloro impurity. These values should be experimentally determined for the specific impurity.
Logical Relationships in Method Validation
The determination of LOD and LOQ is an integral part of the overall method validation process. The following diagram illustrates the logical relationship between these parameters and other key validation characteristics.
Caption: Relationship between LOD, LOQ, and other validation parameters.
Conclusion and Future Perspectives
The accurate determination of the Limit of Detection and Quantification for the this compound is paramount for ensuring the quality and safety of Rebamipide drug products. High-Performance Liquid Chromatography with UV detection stands out as the most suitable method, offering a good balance of sensitivity, specificity, and accessibility.
While this guide provides a comprehensive framework, it is imperative that the described protocol is thoroughly validated in the user's laboratory to ensure its suitability for the intended purpose. Future trends in impurity analysis point towards the adoption of more advanced techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) for faster analysis times and Liquid Chromatography-Mass Spectrometry (LC-MS) for enhanced sensitivity and structural elucidation of unknown impurities.
References
- 1. jopir.in [jopir.in]
- 2. CN111595985B - Analytical method for measuring related substances of rebamipide by using HPLC (high performance liquid chromatography) - Google Patents [patents.google.com]
- 4. ijpar.com [ijpar.com]
- 5. ijrpr.com [ijrpr.com]
- 6. researchgate.net [researchgate.net]
- 7. CN103076421A - Analytic method for related substance examination of rebamipide - Google Patents [patents.google.com]
- 8. ijpsonline.com [ijpsonline.com]
- 9. researchgate.net [researchgate.net]
- 10. High-Performance Liquid Chromatography (HPLC) Method Validation for Identifying and Quantifying Rebamipide in Ethosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pjps.pk [pjps.pk]
A Comparative Guide to the Physicochemical Stability of Rebamipide and its Positional Chloro Isomers
This guide provides a comprehensive comparison of the stability of Rebamipide, a widely used mucosal protective agent, and its positional chloro isomers. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data and established chemical principles to offer insights into the molecules' intrinsic stability. We will delve into the theoretical underpinnings of stability, present available experimental data for Rebamipide, and provide robust, field-proven protocols for comparative stability analysis.
Introduction: The Significance of Stability in Drug Development
Rebamipide, chemically known as (±)-2-(4-chlorobenzoylamino)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid, is a cornerstone in the treatment of gastritis and gastric ulcers.[1] Its efficacy is intrinsically linked to its chemical stability, which ensures consistent dosage and therapeutic effect. A critical aspect of pharmaceutical development involves stress testing, or forced degradation, to understand a drug's intrinsic stability, identify potential degradation products, and establish a stability-indicating analytical method.[2][3]
This guide focuses on Rebamipide, the para (4-chloro) isomer, and extends the discussion to its lesser-studied positional isomers: the ortho (2-chloro) and meta (3-chloro) analogues. While direct, side-by-side experimental comparisons of these isomers are not extensively published, we can leverage established principles of physical organic chemistry and robust experimental data on Rebamipide to build a scientifically grounded comparison.
Section 1: Chemical Structures and Theoretical Stability
The primary structural difference among Rebamipide and its isomers is the position of the chlorine atom on the benzoyl ring. This seemingly minor change can have significant implications for the molecule's stability, primarily by altering the electronic properties of the amide bond, a common site for hydrolysis.
Causality Behind Predicted Stability:
-
Inductive Effect (-I): Chlorine is an electronegative atom that withdraws electron density from the aromatic ring through the sigma bond. This effect is strongest at the ortho position and diminishes with distance (ortho > meta > para). Electron withdrawal makes the carbonyl carbon of the amide more electrophilic but can also strengthen the amide C-N bond, potentially slowing hydrolysis.
-
Resonance Effect (+R): Chlorine can donate a lone pair of electrons into the aromatic ring's pi system. This effect is strongest at the ortho and para positions and absent at the meta position. This electron donation can slightly counteract the inductive withdrawal.
-
Steric Hindrance: The ortho-isomer places the bulky chlorine atom adjacent to the amide linkage. This can cause steric strain, potentially making the amide bond more susceptible to cleavage or, conversely, shielding it from attack by a nucleophile like water or hydroxide.
Based on these principles, the meta and para isomers are generally expected to be more stable than the ortho isomer, where steric factors introduce a level of unpredictability.
Section 2: Experimental Stability Profile of Rebamipide
Forced degradation studies are essential for identifying a drug's vulnerabilities.[2][4] Extensive studies on Rebamipide (the para-isomer) have revealed its degradation profile under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines.[1][3][5]
Summary of Rebamipide Degradation:
| Stress Condition | Reagent / Parameters | Observed Degradation | Reference |
| Acid Hydrolysis | 0.1 M HCl, 24 hours | ~1.24% degradation | [6] |
| Base Hydrolysis | 0.1 M NaOH, 24 hours | ~1.37% degradation | [6] |
| Oxidative | 3% H₂O₂, 24 hours | Stable / Negligible degradation | [6] |
| Thermal | 50°C, 24 hours | ~6.02% degradation | [6] |
| Photolytic | Direct Sunlight, 48 hours | Stable / Negligible degradation | [1][6] |
These results demonstrate that Rebamipide is relatively stable under oxidative and photolytic stress but shows susceptibility to degradation under thermal and, to a lesser extent, hydrolytic (acidic and basic) conditions.[6] The primary degradation pathway under hydrolytic conditions is the cleavage of the amide bond.
Section 3: Experimental Workflow for Comparative Stability Assessment
To objectively compare the stability of Rebamipide with its ortho and meta isomers, a validated, stability-indicating analytical method is crucial. The following workflow outlines a robust approach based on established protocols.[5]
Detailed Protocol: Forced Degradation
This protocol is designed to induce approximately 5-20% degradation, which is ideal for identifying degradation products without completely destroying the parent molecule, as recommended by ICH guidelines.[4][7]
-
Preparation: Prepare 1 mg/mL stock solutions of Rebamipide, the ortho-isomer, and the meta-isomer in a suitable solvent like methanol.[1]
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours. Withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.[6]
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis.[6]
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store protected from light at room temperature for 24 hours, then dilute for analysis.
-
Thermal Degradation: Place solid powder samples of each isomer in a hot air oven maintained at 60°C for 6 hours.[6] Dissolve the stressed powder to a known concentration for analysis.
-
Photostability: Spread a thin layer of each isomer's powder in separate petri dishes. Expose to direct sunlight for 48 hours (or under ICH-specified light conditions of 1.2 million lux hours).[1][2] Maintain a control sample in the dark. Prepare solutions for analysis.
Protocol: Stability-Indicating RP-HPLC Method
The trustworthiness of any stability study hinges on the analytical method's ability to separate the active pharmaceutical ingredient (API) from all potential degradation products.
-
Rationale for Method Selection: A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is chosen for its versatility and widespread use in pharmaceutical analysis. A C18 column provides excellent separation for moderately polar compounds like Rebamipide. The mobile phase composition is optimized to achieve a good resolution between the parent peak and any degradant peaks.[5]
-
Detailed HPLC Parameters:
-
System Suitability (Self-Validation): Before analysis, the system must be validated. Inject the standard solution six times. The % RSD (Relative Standard Deviation) for peak area should be less than 2.0. Theoretical plates should be more than 2000, and the tailing factor should be less than 2.[6]
Conclusion
This guide provides a framework for understanding and evaluating the comparative stability of Rebamipide and its positional chloro isomers. While experimental data points to the robust nature of Rebamipide, theoretical considerations suggest that the ortho-isomer may exhibit a different stability profile due to steric effects. The provided experimental workflows offer a validated, scientifically sound methodology for conducting a direct comparative analysis. Such studies are paramount for drug development, enabling the selection of the most stable molecular candidate and ensuring the safety and efficacy of the final pharmaceutical product.
References
- 1. Optimization of Forced Degradation Using Experimental Design and Development of a Stability-Indicating Liquid Chromatographic Assay Method for Rebamipide in Bulk and Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Optimization of Forced Degradation Using Experimental Design and Development of a Stability-Indicating Liquid Chromatographic Assay Method for Rebamipide in Bulk and Tablet Dosage Form [mdpi.com]
- 6. ijpar.com [ijpar.com]
- 7. youtube.com [youtube.com]
A Comparative Guide to Ensuring Specificity in the Analysis of Rebamipide 3-Chloro Impurity
In the landscape of pharmaceutical quality control, the specificity of an analytical method is paramount. It is the unequivocal proof that the method can distinguish the active pharmaceutical ingredient (API) from its potential impurities and degradation products. This guide provides an in-depth comparison of analytical strategies for ensuring the specific determination of Rebamipide, with a critical focus on its challenging positional isomer, the 3-Chloro impurity.
For researchers, scientists, and drug development professionals, controlling impurities is a critical aspect of ensuring the safety and efficacy of pharmaceutical products. The 3-Chloro impurity of Rebamipide, being a positional isomer, presents a significant analytical challenge due to its similar physicochemical properties to the parent drug. This guide will navigate the complexities of method development and validation for this specific impurity, offering practical insights and data-driven comparisons.
The Imperative of Specificity in Impurity Profiling
The International Council for Harmonisation (ICH) guideline Q2(R1) on Validation of Analytical Procedures defines specificity as the ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[1][2][3] For impurity testing, this means the method must be able to separate and accurately quantify impurities in the presence of the API, other related substances, and excipients. Lack of specificity can lead to underestimation or overestimation of impurities, with direct consequences for product safety and regulatory compliance.
For Rebamipide, N-[(4-chlorophenyl)carbonyl]-3-(2-oxo-1,2-dihydroquinolin-4-yl)alanine, the 3-Chloro impurity, 2-[(3-chlorobenzoyl)amino]-3-(2-oxo-1H-quinolin-4-yl)propanoic acid, represents a formidable analytical hurdle.[4] The subtle difference in the position of the chlorine atom on the benzoyl ring necessitates highly selective analytical methods.
Comparative Analysis of Analytical Methods
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the predominant techniques for the analysis of Rebamipide and its impurities. The specificity of these methods is primarily dictated by the stationary phase, mobile phase composition, and detector settings.
| Method | Stationary Phase | Mobile Phase | Detection | Key Advantages & Limitations |
| RP-HPLC Method 1 | C18 (250 x 4.6 mm, 5 µm) | 0.02 M Potassium Phosphate (pH 6.8) and Methanol (40:60, v/v) | UV at 230 nm | Advantages: Good resolution of degradation products.[5][6] Limitations: Specific resolution of 3-Chloro impurity not explicitly detailed. |
| RP-HPLC Method 2 | C18 (250 mm x 4.6 mm, 5µm) | 0.02M Phosphate Buffer (pH 2.80) and Acetonitrile (48:52 v/v) | UV at 248 nm | Advantages: Rapid analysis with a retention time of 3.867 min for Rebamipide.[7] Limitations: Data on separation from positional isomers is not provided. |
| Paired-Ion RP-HPLC | C18 | Methanol and Phosphate buffer (pH 6.5) containing an ion-pairing agent (TBAH) | UV at 235 nm | Advantages: Improved peak shape and effective separation of Rebamipide from multiple known impurities.[8][9] Limitations: Complexity of mobile phase preparation. |
| Gradient RP-HPLC | Octadecylsilane bonded silica | Mobile Phase A: Buffer salt solution; Mobile Phase B: Buffer salt solution, Methanol, and Tetrahydrofuran | UV at 235 nm | Advantages: Capable of separating a wide range of impurities including positional isomers (2-Chloro, 3-Chloro).[10] Limitations: Longer run times and potential for baseline drift. |
Establishing Specificity: The Role of Forced Degradation Studies
A cornerstone of validating a stability-indicating method is the forced degradation study.[5][6] By subjecting the drug substance to harsh conditions (acid, base, oxidation, heat, and light), potential degradation products are generated. The analytical method must then demonstrate its ability to separate the intact drug from these degradants.
A comprehensive forced degradation study for Rebamipide would involve the following steps:
Caption: Workflow for establishing method specificity through forced degradation.
The ability to resolve the Rebamipide peak from all degradation product peaks is a strong indicator of the method's specificity. Peak purity analysis using a photodiode array (PDA) detector is crucial to confirm that the chromatographic peak of the analyte is spectrally homogeneous and not co-eluting with any impurities.
Recommended Experimental Protocol for Specificity Determination
The following protocol outlines a robust approach to developing and validating a specific HPLC method for Rebamipide and its 3-Chloro impurity. This method is a synthesis of best practices identified in the literature.[5][7][10]
Objective: To develop a stability-indicating HPLC method capable of separating Rebamipide from its 3-Chloro impurity and other potential degradation products.
1. Chromatographic System:
-
System: HPLC or UPLC with a PDA detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A column with a smaller particle size (e.g., < 2 µm) can be used for UPLC to achieve higher resolution and faster analysis times.
-
Column Temperature: 40 °C.[10]
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 70% B
-
20-25 min: 70% B
-
25.1-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 235 nm.[10]
3. Sample Preparation:
-
Standard Solution: Prepare a solution of Rebamipide reference standard in a suitable solvent (e.g., methanol or mobile phase) at a concentration of approximately 0.1 mg/mL.
-
Impurity Standard Solution: Prepare a solution of Rebamipide 3-Chloro impurity reference standard in the same solvent at a concentration of approximately 0.1 mg/mL.
-
Resolution Solution: Prepare a mixed solution containing both Rebamipide and the 3-Chloro impurity.
-
Forced Degradation Samples: Subject Rebamipide to acid, base, oxidative, thermal, and photolytic stress conditions as per ICH guidelines.[6] Neutralize the acidic and basic samples before injection.
4. Specificity Validation:
Caption: Step-by-step workflow for specificity validation.
-
Blank and Placebo Injection: Inject the blank (diluent) and a placebo solution (formulation excipients without the API) to ensure no interfering peaks at the retention times of Rebamipide and the 3-Chloro impurity.
-
Impurity and API Injection: Inject the individual standard solutions of Rebamipide and the 3-Chloro impurity to determine their respective retention times.
-
Resolution Check: Inject the resolution solution. The resolution between the Rebamipide and 3-Chloro impurity peaks should be greater than 1.5.
-
Forced Degradation Sample Analysis: Inject the stressed samples. The method should demonstrate baseline separation of the Rebamipide peak from all degradation product peaks.
-
Peak Purity Assessment: Utilize the PDA detector to perform peak purity analysis on the Rebamipide peak in all chromatograms where it is present, especially in the presence of impurities and degradants. The peak purity angle should be less than the peak purity threshold.
Conclusion
Ensuring the specificity of an analytical method for impurities like the 3-Chloro isomer of Rebamipide is a non-negotiable aspect of pharmaceutical development and quality control. While several HPLC methods exist for Rebamipide analysis, a gradient reversed-phase HPLC method with a C18 column and a PDA detector offers a robust and reliable approach to achieve the necessary resolution and specificity. The key to success lies in a systematic method development process, rigorous validation including forced degradation studies, and a thorough understanding of the chromatographic principles that govern the separation of closely related chemical entities. By following the principles and protocols outlined in this guide, researchers and scientists can confidently develop and validate analytical methods that meet the stringent requirements of regulatory agencies and ensure the quality and safety of Rebamipide-containing products.
References
- 1. jordilabs.com [jordilabs.com]
- 2. scribd.com [scribd.com]
- 3. database.ich.org [database.ich.org]
- 4. This compound (>80%) | LGC Standards [lgcstandards.com]
- 5. mdpi.com [mdpi.com]
- 6. Optimization of Forced Degradation Using Experimental Design and Development of a Stability-Indicating Liquid Chromatographic Assay Method for Rebamipide in Bulk and Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpar.com [ijpar.com]
- 8. CN103076421A - Analytic method for related substance examination of rebamipide - Google Patents [patents.google.com]
- 9. CN103076421B - Analytic method for related substance examination of rebamipide - Google Patents [patents.google.com]
- 10. CN111595985B - Analytical method for measuring related substances of rebamipide by using HPLC (high performance liquid chromatography) - Google Patents [patents.google.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Rebamipide 3-Chloro Impurity
As a Senior Application Scientist, I understand that meticulous handling of all chemical compounds, including impurities, is paramount to laboratory safety and regulatory compliance. Rebamipide 3-Chloro Impurity, a chlorinated organic molecule related to an Active Pharmaceutical Ingredient (API), requires a dedicated disposal protocol. Its classification as a halogenated organic compound of unknown potency necessitates that it be treated as hazardous waste until proven otherwise.
This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound. The procedures outlined here are designed to ensure the safety of laboratory personnel, protect the environment, and maintain full compliance with regulatory standards. The core principle is straightforward: characterize, segregate, contain, and professionally dispose.
Hazard Assessment & Immediate Safety Protocols
Before handling or disposing of any chemical, a thorough understanding of its potential hazards is essential. While comprehensive toxicological data for this specific impurity is limited, its chemical structure informs the necessary precautions.[1]
Chemical Identity
Proper identification is the first step in a safe disposal workflow.
| Identifier | Information |
| Chemical Name | 2-(3-chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid[2][3] |
| Common Synonyms | This compound, Rebamipide m-chloro Isomer[4][5] |
| CAS Number | 90098-05-8[1][3] |
| Molecular Formula | C₁₉H₁₅ClN₂O₄[2][3] |
| Molecular Weight | 370.8 g/mol [2] |
Known and Potential Hazards
The Material Safety Data Sheet (MSDS) indicates a lack of extensive toxicity data, classifying it as a "pharmaceutical related compound of unknown potency."[1] Therefore, a precautionary approach is mandatory.
-
Chemical Class: Halogenated Aromatic Amide. Such compounds should be handled with care.
-
Assumed Hazards: Based on similar structures, assume the compound may be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[6]
-
Combustion Products: When burned, it may produce toxic and corrosive gases, including carbon oxides, nitrogen oxides, and hydrogen chloride.[1] This is a critical consideration for the final disposal method.
Mandatory Personal Protective Equipment (PPE)
All handling and disposal activities must be performed with appropriate PPE to prevent exposure.[1]
| Protection Type | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[1] | Protects against splashes of solutions or accidental aerosolization of solid powder. |
| Hand Protection | Chemically resistant, impervious gloves (e.g., Nitrile). Gloves must be inspected before use.[1] | Prevents direct skin contact. Contaminated gloves must be disposed of as hazardous waste. |
| Body Protection | Fire/flame resistant and impervious lab coat or clothing.[1] | Protects skin and personal clothing from contamination. |
| Respiratory | Use only within a certified chemical fume hood. NIOSH-approved respirators are a backup.[1] | Engineering controls are the primary defense against inhaling the compound. |
The Core Disposal Workflow: A Step-by-Step Protocol
Improper disposal, such as flushing down the drain or mixing with regular trash, is a serious violation of environmental regulations and poses significant risks.[7][8][9] The following protocol ensures compliant disposal.
Principle of Segregation: The "Why"
Chemical waste must be segregated based on its properties. For this compound, the most critical distinction is its status as a halogenated organic compound .
-
Causality: Halogenated wastes cannot be disposed of with non-halogenated organic solvents.[10][11] The reason lies in their treatment. The incineration of halogenated compounds generates acidic gases (like HCl) that require specialized "scrubbers" in the incinerator's exhaust system.[1] Mixing these waste streams complicates and increases the cost of disposal and can violate the permit of the disposal facility.[12]
Waste Stream Characterization
Identify the type of waste you are generating.
| Waste Stream | Description | Designated Container |
| Solid Waste | Pure this compound powder, contaminated weigh boats, or other solid labware. | A clearly labeled, sealed container for "Solid Halogenated Hazardous Waste." |
| Liquid Waste | Solutions containing the impurity dissolved in an organic solvent (e.g., DCM, Chloroform). | A clearly labeled, sealed container for "Liquid Halogenated Hazardous Waste." [13] |
| Contaminated PPE | Disposable gloves, bench paper, or wipes used during handling or spill cleanup. | A sealed plastic bag or container labeled "Solid Hazardous Waste." |
Step-by-Step Disposal Procedure
This protocol should be initiated the moment waste is generated.
Step 1: Container Selection and Preparation
-
Select a container that is in good condition and chemically compatible with the waste.[7] For liquid waste, use a designated solvent waste container, often made of polyethylene.
-
The container must have a secure, threaded, leak-proof cap.[7][13]
-
Affix a "Hazardous Waste" label to the container before adding any waste.[12][13]
Step 2: Waste Collection at the Point of Generation
-
All waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA) .[12][14] This area must be under the control of laboratory personnel.
-
Keep the waste container closed at all times, except when actively adding waste.[12][13] This prevents the release of volatile organic compounds (VOCs) and protects against spills.
-
For liquid waste, maintain a log sheet near the container to record the constituents and their approximate volumes as they are added.[13]
Step 3: Labeling the Waste Container
-
Proper labeling is a key requirement of the Resource Conservation and Recovery Act (RCRA).[7] The label must include:
Step 4: Arranging for Professional Disposal
-
Once the container is full or has been in the SAA for up to one year (for partially filled containers), it must be moved to a central accumulation area and disposed of.[14]
-
Disposal must be handled by a licensed hazardous material disposal company .[1] This is not optional; it is a legal requirement.
-
The vendor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most appropriate treatment method for this compound is high-temperature incineration in a facility equipped with an afterburner and scrubber to handle the halogenated components.[1][15]
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing waste containing this impurity.
Caption: Disposal Decision Workflow for this compound.
Emergency Procedures for Spills and Exposures
Accidents require immediate and correct responses to mitigate harm.
Spill Management
-
Small Spill (in a fume hood):
-
Ensure your PPE is intact.
-
Contain the spill with absorbent pads or other inert material.
-
Place the absorbent material into a sealable plastic bag.
-
Label the bag as "Solid Hazardous Waste" with the chemical name and arrange for disposal.[13]
-
Decontaminate the surface with an appropriate solvent.
-
-
Large Spill (outside a fume hood):
-
Evacuate the immediate area.
-
Alert colleagues and your laboratory supervisor.
-
Contact your institution's Environmental Health & Safety (EHS) office or emergency response team.[13]
-
Personnel Exposure
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
Regulatory Framework and Compliance
In the United States, several federal agencies regulate the handling and disposal of hazardous waste.
-
Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA) , the EPA governs the entire lifecycle of hazardous waste, from generation to final disposal ("cradle-to-grave").[7] Your laboratory is considered a hazardous waste generator.
-
Occupational Safety and Health Administration (OSHA): OSHA standards, particularly the Hazardous Waste Operations and Emergency Response (HAZWOPER) standard (29 CFR 1910.120), ensure the safety of workers who handle or may be exposed to hazardous substances.[16][17] This includes requirements for training, safety plans, and emergency procedures.
By adhering to the protocols in this guide, your laboratory will be in compliance with the fundamental requirements of these key regulations. Always consult your institution's specific EHS guidelines, as they may have additional requirements based on state and local laws.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. This compound | C19H15ClN2O4 | CID 13342114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound (>80%) | LGC Standards [lgcstandards.com]
- 4. chemwhat.com [chemwhat.com]
- 5. This compound | 90098-05-8 | SynZeal [synzeal.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
